molecular formula C34H33F2N5O5 B2749348 AMG-51 CAS No. 890019-63-3

AMG-51

Cat. No.: B2749348
CAS No.: 890019-63-3
M. Wt: 629.665
InChI Key: ONSZEUCTVQJHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-51 is a useful research compound. Its molecular formula is C34H33F2N5O5 and its molecular weight is 629.665. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSZEUCTVQJHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Overcoming Resistance to KRAS G12C Inhibition: A Technical Guide to the Synergistic Mechanism of AMG 510 (Sotorasib) and c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of AMG 510 (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutation, has marked a significant advancement in the treatment of KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance limits the long-term efficacy of sotorasib (B605408) monotherapy. One of the key mechanisms of this resistance is the amplification and activation of the receptor tyrosine kinase c-Met. This technical guide provides an in-depth overview of the mechanism of action underlying the synergistic anti-tumor effect of combining AMG 510 with a c-Met inhibitor. We will delve into the signaling pathways involved, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays, empowering researchers to further investigate and develop this promising combination therapy.

Introduction: The Challenge of Acquired Resistance to AMG 510

AMG 510 (sotorasib) is a highly selective, irreversible inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This effectively blocks downstream signaling through the mitogen-activated protein kinase (MAPK) and other effector pathways, leading to tumor growth inhibition. Despite initial promising responses, many patients eventually develop resistance.

Preclinical and clinical evidence has identified several resistance mechanisms, including on-target secondary KRAS mutations and off-target bypass signaling pathways. A frequent off-target mechanism involves the hyperactivation of other receptor tyrosine kinases (RTKs) that can reactivate downstream signaling independently of KRAS G12C. Among these, amplification of the c-Met proto-oncogene has emerged as a clinically relevant driver of acquired resistance to sotorasib.

The Core Mechanism: c-Met-Mediated Bypass Signaling

Amplification of the MET gene leads to overexpression and constitutive activation of the c-Met receptor. This activation triggers downstream signaling cascades that converge on the same pathways inhibited by sotorasib, effectively bypassing the KRAS G12C blockade. The two primary signaling axes reactivated by c-Met are:

  • Reactivation of the MAPK Pathway: Activated c-Met recruits adaptor proteins such as GRB2 and GAB1, leading to the activation of SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) for RAS. This promotes the loading of GTP onto wild-type RAS isoforms (HRAS, NRAS), which in turn reactivates the RAF-MEK-ERK signaling cascade, driving cell proliferation and survival.

  • Activation of the PI3K/AKT Pathway: c-Met activation also potently stimulates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, another critical pro-survival signaling axis. This activation is often independent of RAS and contributes to resistance by promoting cell survival and inhibiting apoptosis.

The dual reactivation of both the MAPK and PI3K/AKT pathways by c-Met amplification provides a robust mechanism for tumor cells to escape the therapeutic pressure of AMG 510.

Diagram 1: Signaling pathways in AMG 510 resistance and combination therapy.

Quantitative Data Summary

Preclinical studies have demonstrated the synergistic effect of combining AMG 510 with a c-Met inhibitor in overcoming acquired resistance. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cell Viability
Cell LineCancer TypeResistance MechanismAMG 510 (Sotorasib) IC50 (µM) - ParentalAMG 510 (Sotorasib) IC50 (µM) - ResistantCombination Index (CI) with c-Met Inhibitor
NCI-H23NSCLC-0.6904[1]>10 (H23AR)Synergistic (Qualitative)
NCI-H358NSCLC-0.0818[1]>10 (H358AR)Synergistic (Qualitative)
Table 2: In Vivo Tumor Growth Inhibition
Xenograft ModelTreatment GroupDosageDosing ScheduleTumor Growth Inhibition (%)Reference
NCI-H23 (Parental)Sotorasib30 mg/kgDaily, oralSignificant[2]
H23ARC11 (Sotorasib-Resistant)Sotorasib30 mg/kgDaily, oralMinimal[2]
H23ARC11 (Sotorasib-Resistant)Crizotinib50 mg/kgDaily, oralModerate[2]
H23ARC11 (Sotorasib-Resistant) Sotorasib + Crizotinib 30 mg/kg + 50 mg/kg Daily, oral Significant Regression [2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic effects of AMG 510 and a c-Met inhibitor.

Generation of Sotorasib-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to AMG 510.

Protocol:

  • Cell Culture: Culture KRAS G12C mutant NSCLC cell lines (e.g., NCI-H23, NCI-H358) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Dose Escalation: Continuously expose the parental cells to gradually increasing concentrations of AMG 510 (sotorasib). Start with a concentration equivalent to the IC25 and incrementally increase the dose as cells adapt and resume proliferation.

  • Maintenance: Once cells can proliferate in a high concentration of sotorasib (e.g., 1-2.5 µM), maintain the resistant cell line (e.g., H23AR, H358AR) in culture medium containing this concentration of the drug to ensure the stability of the resistant phenotype.[3][4]

  • Verification: Confirm resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 of the resistant cell line to the parental cell line. A significant fold-increase in IC50 indicates acquired resistance.[4]

Resistant_Cell_Line_Workflow start Parental KRAS G12C Cell Line culture Culture in standard medium start->culture dose_escalation Continuous exposure to increasing concentrations of AMG 510 culture->dose_escalation maintenance Maintain in high-dose AMG 510 medium dose_escalation->maintenance verification Confirm resistance (IC50 determination) maintenance->verification end Sotorasib-Resistant Cell Line verification->end

Diagram 2: Workflow for generating sotorasib-resistant cell lines.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of AMG 510, a c-Met inhibitor, and their combination.

Protocol:

  • Cell Seeding: Seed parental and sotorasib-resistant cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of AMG 510, a c-Met inhibitor (e.g., crizotinib), or a combination of both drugs at various concentration ratios. Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis

Objective: To assess the phosphorylation status of key proteins in the KRAS and c-Met signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with AMG 510, a c-Met inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Phospho-c-Met (Tyr1234/1235) (1:1000)[5][6]

    • Total c-Met (1:1000)

    • Phospho-Akt (Ser473) (1:1000)[7]

    • Total Akt (1:1000)[8]

    • Phospho-ERK1/2 (Thr202/Tyr204) (1:2000)

    • Total ERK1/2 (1:1000)

    • GAPDH or β-actin (1:5000) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (4°C, overnight) block->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1 hour) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect end Image Analysis detect->end

Diagram 3: Experimental workflow for Western Blot analysis.
In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject sotorasib-resistant cells (e.g., H23ARC11) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups:

    • Vehicle control

    • AMG 510 (e.g., 30 mg/kg, daily oral gavage)

    • c-Met inhibitor (e.g., crizotinib, 50 mg/kg, daily oral gavage)

    • AMG 510 + c-Met inhibitor

  • Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition for each treatment group and assess the statistical significance of the combination therapy compared to monotherapies and the vehicle control.

Conclusion and Future Directions

The combination of AMG 510 with a c-Met inhibitor represents a rational and promising strategy to overcome acquired resistance driven by c-Met amplification in KRAS G12C-mutated cancers. The preclinical data strongly support the synergistic anti-tumor activity of this combination, which works by co-suppressing the reactivated MAPK and PI3K/AKT signaling pathways.

Future research should focus on:

  • Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

  • Investigating the optimal dosing and scheduling of the combination to maximize efficacy and minimize toxicity.

  • Exploring the efficacy of this combination in other KRAS G12C-mutant tumor types where c-Met amplification may be a resistance mechanism.

  • Evaluating the potential for triple combinations to address other co-occurring resistance mechanisms.

This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating and clinically translating the synergistic potential of dual KRAS G12C and c-Met inhibition.

References

The Synthesis and Purification of Sotorasib (AMG 510): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Sotorasib (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutation. The document details the mechanism of action, the commercial manufacturing route, and key experimental protocols, offering valuable insights for professionals in the field of drug development and oncology research.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a pivotal molecular switch in intracellular signaling pathways that regulate cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers.[1] The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is particularly common in non-small cell lung cancer (NSCLC).[1] This mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and leading to persistent downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1][2] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the absence of a well-defined binding pocket.[3] The discovery of Sotorasib represents a landmark achievement, offering a therapeutic option for patients with KRAS G12C-mutated solid tumors.[1]

Mechanism of Action: Covalent Inhibition of KRAS G12C

Sotorasib is an orally bioavailable, selective, and covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[4] It forms an irreversible bond with the thiol group of this cysteine, trapping the KRAS protein in its inactive, GDP-bound state.[1] This covalent modification prevents the interaction of KRAS G12C with guanine (B1146940) nucleotide exchange factors (GEFs), thereby blocking the exchange of GDP for GTP and inhibiting downstream oncogenic signaling.[1][4] The primary downstream pathway inhibited is the RAF-MEK-ERK (MAPK) pathway, a key driver of cell proliferation.[1]

Signaling Pathway Diagram

KRAS_Signaling_Pathway cluster_membrane RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AMG510 Sotorasib (AMG 510) AMG510->KRAS_GDP Covalent Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Metabolism mTOR->Growth Sotorasib_Synthesis M1 M-1 Chloro_M1 Chloro-M-1 M1->Chloro_M1 Step 1a: POCl3 Compound3 Compound 3 Chloro_M1->Compound3 Step 1b: Amination Compound5 Compound 5 Compound3->Compound5 Step 2: Suzuki Coupling Deprotected Deprotected Intermediate Compound5->Deprotected Step 3: Boc Deprotection Sotorasib Sotorasib (AMG 510) Deprotected->Sotorasib Step 4: Acrylamide Formation

References

Preclinical Profile of Sotorasib (AMG-510): A Technical Guide for Researchers in NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sotorasib (B605408) (formerly AMG-510) is a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), occurring in approximately 13% of lung adenocarcinomas. For decades, KRAS was considered an "undruggable" target. The development of sotorasib represents a landmark achievement in precision oncology, offering a novel therapeutic option for patients with KRAS G12C-mutant tumors. This technical guide provides a comprehensive overview of the preclinical studies that established the foundational efficacy and mechanism of action of sotorasib in NSCLC models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1] This irreversible binding locks KRAS G12C in an inactive, GDP-bound state.[2][3] By trapping the protein in this conformation, sotorasib prevents downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK.[2][3] The inhibition of this pathway leads to decreased cell proliferation and tumor growth in KRAS G12C-mutant cancer models.[4] Preclinical studies have demonstrated that sotorasib is highly selective for the KRAS G12C mutant and shows minimal activity against wild-type KRAS or other KRAS mutations.[4]

Quantitative Preclinical Data

The preclinical efficacy of sotorasib has been extensively evaluated in a variety of NSCLC models. The following tables summarize the key quantitative data from these studies.

In Vitro Potency of Sotorasib in NSCLC Cell Lines
Cell LineKRAS MutationIC50 (µM)Assay TypeReference
NCI-H358G12C0.006Cell Viability[3]
NCI-H358G12C0.0818Cell Viability[5]
NCI-H23G12C0.6904Cell Viability[5]
General KRAS G12C Cell LinesG12C0.004 - 0.032Cell Viability[6][7]
Non-KRAS G12C Cell LinesVarious>7.5Cell Viability[3][7]
In Vivo Efficacy of Sotorasib in NSCLC Xenograft Models
Model TypeCell Line/OriginDosing RegimenOutcomeReference
Cell-derived XenograftNCI-H35830 mg/kg, p.o., daily for 28 daysTumor size reduction[2]
Cell-derived XenograftNCI-H358Not specifiedDose-dependent inhibition of p-ERK[1]
Cell-derived XenograftNCI-H35810 mg/kg, p.o., dailyTumor regression (more effective in combination)[8]
Patient-derived XenograftNSCLCNot specifiedTumor growth inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of sotorasib.

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of sotorasib in NSCLC cell lines.

Materials:

  • KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, NCI-H23)

  • Non-KRAS G12C NSCLC cell lines (for selectivity assessment)

  • Sotorasib (AMG-510)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: NSCLC cells are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for cell attachment.

  • Drug Treatment: Sotorasib is dissolved in DMSO to create a stock solution. Serial dilutions of sotorasib are prepared in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). The medium in the cell plates is replaced with the medium containing the different concentrations of sotorasib. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • CellTiter-Glo®: The assay reagent is added to each well, and luminescence is measured using a microplate reader.

    • CCK-8: The CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the sotorasib concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of sotorasib on the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS signaling pathway.

Materials:

  • NSCLC cell lines

  • Sotorasib (AMG-510)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Cells are treated with sotorasib at various concentrations and time points. After treatment, cells are washed with cold PBS and lysed with RIPA buffer.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an ECL substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of sotorasib in mouse models of NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS G12C-mutant NSCLC cells (e.g., NCI-H358) or patient-derived tumor fragments

  • Sotorasib (AMG-510)

  • Vehicle solution for oral gavage

  • Calipers

Procedure:

  • Tumor Implantation: 5 x 10^6 NCI-H358 cells are injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments are implanted.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Sotorasib is administered orally (p.o.) once daily at specified doses (e.g., 10-30 mg/kg). The control group receives the vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

  • Pharmacodynamic Analysis: Tumor samples can be collected at various time points after treatment to assess the levels of p-ERK and other biomarkers by western blot or immunohistochemistry.

Visualizations: Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Sotorasib Inhibition

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS Growth Factor Signal KRAS_inactive KRAS-G12C (GDP-bound) KRAS_active KRAS-G12C (GTP-bound) KRAS_inactive->KRAS_active GDP -> GTP RAF RAF KRAS_active->RAF SOS->KRAS_inactive Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib (AMG-510) Sotorasib->KRAS_inactive Irreversibly Binds & Locks in Inactive State

Caption: Sotorasib (AMG-510) inhibits the KRAS signaling pathway.

Preclinical Evaluation Workflow for Sotorasib in NSCLC

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Outcome cell_viability Cell Viability Assays (IC50 Determination) western_blot Western Blot (p-ERK Inhibition) cell_viability->western_blot xenograft NSCLC Xenograft Models (Tumor Growth Inhibition) selectivity Selectivity Assays (vs. Wild-Type KRAS) western_blot->selectivity selectivity->xenograft pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd efficacy Demonstration of Preclinical Efficacy xenograft->efficacy combo Combination Therapy Studies pk_pd->combo pk_pd->efficacy combo->efficacy

Caption: A typical workflow for the preclinical evaluation of sotorasib.

Rationale for Combination Therapies with Sotorasib

Combination_Rationale cluster_resistance Resistance Pathways Sotorasib Sotorasib (AMG-510) KRAS_Inhibition KRAS G12C Inhibition Sotorasib->KRAS_Inhibition Combination Combination Therapy Sotorasib->Combination Tumor_Regression Initial Tumor Regression KRAS_Inhibition->Tumor_Regression Resistance Acquired Resistance Mechanisms Tumor_Regression->Resistance Bypass Bypass Signaling (e.g., RTK activation) Resistance->Bypass Downstream Downstream Reactivation (e.g., MAPK pathway) Resistance->Downstream Bypass->Combination Downstream->Combination Sustained_Response Sustained Anti-Tumor Response Combination->Sustained_Response

References

The Genesis of a KRAS Inhibitor: A Technical Guide to the Discovery and Validation of AMG 510 (Sotorasib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the pivotal journey of AMG 510 (Sotorasib), the first-in-class covalent inhibitor of KRAS G12C to receive clinical approval. For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for GTP and the absence of a discernible binding pocket. This guide provides a comprehensive overview of the target discovery, validation, and preclinical and clinical development of AMG 510, offering valuable insights for researchers and professionals in the field of oncology drug development.

The "Undruggable" Target: KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein acts as a crucial molecular switch in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] This process regulates vital downstream pathways responsible for cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, with the G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly common in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTPase activity of the KRAS protein, leading to its accumulation in the active, GTP-bound state and consequently, persistent downstream signaling that drives tumor growth.[1]

The discovery of a cryptic pocket adjacent to the mutated cysteine-12 residue in KRAS G12C presented a novel opportunity for therapeutic intervention.[2][3] This pocket, involving residues H95, Y96, and Q99, became the focal point for the structure-based design of covalent inhibitors.[2]

Target Discovery and Validation: A Multi-pronged Approach

The development of AMG 510 was a result of extensive screening and structural biology efforts aimed at identifying molecules that could selectively and irreversibly bind to the cysteine-12 of KRAS G12C.[4] This led to the identification of a novel quinazolinone scaffold that demonstrated significant potency.[2]

Preclinical Validation

Preclinical studies were instrumental in validating KRAS G12C as a viable therapeutic target for AMG 510. Both in vitro and in vivo models demonstrated the compound's potent and selective activity.

In Vitro Efficacy: AMG 510 demonstrated potent and selective inhibition of cellular viability in KRAS G12C mutant cell lines.[5] For instance, in NCI-H358 and MIA PaCa-2 cell lines, AMG 510 showed IC50 values of approximately 0.006 μM and 0.009 μM, respectively.[5] In contrast, cell lines without the KRAS G12C mutation were largely insensitive to the drug.[5] Furthermore, AMG 510 was shown to inhibit the phosphorylation of ERK1/2 (p-ERK), a key downstream effector in the MAPK signaling pathway.[5]

In Vivo Efficacy: In mouse xenograft models implanted with human KRAS G12C-mutant cancer cells, orally administered AMG 510 led to significant tumor regression.[4][6] In some preclinical models, a high dose of the drug resulted in long-term cures in a significant percentage of the mice, particularly those with intact immune systems.[6] Combination studies in mice also showed synergistic effects with chemotherapy and immunotherapy.[6]

Mechanism of Action: Covalent Inhibition of KRAS G12C

AMG 510 is a highly selective, covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[7] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound conformation.[7] By preventing the exchange of GDP for GTP, AMG 510 effectively blocks the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[7][8]

Signaling Pathway Diagrams:

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP (inhibited by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AMG510 AMG 510 AMG510->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The KRAS G12C signaling pathway and the mechanism of AMG 510 inhibition.

Clinical Validation: The CodeBreaK 100 Trial

The clinical development of AMG 510 was primarily driven by the CodeBreaK 100 trial (NCT03600883), a Phase 1/2 study that evaluated the safety, tolerability, pharmacokinetics, and efficacy of sotorasib (B605408) in patients with KRAS p.G12C-mutant solid tumors.[9][10]

Study Design

The CodeBreaK 100 trial was a multicenter, single-arm, open-label study.[11] The Phase 1 portion focused on dose escalation to determine the maximum tolerated dose and recommended Phase 2 dose.[12] The Phase 2 portion evaluated the efficacy of the recommended dose in various cohorts of patients with different tumor types.[12]

Key Inclusion Criteria:

  • Adults (≥18 years) with a pathologically documented, locally-advanced, or metastatic malignancy.[7]

  • Presence of a KRAS p.G12C mutation identified through molecular testing.[7]

Key Exclusion Criteria:

  • Active brain metastases.[7]

  • Myocardial infarction within 6 months of starting the study.[7]

  • Gastrointestinal tract disease preventing oral medication intake.[7]

Clinical Efficacy

The results from the CodeBreaK 100 trial demonstrated significant anti-tumor activity of AMG 510 across various solid tumors harboring the KRAS G12C mutation.

Non-Small Cell Lung Cancer (NSCLC): In a cohort of 126 patients with advanced NSCLC who had progressed after prior therapies, sotorasib administered at 960 mg once daily showed an objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%.[12][13] The median progression-free survival (PFS) was 6.8 months, and the median overall survival (OS) was 12.5 months.[11]

Colorectal Cancer (CRC): In heavily pretreated patients with advanced KRAS G12C-mutant CRC, the ORR was 7.1% and the DCR was 76.2%.[9][14] The median PFS was 4.0 months, and the median OS was 10.1 months.[9][14]

Other Solid Tumors: AMG 510 also showed encouraging activity in other solid tumors, including pancreatic, appendiceal, and endometrial cancers.[9][14] In a cohort of 25 patients with various solid tumors, confirmed partial responses were observed in 3 patients, and 13 patients achieved stable disease.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AMG 510.

Table 1: Preclinical In Vitro Efficacy of AMG 510

Cell LineCancer TypeKRAS MutationIC50 (μM)Reference
NCI-H358NSCLCG12C~0.006[5]
MIA PaCa-2PancreaticG12C~0.009[5]
A549NSCLCG12S>7.5[5]

Table 2: Clinical Efficacy of AMG 510 in the CodeBreaK 100 Trial

Cancer TypeNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
NSCLC12637.1%80.6%6.8 months12.5 months[11][12]
CRC427.1%76.2%4.0 months10.1 months[9][14]
Other Solid Tumors2512% (3/25)80% (20/25)4.2 monthsNot Reached[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the discovery and validation of AMG 510.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability following treatment with sotorasib using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6]

Materials:

  • KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines.[6]

  • Complete culture medium.

  • Sotorasib (AMG 510).

  • DMSO (vehicle).

  • 96-well plates.

  • MTT solution (5 mg/mL in PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of sotorasib in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).[6] Include a vehicle control (DMSO) and a no-treatment control.[6] Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours.[2][6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the sotorasib concentration and fitting the data to a dose-response curve.[6]

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Sotorasib/Control Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Phospho-ERK1/2 (p-ERK) Immunoassay

This assay measures the inhibition of KRAS G12C signaling by quantifying the levels of phosphorylated ERK1/2.[10]

Materials:

  • KRAS G12C mutant cell lines.

  • Sotorasib (AMG 510).

  • Lysis buffer.

  • p-ERK1/2 and total ERK1/2 antibodies.

  • Detection reagents (e.g., MSD-based assay).

  • Plate reader.

Procedure:

  • Cell Treatment: Treat KRAS G12C mutant cells with varying concentrations of sotorasib for a specified time (e.g., 2 hours).[10]

  • Cell Lysis: Lyse the cells to extract proteins.

  • Immunoassay: Perform a sandwich immunoassay (e.g., using Meso Scale Discovery platform) to detect p-ERK1/2 and total ERK1/2 levels.[10]

  • Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal and calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value for p-ERK inhibition.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of sotorasib in a living organism.[1]

Materials:

  • Immunocompromised mice (e.g., nude mice).[1]

  • KRAS G12C mutant tumor cells (e.g., NCI-H358, MIA PaCa-2).[1]

  • Sotorasib (AMG 510) formulated for oral administration.[1]

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant KRAS G12C mutant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into treatment and control groups. Administer sotorasib orally at various doses (e.g., 10-180 mg/kg) daily.[1] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Conclusion

The successful development of AMG 510 represents a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically actionable one. This technical guide has provided a comprehensive overview of the discovery, validation, and clinical development of this first-in-class KRAS G12C inhibitor. The detailed methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals, offering insights that can inform and accelerate the development of future targeted cancer therapies.

References

The c-Met Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, with its ligand Hepatocyte Growth Factor (HGF), plays a pivotal role in a wide array of cellular processes.[1][2][3] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development, tissue regeneration, and wound healing.[4][5][6] However, aberrant c-Met signaling is a key driver in the initiation and progression of numerous human cancers.[4][7][8] Dysregulation, through mechanisms such as gene amplification, mutation, or protein overexpression, can lead to increased cell proliferation, survival, motility, invasion, and angiogenesis, hallmarks of malignant progression.[5][7][8] This guide provides a comprehensive technical overview of the core c-Met signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

The Core Signaling Cascade

The c-Met receptor is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain.[9][10] The binding of its sole ligand, HGF, induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356).[1][11][12][13][14] This activation creates a docking site for a multitude of downstream adaptor proteins and enzymes, initiating several signaling cascades.

Key Downstream Signaling Pathways:
  • RAS/MAPK Pathway: Upon c-Met activation, the growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS) complex is recruited, leading to the activation of RAS.[7][15] This triggers the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which ultimately promotes cell proliferation and growth.[7][15][16]

  • PI3K/AKT Pathway: Phosphoinositide 3-kinase (PI3K) can be directly recruited to the activated c-Met receptor or indirectly through the GAB1 adaptor protein.[1][17][18] This leads to the activation of AKT, a central regulator of cell survival, by inhibiting apoptosis and promoting cell growth.[1][15][18]

  • JAK/STAT Pathway: The c-Met receptor can also activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[7][15] This leads to the phosphorylation and nuclear translocation of STAT3, which regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[1][7][19]

Below is a diagram illustrating the core c-Met signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PI3K PI3K cMet->PI3K Activates JAK JAK cMet->JAK Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Translocates to Proliferation Proliferation Differentiation Differentiation Nucleus->Proliferation Nucleus->Differentiation

Core c-Met Signaling Pathways

Quantitative Data in c-Met Signaling

The interactions and activities within the c-Met signaling pathway can be quantified to provide a more precise understanding of its dynamics. The following tables summarize key quantitative data points found in the literature.

ParameterValueContextReference
Binding Affinity (Kd)
HGF to c-Met~30 pMHigh-affinity binding to transfected cells[20]
HGF NK1 fragment to c-Met~150 nMLower affinity fragment binding[16]
HGF NK1 + Heparan Sulfate~3 nMIncreased affinity with co-factor[16]
Inhibitor Potency (IC50)
Compound IC50 Target/Cell Line
c-Met-IN-132.43 nMc-Met Kinase[4]
c-Met-IN-130.14 µMH460 (Lung Cancer)[4]
c-Met-IN-130.20 µMHT-29 (Colon Cancer)[4]
c-Met-IN-130.26 µMMKN-45 (Gastric Cancer)[4]
c-Met-IN-130.42 µMMDA-MB-231 (Breast Cancer)[4]
SU112740.8-4.4 µMNSCLC cells (p-c-Met)[21]

Experimental Protocols

Immunoprecipitation of c-Met

This protocol describes the isolation of c-Met from cell lysates for subsequent analysis, such as Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-c-Met antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Prepare cell lysates by incubating cells with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-c-Met antibody overnight at 4°C with gentle rotation.[9]

  • Add pre-washed protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[22]

  • Wash the beads several times with wash buffer to remove unbound proteins.[9]

  • Elute the immunoprecipitated c-Met by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.[9]

  • The eluted sample is now ready for SDS-PAGE and Western blot analysis.

Western Blotting for Phosphorylated and Total c-Met, AKT, ERK, and STAT3

This protocol allows for the detection and semi-quantification of key signaling proteins.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate protein lysates or immunoprecipitated samples by SDS-PAGE.

  • Transfer the separated proteins to a membrane.[23]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[23]

  • Incubate the membrane with the primary antibody overnight at 4°C.[23]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[5][11]

  • For quantification, strip the membrane and re-probe for total protein and a loading control (e.g., β-actin or GAPDH).[5][11]

In Vitro c-Met Kinase Assay

This assay measures the ability of a compound to inhibit c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

Procedure:

  • In a 96- or 384-well plate, add the c-Met kinase, kinase substrate, and test compound at various concentrations.[24][25][26]

  • Initiate the kinase reaction by adding ATP.[24][25][26]

  • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[26][27]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[24]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of c-Met inhibition on cancer cell viability.

Materials:

  • c-Met dependent cancer cell line

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[24][28]

  • Treat the cells with serial dilutions of the test compound for 72 hours.[24][28]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[28]

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[28]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[24]

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of c-Met inhibition on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

  • 24-well plates

  • Serum-free medium and medium with chemoattractant (e.g., HGF or serum)

  • Test compounds

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.[29]

  • Add medium containing a chemoattractant to the lower chamber.[29]

  • Incubate for 24-48 hours.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated/invaded cells on the lower surface of the membrane.

  • Count the stained cells under a microscope.

In Vivo Xenograft Model

This protocol outlines the evaluation of a c-Met inhibitor's anti-tumor efficacy in a mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cell line with c-Met activation

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flanks of immunodeficient mice.[4][8][19]

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.[8]

  • Administer the test compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).[4][8]

  • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

Below is a diagram illustrating a typical experimental workflow for evaluating a novel c-Met inhibitor.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement (Western Blot for p-c-Met) Cell_Proliferation->Target_Engagement Migration_Invasion Migration/Invasion Assay (Transwell) Target_Engagement->Migration_Invasion In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) Migration_Invasion->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Workflow for c-Met Inhibitor Evaluation

References

The Role of HGF/c-Met in Tumorigenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of a diverse range of cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, this pathway plays a pivotal role in embryonic development and tissue regeneration. However, aberrant activation of HGF/c-Met signaling is a well-established driver of tumorigenesis and metastasis in a multitude of human cancers.[1][2] This technical guide provides an in-depth overview of the HGF/c-Met pathway, its molecular mechanisms in cancer, and detailed experimental protocols for its investigation.

Introduction to HGF/c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that is the exclusive receptor for Hepatocyte Growth Factor (HGF), also known as scatter factor.[1] HGF is primarily secreted by cells of mesenchymal origin and acts in a paracrine fashion on adjacent epithelial and endothelial cells expressing c-Met.[2][3] The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain, initiating a cascade of downstream signaling events.[3]

Dysregulation of the HGF/c-Met axis in cancer can occur through various mechanisms, including:

  • c-Met Overexpression and Gene Amplification: Increased levels of the c-Met receptor on the cell surface lead to heightened sensitivity to HGF and can result in ligand-independent activation.[4]

  • Activating Mutations: Somatic and germline mutations in the MET gene can lead to constitutive, ligand-independent kinase activity.

  • Autocrine Signaling Loops: Cancer cells can acquire the ability to produce their own HGF, leading to self-stimulation of the c-Met receptor.[5]

  • Paracrine Signaling in the Tumor Microenvironment: Stromal cells, such as cancer-associated fibroblasts (CAFs), within the tumor microenvironment are a major source of HGF, promoting tumor growth and invasion.[6]

Downstream Signaling Pathways

Activated c-Met serves as a docking site for a variety of adaptor proteins and enzymes, leading to the activation of several key downstream signaling pathways that collectively drive the malignant phenotype.

RAS/MAPK Pathway

The recruitment of the Grb2-Sos complex to phosphorylated c-Met activates Ras, a small GTPase. This, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade, involving Raf, MEK, and ERK.[1] The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[1]

PI3K/AKT Pathway

The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to activated c-Met or indirectly through the adaptor protein Gab1.[1] This leads to the production of PIP3 and subsequent activation of the serine/threonine kinase AKT. The PI3K/AKT pathway is a major promoter of cell survival, growth, and proliferation, and it also plays a role in angiogenesis and metabolism.[1]

STAT Pathway

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be directly recruited to and phosphorylated by activated c-Met.[1] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis.[1]

Other Key Signaling Nodes
  • SRC: The non-receptor tyrosine kinase Src can be activated by c-Met and is involved in mediating cell motility and invasion.[2]

  • FAK: Focal Adhesion Kinase (FAK) is another key player in cell migration that can be activated downstream of c-Met.[1]

// Nodes HGF [label="HGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#FBBC05"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK (MAPK)", fillcolor="#FBBC05"]; Gab1 [label="Gab1", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; STAT3 [label="STAT3", fillcolor="#EA4335"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Survival [label="Survival", shape=ellipse, fillcolor="#F1F3F4"]; Invasion [label="Invasion/\nMetastasis", shape=ellipse, fillcolor="#F1F3F4"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges HGF -> cMet [label="Binding & Dimerization"]; cMet -> Grb2_Sos [label="Recruitment"]; cMet -> Gab1 [label="Recruitment"]; cMet -> STAT3 [label="Phosphorylation"]; Grb2_Sos -> RAS [label="Activation"]; RAS -> RAF -> MEK -> ERK; Gab1 -> PI3K [label="Activation"]; PI3K -> AKT; ERK -> Nucleus [label="Transcription"]; AKT -> Nucleus [label="Transcription"]; STAT3 -> Nucleus [label="Transcription"]; Nucleus -> Proliferation; Nucleus -> Survival; Nucleus -> Invasion; Nucleus -> Angiogenesis; } HGF/c-Met Signaling Pathway.

Role in Tumorigenesis

The aberrant activation of HGF/c-Met signaling contributes to multiple hallmarks of cancer.

Sustained Proliferative Signaling

The activation of the RAS/MAPK and PI3K/AKT pathways by HGF/c-Met provides cancer cells with a continuous stimulus to proliferate, overriding normal cell cycle checkpoints.[1]

Evasion of Apoptosis

The PI3K/AKT and STAT3 pathways, activated by c-Met, promote the expression of anti-apoptotic proteins, enabling cancer cells to survive in the face of various cellular stresses.[1][7]

Invasion and Metastasis

A key role of HGF/c-Met signaling is the induction of an invasive phenotype.[1] This is achieved through the promotion of cell motility, the degradation of the extracellular matrix via the upregulation of matrix metalloproteinases (MMPs), and the induction of epithelial-to-mesenchymal transition (EMT).[2][8]

Angiogenesis

The HGF/c-Met pathway stimulates the production of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), by tumor cells, promoting the formation of new blood vessels that supply the tumor with nutrients and oxygen.[5][6]

Quantitative Data on c-Met in Cancer

The overexpression of c-Met is a common feature in a variety of solid tumors and is often associated with poor prognosis.

Cancer Type c-Met Overexpression (%) Phospho-c-Met Expression (%) Reference
Breast Cancer1623[9]
Colon Cancer788[9]
Lung Cancer4073[9]
Ovarian Cancer3033[9]
Renal Cancer70Not Reported[9]
Gastric Cancer9.9 (mRNA vs normal)Not Reported[4]

Note: The definition of overexpression (e.g., IHC score of 2+ or 3+) can vary between studies.

Experimental Protocols

Investigating the HGF/c-Met pathway requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunoprecipitation of c-Met

This protocol describes the isolation of c-Met from cell lysates to study its phosphorylation status or interaction with other proteins.

Materials:

  • Cell line expressing c-Met (e.g., SNU-5)

  • Lysis Buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Anti-c-Met antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • 2x Laemmli sample buffer

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • To 200 µL of cell lysate, add the anti-c-Met antibody at the recommended dilution.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 20 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with rotation for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic separation rack and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Add 30-50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge at 14,000 x g for 1 minute and collect the supernatant for Western blot analysis.[10][11]

Western Blotting for Phosphorylated c-Met

This protocol is used to detect the phosphorylation of c-Met at specific tyrosine residues.

Materials:

  • Immunoprecipitated c-Met sample or whole-cell lysate

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/1235)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • SDS-PAGE and Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane and visualize the signal using a chemiluminescence imaging system.[12][13][14]

Cell Migration (Wound Healing) Assay

This assay measures the effect of HGF on the migration of cancer cells.

Materials:

  • Cancer cell line expressing c-Met

  • Culture plates

  • Pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a culture plate to create a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile pipette tip, create a straight scratch through the cell monolayer.

  • Treatment:

    • Wash the cells with PBS to remove detached cells.

    • Add fresh media containing HGF at the desired concentration. Use media without HGF as a control.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control plate is nearly closed.

  • Analysis:

    • Measure the width of the scratch at different points for each time point and treatment condition.

    • Calculate the percentage of wound closure over time.[15]

In Vivo Tumor Xenograft Model

This model is used to assess the effect of HGF/c-Met signaling and its inhibitors on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line expressing c-Met

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

  • Tumor Cell Implantation:

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the c-Met inhibitor or vehicle control according to the desired schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement:

    • Measure the tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint:

    • Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study.

    • Excise the tumors for further analysis (e.g., immunohistochemistry for c-Met phosphorylation).[16][17][18][19]

// Nodes Cell_Culture [label="Cell Culture\n(c-Met expressing cells)", fillcolor="#F1F3F4"]; HGF_Stimulation [label="HGF Stimulation\n(or Inhibitor Treatment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05"]; Immunoprecipitation [label="Immunoprecipitation\n(anti-c-Met)", fillcolor="#34A853"]; Western_Blot [label="Western Blot\n(anti-phospho-c-Met)", fillcolor="#EA4335"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Based_Assays [label="Cell-Based Assays\n(Migration, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_Model [label="In Vivo Xenograft Model", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> HGF_Stimulation; HGF_Stimulation -> Cell_Lysis; Cell_Lysis -> Immunoprecipitation; Immunoprecipitation -> Western_Blot; Western_Blot -> Data_Analysis; HGF_Stimulation -> Cell_Based_Assays; Cell_Based_Assays -> Data_Analysis; HGF_Stimulation -> In_Vivo_Model; In_Vivo_Model -> Data_Analysis; } Experimental Workflow.

Therapeutic Targeting of HGF/c-Met

The critical role of HGF/c-Met in tumorigenesis has made it an attractive target for cancer therapy. Several strategies are being pursued, including:

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs): These drugs enter the cell and block the kinase activity of c-Met, preventing its autophosphorylation and the activation of downstream signaling.

  • Monoclonal Antibodies: These can target either HGF, preventing it from binding to c-Met, or the extracellular domain of c-Met, blocking ligand binding and promoting receptor internalization and degradation.

The efficacy of these targeted therapies is often dependent on the specific genetic alterations driving the cancer, highlighting the importance of biomarker-driven patient selection.

Conclusion

The HGF/c-Met signaling pathway is a central player in the development and progression of many cancers. Its pleiotropic effects on cell proliferation, survival, invasion, and angiogenesis make it a compelling target for therapeutic intervention. A thorough understanding of the molecular mechanisms of this pathway, coupled with robust experimental investigation, is crucial for the development of effective anti-cancer strategies targeting HGF/c-Met.

References

The Interplay of AMG-510 and c-Met in Tumor Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between AMG-510 (Sotorasib), a first-in-class KRAS G12C inhibitor, and the c-Met receptor tyrosine kinase in the context of tumor growth and resistance. Understanding this interplay is paramount for developing effective therapeutic strategies for KRAS G12C-mutated cancers, particularly non-small cell lung cancer (NSCLC).

Introduction

AMG-510 has shown significant promise in treating KRAS G12C-mutated solid tumors.[1][2] However, as with many targeted therapies, acquired resistance can limit its long-term efficacy.[3] A growing body of preclinical and clinical evidence points to the c-Met signaling pathway as a key mechanism of resistance to KRAS G12C inhibition.[4][5] This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols to study this interaction, and quantitative data to inform future research and drug development efforts.

The Mechanism of c-Met-Mediated Resistance to AMG-510

KRAS G12C is a constitutively active mutant of the KRAS protein, a key downstream effector of receptor tyrosine kinases (RTKs) that drives cell proliferation and survival through pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[6] AMG-510 covalently binds to the mutant cysteine-12 residue, locking KRAS G12C in an inactive state and inhibiting downstream signaling.[7]

However, tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C. One of the most prominent bypass mechanisms is the amplification and activation of the c-Met receptor.[8] Activation of c-Met by its ligand, hepatocyte growth factor (HGF), or through gene amplification leads to the reactivation of both the MAPK and PI3K-AKT pathways, rendering the tumor cells resistant to AMG-510.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the interaction between AMG-510 and c-Met.

Table 1: In Vitro Efficacy of AMG-510 in KRAS G12C-Mutant NSCLC Cell Lines

Cell LineGenetic BackgroundAMG-510 IC50 (µM)Reference
H358KRAS G12C0.0818[9]
H23KRAS G12C0.6904[9]
H2122KRAS G12C0.063[4]
H2122MET (c-Met amplified)KRAS G12C, MET amplification1.146[4]

Table 2: In Vivo Tumor Growth Inhibition with AMG-510 and Combination Therapies

Treatment GroupTumor ModelMean Tumor Volume (mm³) at Day 27Reference
ControlH358 Xenograft1052.56[9]
AMG-510 (30 mg/kg)H358 Xenograft426.66[9]
Cisplatin (B142131) (4 mg/kg)H358 Xenograft723.39[9]
AMG-510 + CisplatinH358 Xenograft102.51[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interplay between AMG-510 and c-Met.

Cell Culture and Reagents
  • Cell Lines:

    • NCI-H358 (ATCC® CRL-5807™): KRAS G12C mutant human lung adenocarcinoma cell line.

    • NCI-H23 (ATCC® CRL-5800™): KRAS G12C mutant human lung adenocarcinoma cell line.

    • NCI-H2122 (ATCC® CRL-5985™): KRAS G12C mutant human lung adenocarcinoma cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Cell Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Drugs and Reagents:

    • AMG-510 (Sotorasib): Can be obtained from commercial suppliers such as MedChemExpress.[4]

    • Crizotinib (c-Met inhibitor): Can be obtained from commercial suppliers.

    • Cisplatin: Can be obtained from commercial suppliers.[9]

    • Antibodies for Western Blotting: Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, p-Met, total Met, and GAPDH. Secondary antibodies conjugated to horseradish peroxidase (HRP).

Cell Viability Assay
  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of AMG-510, either alone or in combination with a c-Met inhibitor like crizotinib.

  • Incubate the plates for 72 hours at 37°C.[10]

  • Assess cell viability using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Western Blotting
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of AMG-510, c-Met inhibitor, or their combination for the specified duration (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[9]

  • Tumor Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., 2 x 10^6 H358 cells in 150 µL) into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Drug Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, AMG-510 alone, c-Met inhibitor alone, and combination).[9]

  • Administration: Administer AMG-510 orally (e.g., by gavage) and the c-Met inhibitor as per the established protocol. For example, AMG-510 can be administered at 30 mg/kg daily.[9]

  • Efficacy Endpoint: Continue treatment for a specified period (e.g., 28 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

cluster_0 Upstream Activation cluster_1 RAS-MAPK Pathway cluster_2 PI3K-AKT Pathway cluster_3 Cellular Response cluster_4 Therapeutic Intervention Growth Factors (HGF) Growth Factors (HGF) c-Met c-Met Growth Factors (HGF)->c-Met KRAS G12C KRAS G12C c-Met->KRAS G12C PI3K PI3K c-Met->PI3K RAF RAF KRAS G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival AMG-510 AMG-510 AMG-510->KRAS G12C c-Met Inhibitor c-Met Inhibitor c-Met Inhibitor->c-Met

Caption: Signaling pathways involved in c-Met-mediated resistance to AMG-510.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Western Blot Western Blot Drug Treatment->Western Blot Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Efficacy Evaluation Efficacy Evaluation Drug Administration->Efficacy Evaluation

Caption: Experimental workflows for studying AMG-510 and c-Met interaction.

Conclusion

The amplification and activation of c-Met represent a significant challenge to the efficacy of AMG-510 in KRAS G12C-mutated cancers. The data and protocols presented in this guide provide a framework for researchers to investigate this resistance mechanism further. A deeper understanding of the interplay between KRAS G12C and c-Met signaling is crucial for the rational design of combination therapies that can overcome resistance and improve patient outcomes. The dual blockade of KRAS G12C and c-Met holds considerable promise as a therapeutic strategy and warrants further preclinical and clinical investigation.

References

A Technical Guide to the Interplay Between KRAS G12C Inhibition and c-Met Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "AMG-51"

Initial searches for a compound designated "this compound" that directly binds to c-Met reveal a molecule with CAS Number 890019-63-3, marketed by some chemical suppliers as a c-Met inhibitor with a high affinity (Ki of 4.9 nM)[1][2][3][4]. However, there is a notable lack of primary scientific literature and structural data validating this direct interaction. The nomenclature closely resembles the well-characterized KRAS G12C inhibitor, Sotorasib, which was developed by Amgen and is also known as AMG 510[5][6][7]. This similarity has likely led to confusion. Some suppliers even list the same CAS number for a PI3K inhibitor[8]. Given the extensive research and clinical significance of Sotorasib (AMG 510) and its interaction with the c-Met pathway as a resistance mechanism, this guide will focus on this indirect, yet clinically crucial, relationship. There is no substantial evidence in peer-reviewed literature of a direct structural interaction between a compound definitively named "this compound" and c-Met.

Introduction to KRAS G12C and c-Met in Cancer

KRAS is a frequently mutated oncogene in human cancers, with the G12C mutation being a common variant, particularly in non-small cell lung cancer (NSCLC)[5][9]. Sotorasib (AMG 510) is a first-in-class inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state[5][9]. While Sotorasib has shown clinical efficacy, resistance often develops. One of the key mechanisms of both intrinsic and acquired resistance to KRAS G12C inhibitors is the activation of bypass signaling pathways, with the c-Met receptor tyrosine kinase pathway being a prominent example[10][11][12].

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. Upregulation or amplification of c-Met can therefore reactivate these pathways, circumventing the inhibition of KRAS G12C by Sotorasib. This has led to the clinical investigation of combination therapies involving Sotorasib and c-Met inhibitors.

Quantitative Data on Related Compounds and Combination Therapies

While direct binding data for an "this compound" to c-Met is not available in primary literature, data for other Amgen c-Met inhibitors and preclinical data on Sotorasib combination therapies provide valuable insights.

Table 1: Inhibitory Activity of Selected Amgen c-Met Inhibitors

CompoundTargetAssayIC50 / KiReference
AMG 337c-MetEnzymatic1 nM (IC50)[13]
AMG 337HGF-induced c-Met phosphorylation (PC3 cells)Cellular5 nM (IC50)[13]

Table 2: Preclinical Synergy Data for KRAS G12C Inhibitor Combinations

KRAS G12C InhibitorCombination AgentCell LineEffectReference
Sotorasib (AMG 510)Crizotinib (c-Met inhibitor)H23ARC11 (Sotorasib-resistant NSCLC)Synergistic inhibition of tumor growth in vivo[12]
VS-6766 (dual RAF/MEK inhibitor)AMG 510H2122 (KRAS G12C NSCLC)Synergistic[14]
VS-6766 (dual RAF/MEK inhibitor)AMG 510SW837 (KRAS G12C CRC)Synergistic[14]

Signaling Pathways and Rationale for Combination Therapy

The diagram below illustrates the KRAS and c-Met signaling pathways and the mechanism by which c-Met activation can lead to resistance to KRAS G12C inhibition.

KRAS and c-Met Signaling Crosstalk and Therapeutic Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Inhibitors cMet c-Met Receptor KRAS_G12C KRAS G12C (Active) cMet->KRAS_G12C Bypass Activation PI3K PI3K cMet->PI3K HGF HGF HGF->cMet Binds RAF RAF KRAS_G12C->RAF KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_G12C Inhibits cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMet Inhibits

Caption: KRAS and c-Met signaling pathways and points of inhibition.

Experimental Protocols

To investigate the structural and functional relationship between a KRAS G12C inhibitor and c-Met-mediated resistance, a series of experiments would be necessary.

Generation of Sotorasib-Resistant Cell Lines

Objective: To create a cellular model of acquired resistance to Sotorasib.

Protocol:

  • Culture a KRAS G12C-mutant cancer cell line (e.g., NCI-H358 or NCI-H23) in standard growth medium.

  • Treat the cells with Sotorasib at a concentration equal to the IC50.

  • Continuously culture the cells in the presence of the drug, gradually increasing the concentration over several months.

  • Isolate and expand colonies that demonstrate sustained growth at high concentrations of Sotorasib.

  • Confirm resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., CellTiter-Glo).

Western Blot Analysis of Signaling Pathways

Objective: To determine if c-Met signaling is upregulated in resistant cells.

Protocol:

  • Plate parental and Sotorasib-resistant cells and allow them to adhere.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect chemiluminescence using an imaging system.

Co-immunoprecipitation (Co-IP)

Objective: To investigate potential protein-protein interactions. While direct binding of Sotorasib to c-Met is not expected, this could be used to probe interactions within the signaling complex.

Protocol:

  • Lyse cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear the lysate with protein A/G agarose (B213101) beads.

  • Incubate the lysate with an antibody against the protein of interest (e.g., c-Met) overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Wash the beads several times to remove non-specific binders.

  • Elute the protein complexes and analyze by Western blot for interacting partners.

In Vivo Xenograft Studies

Objective: To assess the efficacy of a Sotorasib and c-Met inhibitor combination in a preclinical animal model.

Protocol:

  • Implant Sotorasib-resistant cells subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, Sotorasib alone, c-Met inhibitor alone, Sotorasib + c-Met inhibitor).

  • Administer drugs according to the appropriate schedule and route (e.g., oral gavage).

  • Measure tumor volume with calipers twice weekly.

  • At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow for Investigating Resistance start Start with KRAS G12C Cell Line resistance Generate Sotorasib- Resistant Cell Line start->resistance characterize Characterize Resistance: - Viability Assays - Western Blot for  p-c-Met, p-ERK resistance->characterize combo_vitro In Vitro Combination Study: - Sotorasib + c-Met Inhibitor - Synergy Analysis characterize->combo_vitro combo_vivo In Vivo Xenograft Study: - Resistant Cell Line - Combination Treatment combo_vitro->combo_vivo analysis Tumor Analysis: - Immunohistochemistry - Western Blot combo_vivo->analysis

Caption: Workflow for studying c-Met mediated resistance to Sotorasib.

Conclusion

While the premise of a direct structural interaction between a compound named "this compound" and c-Met is not supported by available scientific literature, the interplay between the KRAS G12C inhibitor Sotorasib (AMG 510) and the c-Met signaling pathway is a critical area of cancer research. Upregulation of c-Met is a key mechanism of resistance to Sotorasib. Understanding this crosstalk through the experimental approaches outlined above is essential for the development of effective combination therapies to overcome resistance and improve patient outcomes. The future of targeting KRAS G12C-mutant cancers will likely involve tailored combination strategies based on the specific resistance mechanisms that emerge in patients.

References

The Selectivity Profile of Sotorasib (AMG-510): A Deep Dive into its Kinase Inhibition Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (AMG-510), the first-in-class, FDA-approved covalent inhibitor of KRAS G12C, has revolutionized the treatment landscape for patients with KRAS G12C-mutated solid tumors. A cornerstone of its therapeutic success and favorable safety profile is its remarkable selectivity. This technical guide provides an in-depth analysis of the kinase selectivity profile of Sotorasib, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key cellular and experimental pathways. Extensive preclinical assessment, including comprehensive kinase screening, indicates that Sotorasib is highly selective for KRAS G12C with minimal off-target kinase activity.

Introduction: The Imperative for Selectivity in Covalent Inhibition

Covalent inhibitors, such as Sotorasib, achieve high potency and durable target engagement through the formation of a stable, covalent bond with their target protein. While this mechanism offers significant therapeutic advantages, it also carries the inherent risk of off-target interactions with other proteins containing reactive residues. Therefore, a thorough characterization of the selectivity profile is paramount to understanding the full pharmacological effects and ensuring the safety of such agents. This guide focuses on the selectivity of Sotorasib against the human kinome, a large family of structurally related enzymes that are common off-targets for kinase inhibitors.

Sotorasib's Kinase Selectivity Profile: A Quantitative Overview

A comprehensive evaluation of Sotorasib's kinase selectivity was conducted during its preclinical development. While a detailed public-facing dataset from a broad kinome scan remains limited, the U.S. Food and Drug Administration (FDA) pharmacology review of Sotorasib provides a strong testament to its selectivity. The review concluded that based on in vitro assays, Sotorasib had no significant off-target effects against a wide array of receptors, enzymes (including numerous kinases), ion channels, and transporters.

Specifically, a screening of Sotorasib against a panel of 468 human kinases revealed minimal activity, underscoring its high specificity for KRAS G12C.

While a comprehensive table of IC50 values against a full kinase panel is not publicly available, the data from on-target and cellular assays highlight its potent and selective inhibition of the KRAS G12C pathway.

Target/AssayCell LineIC50 (µM)Reference
p-ERK InhibitionMIA PaCa-2 (KRAS G12C)0.004 - 0.032[1]
Cell ViabilityMIA PaCa-2 (KRAS G12C)~0.009[2]
Cell ViabilityNCI-H358 (KRAS G12C)~0.006[2]
Cell ViabilityNon-KRAS G12C cell lines>7.5[2]

It is important to note that beyond traditional kinase inhibition, a proteome-wide study using a chemical proteomics approach identified over 300 proteins that are covalently modified by Sotorasib at cysteine residues.[3][4] A notable off-target identified in this study was the Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the cellular oxidative stress response.[3] This highlights the importance of assessing selectivity through multiple orthogonal methods.

Experimental Protocols

On-Target Cellular Assays

3.1.1. Phospho-ERK (p-ERK) Inhibition Assay

This assay is a crucial method for assessing the functional inhibition of the KRAS signaling pathway.

  • Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are then treated with a serial dilution of Sotorasib for a specified duration (e.g., 2 hours).

    • Following treatment, cells are lysed to extract total protein.

    • The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.

    • The ratio of p-ERK to total ERK is calculated and plotted against the Sotorasib concentration to determine the IC50 value.

3.1.2. Cell Viability Assay

This assay measures the effect of Sotorasib on the proliferation and survival of cancer cells.

  • Cell Lines: KRAS G12C mutant cell lines and wild-type or other KRAS mutant cell lines for comparison.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are treated with a range of Sotorasib concentrations for an extended period (e.g., 72 hours).

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured, and the data is normalized to vehicle-treated controls to calculate the percentage of cell viability.

    • IC50 values are determined from the dose-response curves.

Broad Kinase Selectivity Screening (General Methodology)

While the specific protocol for the Sotorasib kinome scan is not publicly detailed, such screens are typically performed using commercially available platforms (e.g., KINOMEscan™, Kinase-Glo®). The general workflow for a competitive binding assay like KINOMEscan™ is as follows:

  • Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a panel of kinases.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound (Sotorasib).

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase in the presence of the test compound indicates displacement and therefore, binding of the compound to the kinase.

    • Results are typically reported as the percentage of remaining kinase bound to the immobilized ligand at a specific concentration of the test compound (e.g., % control at 1 µM).

Visualizing Key Pathways and Workflows

To further elucidate the context of Sotorasib's selectivity, the following diagrams, generated using the DOT language, illustrate the KRAS G12C signaling pathway, the general workflow for kinase selectivity screening, and the logical relationship of Sotorasib's on-target and off-target effects.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 recruits KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP activates (GEF activity) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AMG510 Sotorasib (AMG-510) AMG510->KRAS_GDP covalently binds & traps in inactive state

Caption: The KRAS G12C signaling pathway and the mechanism of action of Sotorasib.

Kinase_Selectivity_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound Test Compound (Sotorasib) Incubation Incubation of Kinase, Compound, and Reagents Compound->Incubation Kinase_Panel Panel of Human Kinases Kinase_Panel->Incubation Assay_Reagents Assay Reagents (e.g., ATP, substrate, detection reagents) Assay_Reagents->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Normalization Data Normalization (% Inhibition) Detection->Data_Normalization IC50_Determination IC50/Ki Determination Data_Normalization->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A generalized experimental workflow for in vitro kinase selectivity profiling.

Sotorasib_Selectivity_Concept cluster_on_target On-Target Effects cluster_off_target Off-Target Profile Sotorasib Sotorasib (AMG-510) KRAS_G12C KRAS G12C Inhibition Sotorasib->KRAS_G12C High Potency & Selectivity Kinome Minimal Kinase Off-Target Activity Sotorasib->Kinome High Specificity Covalent_Mods Covalent Modification of Non-Kinase Cysteines (e.g., KEAP1) Sotorasib->Covalent_Mods Observed Interactions Tumor_Regression Tumor Regression KRAS_G12C->Tumor_Regression leads to

Caption: Logical relationship of Sotorasib's on-target and off-target selectivity.

Conclusion

References

Foundational Research on c-Met Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on c-Met inhibitors, covering the core biology of the HGF/c-Met signaling pathway, mechanisms of inhibitor action, quantitative data on inhibitor potency, key experimental protocols for drug evaluation, and the critical challenge of therapeutic resistance.

The HGF/c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2] Its only known natural ligand is the hepatocyte growth factor (HGF), also known as scatter factor.[2] The binding of HGF, a paracrine signaling molecule typically secreted by mesenchymal cells, to the c-Met receptor on epithelial cells induces receptor dimerization and trans-phosphorylation of key tyrosine residues (Tyr 1234 and Tyr 1235) in the intracellular kinase domain.[1][2]

This autophosphorylation event creates a multifunctional docking site for various downstream signal transducers, leading to the activation of several major signaling cascades:[3][4]

  • RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[4] Adaptor proteins like GRB2 bind to the phosphorylated receptor and recruit SOS, which in turn activates RAS, triggering the MAPK cascade.[4]

  • PI3K/AKT Pathway: This axis is crucial for cell survival and growth. The p85 subunit of PI3K can bind directly to c-Met or indirectly via the GAB1 docking protein, leading to the activation of AKT.[3]

  • JAK/STAT Pathway: This pathway is implicated in cell differentiation, metabolism, and immune response. c-Met activation can lead to the phosphorylation of STAT proteins (notably STAT3), which then dimerize, translocate to the nucleus, and regulate gene transcription.[3][4]

  • Other Pathways: c-Met signaling also influences cell motility, migration, and invasion, processes collectively known as the "invasive growth program".[2][5]

Dysregulation of the HGF/c-Met pathway through gene amplification, activating mutations, or protein overexpression is a key driver in the development, progression, and metastasis of numerous human cancers, including those of the lung, kidney, liver, and stomach.[3][5][6] This aberrant signaling is also associated with poor prognosis and the development of resistance to other targeted therapies.[1][7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMet_receptor c-Met Receptor Dimerization & Autophosphorylation (Y1234, Y1235) HGF->cMet_receptor Binding GRB2_SOS GRB2/SOS cMet_receptor->GRB2_SOS STAT3 STAT3 cMet_receptor->STAT3 GAB1 GAB1 cMet_receptor->GAB1 RAS RAS GRB2_SOS->RAS PI3K PI3K AKT AKT PI3K->AKT pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 GAB1->PI3K MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Survival_Pathway Cell Survival AKT->Survival_Pathway JAK JAK Transcription Gene Transcription pSTAT3->Transcription Proliferation Proliferation MAPK_Pathway->Proliferation Leads to Anti-Apoptosis Anti-Apoptosis Survival_Pathway->Anti-Apoptosis Promotes Invasion_Migration Invasion_Migration Transcription->Invasion_Migration Regulates

Diagram 1: The c-Met signaling pathway initiated by HGF binding.

Therapeutic Inhibition of c-Met

Given its central role in oncogenesis, the HGF/c-Met axis is an attractive therapeutic target. Inhibition strategies primarily fall into two categories: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).[1][8]

  • Monoclonal Antibodies (mAbs): These biologics target either the HGF ligand or the extracellular domain of the c-Met receptor, thereby preventing ligand-receptor interaction and subsequent receptor activation.[1][7] Onartuzumab, for example, is a humanized, monovalent mAb against c-Met that potently inhibits HGF binding.[7]

  • Small-Molecule Tyrosine Kinase Inhibitors (TKIs): These inhibitors typically target the ATP-binding site within the cytoplasmic kinase domain of the c-Met receptor, blocking its phosphorylation and downstream signaling.[1] They are further classified based on their binding mode.[1][9]

    • Type I Inhibitors: These are ATP-competitive and bind to the active conformation of the kinase. They are often U-shaped and can show high selectivity.[1] Examples include Crizotinib and Capmatinib.[4]

    • Type II Inhibitors: These are also ATP-competitive but bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[9] Cabozantinib and Merestinib are examples of Type II inhibitors.[4][9]

    • Type III Inhibitors: These are non-ATP competitive (allosteric) inhibitors that bind to a site distinct from the ATP pocket. Tivantinib is known to bind to the unphosphorylated conformation of the kinase in a non-ATP competitive manner.[9]

Quantitative Data on c-Met Inhibitors

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through biochemical (cell-free) kinase assays or cell-based proliferation assays. The table below summarizes the inhibitory activities of several key c-Met inhibitors.

InhibitorTypeTarget(s)IC50 / KiAssay TypeReference(s)
Crizotinib Type I TKIc-Met, ALK, ROS111 nM (IC50)Cell-based[10]
c-Met, ALK, ROS1<0.025 nM (Ki)Cell-free (ROS1)[10]
Cabozantinib Type II TKIc-Met, VEGFRs, etc.5.4 nM (IC50)Cell-free[11]
Capmatinib Type I TKIc-Met (selective)Potent inhibitorNot specified[12]
Tepotinib Type I TKIc-Met (selective)1.7 nM (IC50)Not specified[12]
AMG 337 Type I TKIc-Met (selective)1 nM (IC50)Not specified[10]
SU11274 Type I TKIc-Met1 µM (IC50)Cell-based[13]
c-Met~0.010 µM (IC50)Cell-free[12]
JNJ38877605 TKIc-Met0.5 µM (IC50)Cell-based[13]
Tivantinib (ARQ 197) Type III TKIc-Met (non-ATP comp.)350 nM (Ki)Cell-free[14]

Note: IC50 and Ki values can vary significantly based on the specific assay conditions, ATP concentration (for biochemical assays), and cell line used (for cell-based assays). Direct comparison between studies should be made with caution.[12]

Foundational Experimental Protocols

The evaluation of a potential c-Met inhibitor involves a standardized workflow of biochemical and cell-based assays, culminating in preclinical in vivo studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_final Preclinical Candidate HTS High-Throughput Screening (Biochemical Kinase Assay) Lead_ID Lead Identification HTS->Lead_ID Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Lead_ID->Cell_Viability Western_Blot Target Engagement (Western Blot for p-Met) Cell_Viability->Western_Blot Migration_Assay Migration/Invasion Assay Western_Blot->Migration_Assay Xenograft Tumor Xenograft Model (Efficacy Studies) Migration_Assay->Xenograft PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Xenograft->PKPD Candidate Candidate Selection PKPD->Candidate

Diagram 2: Key experimental workflows for c-Met inhibitor validation.
c-Met Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase in a cell-free system.[15]

  • Objective: To determine the in vitro potency (e.g., IC50) of a test compound in inhibiting c-Met kinase activity.[15]

  • Methodology:

    • Preparation: Recombinant human c-Met kinase (corresponding to the tyrosine kinase domain, e.g., amino acids 956-1390) is pre-incubated with serial dilutions of the test inhibitor for approximately 30 minutes at room temperature in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[14][16]

    • Reaction Initiation: The kinase reaction is initiated by adding a mixture of a suitable substrate (e.g., synthetic peptide poly-Glu-Tyr) and ATP.[14][17]

    • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[17]

    • Detection: The reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified. Common methods include:

      • Radiometric: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate via SDS-PAGE and autoradiography.[14]

      • Luminescence: Using kits like ADP-Glo™, which measures the amount of ADP produced, with the luminescent signal being inversely proportional to kinase activity.[12][15]

      • Fluorescence (FRET/HTRF): Measuring the change in fluorescence resonance energy transfer upon substrate phosphorylation.[18]

    • Data Analysis: Kinase activity is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[12]

Cell Proliferation / Viability Assay

This cell-based assay assesses the effect of a c-Met inhibitor on the growth and viability of cancer cells that are dependent on c-Met signaling.[15]

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50 or IC50) in a cellular context.[15]

  • Methodology (MTT Assay Example):

    • Cell Seeding: Cancer cells with known c-Met activation (e.g., MKN-45, H460) are seeded in 96-well plates (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[17]

    • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration, typically 72 hours.[15][17]

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[17]

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[17]

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Cell viability is plotted against inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Phospho-c-Met

This assay confirms the on-target activity of an inhibitor by directly measuring the phosphorylation status of c-Met and its downstream effectors within the cell.[15]

  • Objective: To verify that the inhibitor blocks HGF-induced c-Met signaling in cancer cells.[15]

  • Methodology:

    • Cell Treatment: c-Met-activated cancer cells are serum-starved and then pre-treated with the test compound for a short duration (e.g., 1-2 hours).[14][15]

    • Stimulation: Cells are then stimulated with HGF (e.g., 100 ng/mL) for a brief period (e.g., 10 minutes) to induce c-Met phosphorylation.[14]

    • Lysis: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

    • Quantification & Separation: Total protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[17]

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then probed with primary antibodies specific for phosphorylated c-Met (p-cMet), total c-Met, and key downstream proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).[17]

    • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a detection method such as chemiluminescence.[15] A reduction in the p-cMet signal in treated cells confirms on-target activity.

Mechanisms of Resistance to c-Met Inhibitors

Despite initial promising results, tumors often develop resistance to c-Met inhibitors, limiting their long-term efficacy. Resistance mechanisms can be broadly categorized as on-target or bypass track activation.[19][20]

  • On-Target Resistance: This involves genetic alterations within the MET gene itself that prevent the inhibitor from binding effectively. Secondary point mutations in the c-Met kinase domain, such as D1228 and Y1230 alterations, have been reported in patients who developed resistance to crizotinib.[19][20] These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket.

  • Bypass Track Resistance: In this scenario, the tumor cell activates alternative signaling pathways to circumvent the blocked c-Met pathway, thereby restoring downstream signals for proliferation and survival.[19][20] A common mechanism of acquired resistance to EGFR inhibitors is the amplification of the MET gene.[6][20] Conversely, for c-Met inhibitors, bypass signaling can occur through the activation of other RTKs like EGFR or HER2.[19]

Resistance_Mechanisms cluster_sensitive Drug-Sensitive State cluster_resistant Drug-Resistant State cluster_on_target On-Target Resistance cluster_bypass Bypass Track Resistance HGF_S HGF cMet_S c-Met Receptor HGF_S->cMet_S Downstream_S Downstream Signaling (e.g., MAPK, PI3K) cMet_S->Downstream_S Inhibited Inhibitor c-Met Inhibitor Inhibitor->cMet_S Blocks Apoptosis Apoptosis / Cell Cycle Arrest Downstream_S->Apoptosis cMet_R Mutated c-Met (e.g., D1228N) Downstream_R1 Restored Signaling cMet_R->Downstream_R1 Inhibitor_R1 c-Met Inhibitor Inhibitor_R1->cMet_R Binding Impaired Proliferation1 Tumor Proliferation Downstream_R1->Proliferation1 cMet_B c-Met Receptor Inhibitor_R2 c-Met Inhibitor Inhibitor_R2->cMet_B Blocks Bypass_RTK Bypass Pathway (e.g., EGFR, HER2) Downstream_R2 Restored Signaling Bypass_RTK->Downstream_R2 Activates Proliferation2 Tumor Proliferation Downstream_R2->Proliferation2

Diagram 3: Logical relationships in c-Met inhibitor resistance.

Conclusion and Future Perspectives

The HGF/c-Met signaling axis remains a critical and validated target in oncology. Foundational research has elucidated its role in cancer, leading to the development of several approved inhibitors that have shown clinical benefit.[1][9] However, the challenge of acquired resistance is significant. Future research will focus on developing next-generation inhibitors that can overcome known resistance mutations, designing rational combination therapies that co-target c-Met and bypass pathways, and identifying robust biomarkers to select patient populations most likely to benefit from these targeted agents.[9][20] A deeper understanding of the complex interplay between different signaling networks will be essential for maximizing the therapeutic potential of c-Met inhibition.

References

Methodological & Application

Application Notes: In Vitro Characterization of AMG-510 (Sotorasib)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG-510, also known as Sotorasib, is a first-in-class, potent, and selective small-molecule inhibitor that specifically and irreversibly targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C).[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The KRAS protein functions as a molecular switch in cellular signaling pathways that control cell proliferation, differentiation, and survival.[3] The G12C mutation locks KRAS in a persistently active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[1]

AMG-510 covalently binds to the mutant cysteine residue at position 12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[4][5] This action blocks the oncogenic signaling cascade, primarily inhibiting the phosphorylation of downstream effectors like ERK, which ultimately impairs the viability of cancer cells harboring the KRAS G12C mutation.[1][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AMG-510.

Data Presentation

Table 1: Cellular Activity of Sotorasib (AMG-510) in KRAS G12C Mutant Cell Lines
Cell LineCancer TypeCell Viability IC50 (µM)Reference
NCI-H358NSCLC0.004 - 0.032[4][6]
MIA PaCa-2Pancreatic0.004 - 0.032[4][6]
H23NSCLCValue Varies[6]
Table 2: Cellular Activity of Sotorasib (AMG-510) in Non-KRAS G12C Cell Lines
Cell LineCancer TypeKRAS StatusSensitivity to SotorasibReference
A549NSCLCG12SLow[6]
H522NSCLCWild-TypeLow[6]
PANC-1PancreaticG12DNot cytotoxic[7]

Signaling Pathway and Mechanism of Action

KRAS_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream MAPK Signaling Cascade Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Promotes GDP -> GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes AMG510 AMG-510 (Sotorasib)

Caption: KRAS G12C signaling pathway and Sotorasib's mechanism of action.

Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the concentration of AMG-510 that inhibits cell growth by 50% (IC50).[6]

Cell_Viability_Workflow start Start step1 Seed 1 x 10^4 cells/well in 96-well plate start->step1 step2 Incubate for 24 hours to allow adherence step1->step2 step3 Treat cells with serial dilutions of AMG-510 (e.g., 0.1 nM to 10 µM) step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add viability reagent (e.g., MTT, CellTiter-Glo) step4->step5 step6 Incubate per manufacturer's instructions (1-4 hours) step5->step6 step7 Measure absorbance or luminescence with a plate reader step6->step7 step8 Analyze data and calculate IC50 value step7->step8 end End step8->end

Caption: Experimental workflow for assessing cell viability.

Methodology:

  • Cell Culture: Culture KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.[6][8]

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6][9]

  • Treatment: Prepare serial dilutions of AMG-510 (e.g., 0.1 nM to 10 µM) in the appropriate cell culture medium.[6] Treat the cells and include a vehicle control (e.g., DMSO).[6] Incubate for 72 hours.[6][9]

  • Measurement (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3-4 hours at 37°C.[8]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

    • Read the absorbance at 570 nm using a microplate reader.[6][8]

  • Measurement (CellTiter-Glo® Assay):

    • Add an equal volume of CellTiter-Glo® reagent to each well.[8]

    • Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature.[8]

    • Measure luminescence with a plate-reading luminometer.[8]

  • Data Analysis: Normalize the absorbance or luminescence values to the vehicle control. Plot the percentage of viability against the log of the AMG-510 concentration and calculate the IC50 value using non-linear regression.[6]

Western Blot for Downstream Signaling Pathway Inhibition (p-ERK)

This assay confirms that AMG-510 inhibits its intended target in a cellular context by measuring the phosphorylation status of downstream effectors like ERK.[6]

Western_Blot_Workflow start Start step1 Seed cells in 6-well plates and grow to 70-80% confluency start->step1 step2 Treat cells with desired concentrations of AMG-510 for a specified time (e.g., 2 hours) step1->step2 step3 Lyse cells and determine protein concentration step2->step3 step4 Separate proteins by SDS-PAGE and transfer to a membrane step3->step4 step5 Block membrane and incubate with primary antibodies (p-ERK, total ERK) step4->step5 step6 Incubate with secondary antibodies step5->step6 step7 Detect signal using chemiluminescence step6->step7 step8 Analyze band intensity step7->step8 end End step8->end

Caption: Workflow for Western blot analysis of p-ERK inhibition.

Methodology:

  • Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and grow to 70-80% confluency.[10] Treat cells with a range of AMG-510 concentrations for a set duration (e.g., 2 hours).[5][11]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.[5]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells following treatment with AMG-510.[10][12] It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]

Apoptosis_Workflow start Start step1 Seed cells in 6-well plates and allow adherence start->step1 step2 Treat cells with AMG-510 for 24-48 hours step1->step2 step3 Harvest both adherent and floating cells step2->step3 step4 Wash cells with cold PBS step3->step4 step5 Resuspend cells in 1X Annexin V binding buffer step4->step5 step6 Add Annexin V-FITC and Propidium Iodide (PI) step5->step6 step7 Incubate in the dark for 15 minutes at RT step6->step7 step8 Analyze by Flow Cytometry step7->step8 end End step8->end

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[10] Treat the cells with various concentrations of AMG-510 for 24 to 48 hours.[10]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the corresponding supernatant containing floating cells.[12]

  • Washing: Wash the collected cells twice with cold PBS, centrifuging between washes.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[10]

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[12]

    • Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.

    • Viable cells: Annexin V negative and PI negative.[12]

    • Early apoptotic cells: Annexin V positive and PI negative.[13]

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.[12]

Biochemical Nucleotide Exchange Assay

This assay measures the direct inhibitory effect of AMG-510 on the SOS1-catalyzed nucleotide exchange of recombinant KRAS G12C protein from a fluorescently labeled GDP analog to GTP.[1][6]

Methodology:

  • Protein Preparation: Use purified, recombinant KRAS G12C protein.[5]

  • Reaction Setup: Incubate the KRAS G12C protein, pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP), with various concentrations of AMG-510 or a vehicle control (DMSO).[6]

  • Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a mixture containing the guanine (B1146940) nucleotide exchange factor (GEF), SOS1, and a high concentration of unlabeled GTPγS.[6]

  • Signal Monitoring: Monitor the decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal over time as the fluorescent GDP is displaced by the unlabeled GTPγS.[6]

  • Data Analysis: Plot the rate of signal decrease against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of AMG-510 required to inhibit 50% of the nucleotide exchange activity.[6]

References

Application Notes and Protocols for AMG-510 (Sotorasib) in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in which glycine (B1666218) at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket. The development of AMG-510 (Sotorasib) marked a significant breakthrough. AMG-510 is a first-in-class, orally bioavailable, and irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3][4] This document provides detailed application notes and protocols for utilizing AMG-510 in preclinical xenograft mouse models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell proliferation and survival.[4][5] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active, pro-proliferative form.[5] AMG-510 selectively binds to the cysteine-12 of KRAS G12C, locking the protein in its inactive GDP-bound conformation.[5][6] This prevents downstream signaling through key pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of tumor cell growth and, in some cases, tumor regression.[2][3][7]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS G12C Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP→GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C signaling pathway and inhibition by AMG-510.

Application Note: Preclinical Efficacy Data

AMG-510 has demonstrated robust anti-tumor activity in a variety of preclinical xenograft models, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and syngeneic models. Efficacy is typically dose-dependent, with higher doses leading to greater tumor growth inhibition (TGI) and regression.

Data Presentation

Table 1: Efficacy of AMG-510 Monotherapy in Cell Line-Derived Xenograft (CDX) Models

Tumor ModelCancer TypeTreatment (Dose, Schedule)OutcomeCitation
MIA PaCa-2Pancreatic1, 5, 30 mg/kg, QD, OralDose-dependent TGI: 80.8% (1 mg/kg), 123.5% (5 mg/kg), 135.9% (30 mg/kg)[6]
NCI-H358NSCLC30 mg/kg, QD, OralDid not significantly shrink tumors alone in one study[8]
NCI-H358NSCLC100 mg/kg, QD, OralSignificant Regression[9]
CT-26 KRAS G12CColorectal200 mg/kg, QD, OralDurable anti-tumor responses in 8 of 10 mice[10]

Table 2: Efficacy of AMG-510 in Patient-Derived Xenograft (PDX) Models

Tumor ModelCancer TypeTreatment (Dose, Schedule)OutcomeCitation
NSCLC PDXNSCLC100 mg/kg, QD, OralTumor regression[11]
SCLC PDXSCLC100 mg/kg, QD, OralTumor growth inhibition[11]
KRAS G12C PDXMultiple100 mg/kg, QD, OralRegression in 17 of 26 models[9]

Table 3: Efficacy of AMG-510 in Combination Therapies (Xenograft Models)

Tumor ModelCancer TypeCombination TreatmentOutcomeCitation
NCI-H358NSCLCAMG-510 (30 mg/kg) + Trametinib (1 mg/kg)Effectively induced tumor regression[8]
NCI-H358NSCLCAMG-510 (10 mg/kg) + STA-9090 (50 mg/kg)More effective tumor regression than monotherapy[8]
Syngeneic ModelsVariousAMG-510 + Checkpoint InhibitorsEnhanced tumor growth inhibition and durable cures[1][2][5]

Experimental Protocols

The following protocols provide a framework for conducting preclinical efficacy and pharmacodynamic studies of AMG-510 in xenograft models.

Workflow cluster_prep Preparation Phase cluster_implant Tumor Establishment cluster_study Study Phase cluster_analysis Analysis Phase A 1. Cell Culture (e.g., NCI-H358, MIA PaCa-2) C 3. Cell Harvest & Preparation (5x10^6 cells in Matrigel) A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice, 5-6 weeks) D 4. Subcutaneous Implantation (Right flank) B->D C->D E 5. Tumor Growth Monitoring (Calipers, 2-3 times/week) D->E F 6. Randomization (Tumor Volume ~100-200 mm³) E->F G 7. Treatment Administration (Oral Gavage, QD) F->G H 8. Data Collection (Tumor Volume, Body Weight) G->H Daily I 9. Endpoint & Tissue Harvest (For PD Analysis) H->I Study End

Experimental workflow for a CDX model efficacy study.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study

This protocol describes a typical study to evaluate the anti-tumor efficacy of AMG-510 using a human cancer cell line with a KRAS G12C mutation.

1. Materials

  • Cell Line: NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic), both harboring the KRAS G12C mutation.

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Animals: Female athymic nude mice, 5-6 weeks old.[9][12]

  • Reagents: Matrigel®, Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • AMG-510 Formulation: Prepare for oral administration (p.o.) via gavage. The vehicle can consist of agents like 1% Tween 80 and 2% HPMC in water.[4]

2. Procedure

  • Cell Culture: Culture KRAS G12C mutant cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and free of contamination before implantation.[9]

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.[9]

  • Tumor Implantation:

    • Harvest cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[12]

    • Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[12][13]

  • Tumor Monitoring:

    • Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[9]

  • Randomization and Treatment:

    • When average tumor volumes reach 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, AMG-510 at 10, 30, 100 mg/kg).

    • Administer AMG-510 or vehicle control orally once daily (QD).[9]

  • Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity. Significant body weight loss (>15-20%) is an indicator of toxicity.

  • Endpoint:

    • Conclude the study when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis.

Protocol 2: Pharmacodynamic (PD) Analysis

This protocol assesses target engagement by measuring the inhibition of downstream signaling molecules, such as phosphorylated ERK (p-ERK).

1. Study Design

  • Establish xenograft tumors as described in Protocol 1.

  • Use a separate cohort of tumor-bearing mice for PD analysis.

  • Administer a single dose of AMG-510 or vehicle.

2. Sample Collection

  • At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group (n=3-4 per time point).[4][9]

  • Immediately excise tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Store samples at -80°C until analysis.

3. Analysis Methods

  • Western Blotting:

    • Homogenize tumor tissue and extract proteins using RIPA buffer with inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Quantify band intensity to determine the ratio of p-ERK to total ERK. A significant reduction in this ratio in AMG-510 treated groups compared to vehicle indicates target engagement.[1][2]

  • Mass Spectrometry:

    • To directly measure the covalent modification of KRAS G12C by AMG-510, utilize immunocapture followed by mass spectrometry to quantify the level of drug-bound protein in tumor lysates.[1][4]

  • Immunohistochemistry (IHC):

    • Fix tumor tissue in formalin and embed in paraffin.

    • Section the tissue and perform IHC staining for p-ERK to visualize the spatial distribution of pathway inhibition within the tumor.

AMG-510 is a potent and selective inhibitor of KRAS G12C that has demonstrated significant anti-tumor activity in a range of xenograft models. The protocols outlined here provide a standardized approach for evaluating the efficacy and pharmacodynamics of AMG-510 and similar molecules. Careful experimental design, including the appropriate choice of model, dosing regimen, and analytical methods, is critical for generating robust and reproducible preclinical data to support clinical development.

References

Application Notes: In Vitro Determination of AMG-510 Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-510, also known as Sotorasib, is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation is a key driver in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] AMG-510 covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state.[4] This prevents downstream signaling through pathways such as the MAPK/ERK and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and survival.[2][5] These application notes provide a comprehensive guide to determining the in vitro dose-response curve of AMG-510, including detailed experimental protocols and data presentation.

Data Presentation: In Vitro Efficacy of AMG-510

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for AMG-510 in various KRAS G12C mutant cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
NCI-H358Non-Small Cell Lung Cancer~0.00672 hours incubation[1][2]
MIA PaCa-2Pancreatic Cancer~0.00972 hours incubation[1][2]
H23Non-Small Cell Lung Cancer0.690472 hours incubation[1]
H358Non-Small Cell Lung Cancer0.081872 hours incubation[1]
Various KRAS G12C Cell LinesVarious0.004 - 0.032Not Specified[3]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.[6]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and AMG-510 Inhibition

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival. AMG-510 specifically inhibits the mutant KRAS protein, blocking these oncogenic signals.

KRAS_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS KRAS_G12C_GDP KRAS G12C (Inactive-GDP) Grb2_SOS->KRAS_G12C_GDP GDP->GTP Exchange KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K AMG510 AMG-510 (Sotorasib) AMG510->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling and the inhibitory action of AMG-510.

Experimental Workflow for Dose-Response Curve Determination

The following diagram outlines the typical workflow for determining the in vitro dose-response curve of AMG-510.

Workflow start Start cell_culture 1. Cell Culture (e.g., NCI-H358, MIA PaCa-2) start->cell_culture drug_prep 2. Prepare AMG-510 Serial Dilutions cell_culture->drug_prep treatment 3. Treat Cells with AMG-510 (e.g., 72h) drug_prep->treatment viability_assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_acq 5. Data Acquisition (Plate Reader) viability_assay->data_acq data_analysis 6. Data Analysis (Non-linear Regression) data_acq->data_analysis ic50 7. Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for in vitro dose-response curve determination.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability following treatment with AMG-510 using a colorimetric MTT assay.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMG-510 (Sotorasib)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO for formazan (B1609692) dissolution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a series of AMG-510 dilutions in complete culture medium. A typical concentration range would be from 0.001 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the AMG-510 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Western Blot Analysis of pERK

This protocol details the steps to assess the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation of ERK (pERK).

Materials:

  • KRAS G12C mutant cancer cell line

  • AMG-510 (Sotorasib)

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of AMG-510 or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[8]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK overnight at 4°C.[8]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities. Normalize the pERK signal to the total ERK signal and then to the loading control.[8] This will demonstrate the dose-dependent inhibition of ERK phosphorylation by AMG-510.

References

Determining the Potency of AMG-51: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of AMG-51 (Sotorasib), a first-in-class KRAS G12C inhibitor, in various cancer cell lines. Accurate IC50 values are critical for characterizing the potency of this compound, understanding its therapeutic potential, and identifying sensitive cancer cell types. This document outlines the mechanism of action of this compound, provides detailed protocols for commonly used cell viability assays, and presents a compilation of reported IC50 values in a clear, tabular format for easy comparison.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective small molecule inhibitor that specifically targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (G12C). The KRAS G12C mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.

The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby driving tumorigenesis.

This compound covalently binds to the mutant cysteine residue in the switch-II pocket of KRAS G12C. This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, effectively blocking its interaction with downstream effector proteins and inhibiting the aberrant signaling cascades.

Below is a diagram illustrating the KRAS G12C signaling pathway and the mechanism of action of this compound.

KRAS_Pathway KRAS G12C Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AMG51 This compound (Sotorasib) AMG51->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C signaling and this compound inhibition.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in various cancer cell lines harboring the KRAS G12C mutation. These values were determined using different cell viability assays and incubation times, as indicated.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
NCI-H358Non-Small Cell Lung CancerCellTiter-Glo72~0.006
MIA PaCa-2Pancreatic CancerCellTiter-Glo72~0.009
H23Non-Small Cell Lung CancerCCK-8720.6904
NCI-H2030Non-Small Cell Lung CancerAcid Phosphatase1200.2706
C106Colorectal CancerCellTiter-Glo120Low (not specified)
RW7213Colorectal CancerCellTiter-Glo120Low (not specified)
SW837Colorectal CancerCellTiter-Glo120High (not specified)
SNU1411Colorectal CancerCellTiter-Glo120High (not specified)

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology. It is recommended that researchers determine the IC50 of this compound in their specific cell lines of interest using a standardized protocol.

Experimental Protocols

Accurate determination of IC50 values relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for two widely used cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound is outlined in the diagram below.

IC50_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Seed_Cells 3. Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Prepare_AMG51 2. Prepare Serial Dilutions of this compound Add_AMG51 4. Treat Cells with This compound Dilutions Prepare_AMG51->Add_AMG51 Seed_Cells->Add_AMG51 Incubate 5. Incubate for a Defined Period (e.g., 72h) Add_AMG51->Incubate Perform_Assay 6. Perform Cell Viability Assay Incubate->Perform_Assay Read_Plate 7. Measure Signal (Absorbance/Luminescence) Perform_Assay->Read_Plate Calculate_Viability 8. Calculate Percent Cell Viability Read_Plate->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

A generalized workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Sotorasib)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C in the dark)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Resuspend the cells in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the incubation period.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range is 0.001 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Sotorasib)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Opaque-walled 96-well sterile microplates (to prevent luminescence signal cross-talk)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay for cell seeding in opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay for preparing and adding this compound dilutions and controls.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the luminescence of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

These application notes provide the necessary information and protocols for researchers to accurately and reproducibly determine the IC50 of this compound in cancer cell lines. The provided data and methodologies will aid in the preclinical evaluation of this targeted therapy and contribute to a better understanding of its efficacy in different cancer contexts. For the most reliable results, it is crucial to maintain consistent cell culture practices and adhere strictly to the outlined protocols.

Application Notes and Protocols: AMG-510 Treatment for 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2] This increased physiological relevance is crucial for preclinical drug screening and validation.[3][4][5] AMG-510 (Sotorasib) is a first-in-class, potent, and selective small molecule inhibitor that covalently targets the cysteine residue of the KRAS G12C mutant protein, trapping it in an inactive GDP-bound state.[6] This application note provides a detailed protocol for the treatment of KRAS G12C-mutant 3D cell culture models with AMG-510, including spheroid formation, drug treatment, and subsequent viability, apoptosis, and molecular analysis.

Data Presentation: Efficacy of AMG-510 in 3D Spheroid Models

The potency of AMG-510 is typically assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines harboring the KRAS G12C mutation. The following table summarizes reported IC50 values for AMG-510 in both 2D and 3D cell culture formats. Notably, increased sensitivity to KRAS inhibitors has been observed in 3D culture models compared to 2D setups.[7]

Cell LineCancer TypeAssay FormatAMG-510 (Sotorasib) IC50 (nM)Reference
MIA PaCa-2Pancreatic Cancer2D~200[7]
MIA PaCa-2Pancreatic Cancer3D Spheroid~6.3[7]
NCI-H358Non-Small Cell Lung Cancer3D Spheroid0.2[8]
NCI-H2122Non-Small Cell Lung Cancer3D Spheroid0.3[8]

Note: IC50 values can vary depending on the specific assay conditions, including spheroid size, treatment duration, and the viability assay used.

Signaling Pathway: KRAS G12C and AMG-510 Inhibition

The KRAS protein is a key upstream regulator of multiple signaling pathways that drive cell proliferation, survival, and differentiation. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling. AMG-510 specifically targets and inhibits the KRAS G12C mutant, thereby blocking these oncogenic signals.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinases (RTKs) GEF GEFs (e.g., SOS1) RTK->GEF Activates KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_GDP Irreversibly Binds & Traps in Inactive State

KRAS G12C signaling pathway and the mechanism of action of AMG-510.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of AMG-510 in 3D cell culture models.

Experimental_Workflow cluster_setup I. Spheroid Formation cluster_treatment II. AMG-510 Treatment cluster_analysis III. Endpoint Analysis start Start with KRAS G12C mutant cell line seed Seed cells in ultra-low attachment plates start->seed incubate Incubate for 3-4 days to allow spheroid formation seed->incubate prepare_drug Prepare serial dilutions of AMG-510 incubate->prepare_drug treat Treat spheroids with varying concentrations prepare_drug->treat incubate_treat Incubate for desired treatment duration (e.g., 72 hours) treat->incubate_treat viability Cell Viability Assay (e.g., CellTiter-Glo 3D) incubate_treat->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubate_treat->apoptosis molecular Molecular Analysis (Western Blot / qPCR) incubate_treat->molecular data Data Analysis & IC50 Calculation viability->data apoptosis->data molecular->data

General experimental workflow for AMG-510 treatment of 3D cell spheroids.

Experimental Protocols

Protocol 1: Spheroid Formation of KRAS G12C Mutant Cells

This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment (ULA) spheroid microplates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture KRAS G12C mutant cells in T-75 flasks to 80-90% confluency.

  • Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[9]

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.[9]

  • Resuspend the cell pellet in fresh, pre-warmed complete medium and determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells per well).[9]

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[9]

  • Centrifuge the plate at 250-450 x g for 5-10 minutes to facilitate cell aggregation.[10]

  • Incubate the plate in a humidified incubator. Spheroids should form within 24-72 hours.[9]

  • Monitor spheroid formation and morphology daily using an inverted microscope.

Protocol 2: AMG-510 Treatment and Viability Assay

This protocol details the treatment of established spheroids with AMG-510 and the subsequent assessment of cell viability using the CellTiter-Glo® 3D Cell Viability Assay.

Materials:

  • 3D spheroids in a 96-well ULA plate (from Protocol 1)

  • AMG-510 (Sotorasib)

  • DMSO (vehicle control)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of AMG-510 in DMSO. Create serial dilutions of AMG-510 in complete culture medium to achieve final concentrations ranging from 0.001 µM to 5 µM.[11] Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: After 3-4 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the prepared AMG-510 dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator.

  • Viability Assessment: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[9] b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[9] c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[9] d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[9] e. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the AMG-510 concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Apoptosis Assay

This protocol describes the measurement of apoptosis in spheroids using a caspase-based assay.

Materials:

  • Treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Following AMG-510 treatment, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: Western Blot Analysis of Spheroids

This protocol provides a general guideline for protein extraction from spheroids and subsequent western blot analysis to assess the modulation of KRAS downstream signaling pathways.

Materials:

  • Treated spheroids

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Syringe and needle or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Spheroid Collection: Collect spheroids from each treatment condition into microcentrifuge tubes. This can be done by gently pipetting the spheroids.

  • Washing: Wash the spheroids twice with ice-cold PBS, centrifuging at a low speed (e.g., 200 x g) for 5 minutes between washes to pellet the spheroids.[12]

  • Lysis: Resuspend the spheroid pellet in RIPA buffer. To ensure complete lysis, disrupt the spheroids by passing the lysate through a syringe and needle or by sonication.[12]

  • Protein Quantification: Centrifuge the lysate at high speed to pellet cell debris and quantify the protein concentration in the supernatant using a BCA assay.

  • Western Blotting: Proceed with standard western blotting procedures, including SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection. Analyze the expression and phosphorylation status of key proteins in the KRAS signaling pathway.

Conclusion

The use of 3D cell culture models provides a more physiologically relevant system for evaluating the efficacy of targeted therapies like AMG-510. The protocols outlined in this application note offer a comprehensive guide for researchers to establish and utilize 3D spheroid models for studying the effects of KRAS G12C inhibition. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of AMG-510's mechanism of action and its potential clinical applications.

References

Application Notes and Protocols for Immunofluorescence Staining after AMG-510 (Sotorasib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting immunofluorescence (IF) staining on cultured cells treated with AMG-510 (Sotorasib), a first-in-class, irreversible inhibitor of KRAS G12C.[1] The protocol is designed to enable researchers to visualize and quantify the effects of AMG-510 on downstream signaling pathways, particularly the MAPK/ERK pathway. By monitoring the phosphorylation status of key effector proteins like ERK, this protocol serves as a valuable tool for assessing the on-target efficacy of AMG-510 and understanding its mechanism of action at a cellular level.

Mechanism of Action: AMG-510 (Sotorasib)

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, leading to the persistent activation of downstream pro-proliferative and survival pathways.[1]

AMG-510 (Sotorasib) selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[2] The primary downstream cascade affected is the RAF-MEK-ERK (MAPK) pathway.[2] Inhibition of this pathway by AMG-510 leads to decreased cell proliferation and can induce apoptosis in KRAS G12C-mutant cancer cells.[2]

Data Presentation

Treatment with AMG-510 is expected to decrease the phosphorylation of downstream targets in the MAPK pathway. The following tables summarize representative quantitative data from studies evaluating the efficacy of Sotorasib.

Table 1: In Vitro Inhibition of p-ERK1/2 by Sotorasib

Cell LineIC50 for p-ERK1/2 Inhibition (µM)
KRAS G12C Cell Line 1≈ 0.03
KRAS G12C Cell Line 2≈ 0.03
Data is illustrative of typical findings and may vary based on specific experimental conditions.[2]

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)

ParameterValue
Objective Response Rate (ORR)32.2%
Disease Control Rate (DCR)88.1%
Data from the phase 2 CodeBreaK 100 trial in patients with KRAS G12C–mutated advanced non–small cell lung cancer (NSCLC).[3]

Signaling Pathway and Experimental Workflow Diagrams

AMG510_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_G12C_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_G12C_GDP Promotes GTP Exchange KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF AMG510 AMG-510 (Sotorasib) AMG510->KRAS_G12C_GDP Irreversibly Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation

Caption: AMG-510 (Sotorasib) signaling pathway inhibition.

IF_Workflow Start Cell Seeding Treatment AMG-510 Treatment Start->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging & Analysis Mounting->Imaging

Caption: Immunofluorescence experimental workflow.

Experimental Protocols

This protocol outlines a general method for indirect immunofluorescence staining of cultured cells treated with AMG-510. Optimization may be required for specific cell lines and antibodies.

Materials and Reagents
  • Cell Culture: Adherent KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) grown on sterile glass coverslips in a multi-well plate.

  • AMG-510 (Sotorasib): Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies: Specific antibodies targeting proteins of interest (e.g., Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).

  • Secondary Antibodies: Fluorophore-conjugated antibodies specific to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.

    • Allow cells to adhere and grow overnight.

    • Prepare working concentrations of AMG-510 by diluting the stock solution in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration.

    • Aspirate the old medium and replace it with the medium containing the desired concentrations of AMG-510 or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) to assess the acute and sustained effects of the inhibitor.

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.

    • Incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1% BSA in PBS to each well.

    • Incubate for 30-60 minutes at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-p-ERK) to its recommended concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Note: From this step onwards, protect the samples from light.

    • Incubate the cells with the diluted secondary antibody solution for 1 hour at room temperature.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslip to prevent drying.

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the staining using a fluorescence microscope. Capture images for subsequent quantitative analysis of fluorescence intensity.

References

Application Notes and Protocols for Preparing Sotorasib (AMG-510) Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (B605408) (formerly AMG-510) is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C mutant protein.[1][2] It has received regulatory approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[3] Sotorasib acts by irreversibly binding to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[4][5] This action inhibits downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.[5][6] Accurate preparation of sotorasib stock solutions is critical for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of sotorasib stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of sotorasib is presented in the table below. This information is essential for the accurate preparation of stock solutions.

PropertyValueSource(s)
Synonyms AMG-510, Lumakras, Lumykras[2][7][8]
Molecular Formula C₃₀H₃₀F₂N₆O₃[1][2][4][8]
Molecular Weight 560.59 g/mol [1][4][9]
Appearance White to yellow solid powder[1][2]
Solubility in DMSO 50 - 247.5 mg/mL (89.19 - 441.5 mM)[1][7][9][10]
Storage (Solid) -20°C for up to 3 years[2][7]
Storage (DMSO Stock) -20°C for 1 month; -80°C for up to 6 months[1][7]

Note: The solubility of sotorasib in DMSO can be significantly impacted by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][10] The use of sonication may be required to achieve complete dissolution.[1][7][11]

Experimental Protocol: Preparation of a 10 mM Sotorasib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of sotorasib in DMSO, a common starting concentration for subsequent dilutions in experimental assays.

Materials and Equipment:
  • Sotorasib (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Sterile, nuclease-free pipette tips and micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:
  • Equilibration: Allow the vial of sotorasib powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of sotorasib required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 560.59 g/mol / 1000 = 5.606 mg

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of sotorasib powder using a calibrated analytical balance.

  • Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood or biosafety cabinet), add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the sotorasib powder.

  • Dissolution:

    • Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[1][11]

  • Aliquoting and Storage:

    • Once the sotorasib is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Ensure the tubes are tightly sealed to prevent moisture absorption and solvent evaporation.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Sotorasib Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Sotorasib to Room Temperature B Weigh Sotorasib (e.g., 5.606 mg) A->B C Add Anhydrous DMSO (e.g., 1 mL) B->C D Vortex for 1-2 minutes C->D E Visually Inspect for Clarity D->E F Sonicate if Necessary (5-10 min) E->F If not clear G Aliquot into Single-Use Volumes E->G If clear F->G H Store at -20°C (1 month) or -80°C (6 months) G->H G cluster_pathway KRAS Signaling Pathway KRAS_G12C_GDP KRAS G12C (Inactive) GDP-Bound KRAS_G12C_GTP KRAS G12C (Active) GTP-Bound KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Sotorasib Sotorasib (AMG-510) Sotorasib->KRAS_G12C_GDP Covalently Binds & Locks in Inactive State

References

Application Notes and Protocols for AMG-510 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-510, also known as Sotorasib, is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1] The KRAS G12C mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] AMG-510 covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[3] This prevents the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cancer cell proliferation and survival.[3]

Primary cell cultures, including patient-derived organoids (PDOs) and patient-derived xenografts (PDXs), are increasingly recognized as more clinically relevant models compared to immortalized cell lines for studying cancer biology and evaluating therapeutic responses.[4][5] These models better recapitulate the heterogeneity and microenvironment of the original tumor.[5] These application notes provide detailed protocols for utilizing AMG-510 in primary cell culture experiments to assess its efficacy and mechanism of action in a patient-relevant context.

Quantitative Data Summary

The potency of AMG-510 can vary across different primary cell models, reflecting the inherent biological diversity of tumors. The following tables summarize representative quantitative data for AMG-510 in various KRAS G12C-mutant models.

Table 1: In Vitro IC50 Values of AMG-510 in KRAS G12C-Mutant Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MIA PaCa-2Pancreatic Cancer~0.009[6]
NCI-H358Non-Small Cell Lung Cancer~0.006[6]
NCI-H23Non-Small Cell Lung Cancer>5 (in 2D culture)[7][8]

Note: IC50 values can vary depending on the assay format (2D vs. 3D) and culture conditions.

Table 2: In Vivo Tumor Growth Inhibition by AMG-510 in Patient-Derived Xenograft (PDX) Models

PDX ModelCancer TypeAMG-510 Dose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)Reference
LGX-NSC-001Non-Small Cell Lung Cancer100>90[2]
CRX-CRC-002Colorectal Cancer100Significant Regression[2]

Signaling Pathway and Mechanism of Action

AMG-510 specifically targets the KRAS G12C mutant protein, locking it in an inactive state and preventing downstream signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP Growth Factor Signal KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF Activates KRAS_G12C_GDP->KRAS_G12C_GTP GEF (e.g., SOS1) AMG510 AMG-510 AMG510->KRAS_G12C_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates

Caption: AMG-510 mechanism of action on the KRAS G12C signaling pathway.

Experimental Protocols

Protocol 1: Establishment and Treatment of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue and their subsequent treatment with AMG-510.

Materials:

  • Fresh tumor tissue

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid growth medium (specific to tissue type)

  • Digestion solution (e.g., Collagenase/Dispase)

  • AMG-510 (Sotorasib)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

Workflow Diagram:

PDO_Workflow start Fresh Tumor Tissue dissociation Mechanical & Enzymatic Dissociation start->dissociation embedding Embed Cells in Basement Membrane Matrix dissociation->embedding culture Culture in Organoid Growth Medium embedding->culture treatment Treat with AMG-510 (Dose-Response) culture->treatment analysis Assess Viability (e.g., CellTiter-Glo 3D) treatment->analysis endpoint Data Analysis (IC50 Determination) analysis->endpoint

Caption: Workflow for establishing and testing AMG-510 on PDOs.

Procedure:

  • Tissue Processing:

    • Mechanically mince fresh tumor tissue into small fragments (~1-2 mm³).

    • Digest the tissue fragments with an appropriate enzyme cocktail (e.g., Collagenase IV and Dispase) at 37°C with agitation for 30-60 minutes, or until tissue is dissociated into small cell clusters.

    • Neutralize the digestion enzymes with media containing fetal bovine serum (FBS).

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension and resuspend the pellet in a small volume of cold organoid growth medium.

  • Organoid Culture:

    • Mix the cell suspension with a basement membrane matrix at a 1:2 ratio on ice.

    • Plate droplets of the cell-matrix mixture into a pre-warmed multi-well plate.

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

    • Overlay with complete organoid growth medium.

    • Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.

  • AMG-510 Treatment:

    • Once organoids have reached a suitable size (e.g., >100 µm in diameter), passage them and re-plate in a 96-well or 384-well plate.

    • Prepare serial dilutions of AMG-510 in organoid growth medium. Recommended starting concentration range: 0.001 µM to 10 µM.[7]

    • Replace the medium in the organoid wells with the medium containing the different concentrations of AMG-510. Include a vehicle control (e.g., DMSO).

    • Incubate for 72-120 hours.

  • Viability Assessment:

    • At the end of the treatment period, assess organoid viability using a 3D-compatible assay such as CellTiter-Glo® 3D.

    • Measure luminescence according to the manufacturer's protocol.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the AMG-510 concentration.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of AMG-510 on the phosphorylation of key downstream signaling proteins like ERK in primary cells.

Materials:

  • Primary cells (monolayer culture or dissociated organoids)

  • AMG-510

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Workflow Diagram:

WB_Workflow start Culture Primary Cells treatment Treat with AMG-510 (e.g., 0.1 µM for 2-24h) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking probing Primary & Secondary Antibody Probing blocking->probing detection Chemiluminescent Detection probing->detection endpoint Data Analysis detection->endpoint

Caption: Workflow for Western Blot analysis of AMG-510 treated primary cells.

Procedure:

  • Cell Treatment and Lysis:

    • Seed primary cells and allow them to adhere or form organoids.

    • Treat the cells with AMG-510 at a concentration known to be effective (e.g., 0.1 µM) for various time points (e.g., 2, 4, 8, 24 hours).[5] Include a vehicle control.

    • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Conclusion

AMG-510 is a potent and selective inhibitor of the KRAS G12C oncoprotein. The use of primary cell culture models, such as patient-derived organoids, provides a more clinically relevant platform for evaluating the efficacy of AMG-510 and understanding its mechanism of action in a patient-specific context. The protocols outlined in these application notes provide a framework for researchers to conduct robust preclinical studies with AMG-510 in primary cell culture systems. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, ultimately contributing to the advancement of personalized medicine for patients with KRAS G12C-mutant cancers.

References

Application Notes and Protocols for Assessing AMG-510 (Sotorasib) In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-510 (Sotorasib) is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein, a key driver in various solid tumors.[1][2] Assessing the in vivo efficacy of AMG-510 is a critical step in preclinical and clinical development to understand its therapeutic potential and mechanisms of action. These application notes provide detailed methodologies for evaluating the anti-tumor activity of AMG-510 in various mouse models.

Principle of Methodology

The in vivo assessment of AMG-510 efficacy primarily relies on the use of xenograft and syngeneic mouse models. Xenograft models, which involve the implantation of human cancer cells or patient-derived tumors into immunodeficient mice, are crucial for evaluating the direct anti-tumor effects of AMG-510 on human cancers harboring the KRAS G12C mutation.[3][4] Syngeneic models, which utilize tumor cells derived from the same inbred strain of immunocompetent mice, are essential for studying the interplay between AMG-510 and the immune system in mediating anti-tumor responses.[5][6]

Key outcome measures for efficacy include tumor growth inhibition, tumor regression, and overall survival of the treated mice.[7][8] Pharmacodynamic (PD) biomarkers, such as the phosphorylation of extracellular signal-regulated kinase (p-ERK), are also assessed to confirm target engagement and downstream signaling inhibition.[8][9]

Key In Vivo Models for AMG-510 Efficacy Assessment

Several well-established mouse models are utilized to evaluate the in vivo efficacy of AMG-510. The choice of model depends on the specific research question being addressed.

Model Type Description Common Cell Lines/Tissues Key Applications
Cell Line-Derived Xenograft (CDX) Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic)[7][8][10]- Initial efficacy screening- Dose-response studies- Pharmacokinetic/pharmacodynamic (PK/PD) analysis
Patient-Derived Xenograft (PDX) Tumor fragments from a patient's cancer are directly implanted into immunodeficient mice, preserving the original tumor heterogeneity and architecture.[4][11]NSCLC, Colorectal Cancer, Pancreatic Cancer patient tumors[12][13]- Evaluating efficacy in a more clinically relevant model- Studying mechanisms of resistance- Biomarker discovery
Syngeneic Model Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background.CT-26 (Colon Carcinoma) engineered to express KRAS G12C[5][13]- Investigating the role of the immune system in AMG-510's anti-tumor activity- Evaluating combination therapies with immunomodulatory agents (e.g., checkpoint inhibitors)[5]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of AMG-510 in a CDX model.

Materials:

  • KRAS G12C mutant human cancer cell line (e.g., NCI-H358)

  • Immunodeficient mice (e.g., female nude mice, 5-6 weeks old)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • AMG-510 (Sotorasib)

  • Vehicle control (formulation dependent)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation:

    • Culture NCI-H358 cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin and wash with PBS.

    • Resuspend the cells in PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 0.2 mL.[7] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.[7]

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice every three days for tumor formation.[7]

    • Measure tumor dimensions (length and width) using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.[3][7]

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n ≥ 5 mice per group).[3][7]

  • Drug Administration:

    • Prepare AMG-510 at the desired concentration(s) (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).[3][7]

    • Administer AMG-510 or vehicle control to the respective groups via oral gavage once daily.[3][7]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight every 2-3 days throughout the study.[3]

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Optional: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-ERK) or histological analysis (e.g., Ki67 staining for proliferation).[7]

Protocol 2: Patient-Derived Xenograft (PDX) Model

Objective: To assess the efficacy of AMG-510 in a clinically relevant PDX model.

Materials:

  • Fresh tumor tissue from a patient with a KRAS G12C-mutant cancer

  • Immunodeficient mice (e.g., NOD-SCID)

  • Surgical tools for tissue handling

  • Growth factor-reduced Matrigel

  • AMG-510 and vehicle control

Procedure:

  • PDX Model Establishment:

    • Obtain fresh patient tumor tissue under sterile conditions.

    • Implant small tumor fragments (2-3 mm³) subcutaneously into the flanks of immunodeficient mice.[11]

    • Monitor mice for tumor engraftment and growth.

    • Once tumors reach a suitable size (e.g., ~1000 mm³), they can be passaged into new cohorts of mice for expansion.

  • Efficacy Study:

    • Implant tumor fragments into a new cohort of mice.

    • Once tumors are established and reach a volume of approximately 150-250 mm³, randomize mice into treatment and control groups.

    • Administer AMG-510 (e.g., 50 mg/kg, daily) or vehicle as described in Protocol 1.[12]

    • Monitor tumor volume and body weight as previously described.

    • Assess endpoints such as tumor growth delay, regression, and survival.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format for easy comparison.

Table 1: Example of Tumor Growth Inhibition Data in a CDX Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1250 ± 150-
AMG-51010Oral Gavage625 ± 8050
AMG-51030Oral Gavage250 ± 5080
AMG-510100Oral Gavage50 ± 2096

Table 2: Example of Survival Data in a Syngeneic Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control-25-
AMG-510504580
Anti-PD-1103540
AMG-510 + Anti-PD-150 + 1060140

Visualizations

KRAS G12C Signaling Pathway and AMG-510 Inhibition

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_inactive KRAS G12C (Inactive-GDP) SOS1->KRAS_inactive Promotes GDP/GTP Exchange KRAS_active KRAS G12C (Active-GTP) KRAS_inactive->KRAS_active KRAS_active->KRAS_inactive Intrinsic GTPase (Impaired by G12C) RAF RAF KRAS_active->RAF AMG510 AMG-510 AMG510->KRAS_inactive Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for AMG-510.

General Experimental Workflow for In Vivo Efficacy Assessment

Workflow cluster_prep Model Preparation cluster_study Efficacy Study cluster_analysis Data Analysis cell_prep Cell Line Culture or Patient Tissue Preparation implantation Tumor Cell/Tissue Implantation in Mice cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment AMG-510 or Vehicle Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection tgi Tumor Growth Inhibition Analysis data_collection->tgi survival Survival Analysis data_collection->survival biomarker Pharmacodynamic Biomarker Analysis data_collection->biomarker

Caption: General workflow for assessing the in vivo efficacy of AMG-510.

References

Troubleshooting & Optimization

AMG-51 solubility and stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling AMG-51 (Sotorasib), focusing on common challenges related to its solubility and stability in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Sotorasib) and what is its mechanism of action?

A1: Sotorasib, also known as this compound, is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C).[1][2] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[3][4] Sotorasib covalently binds to the unique cysteine residue of the mutated KRAS G12C, trapping the protein in its inactive GDP-bound state and blocking its oncogenic signaling.[2][5]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for designing experiments. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₃₀F₂N₆O₃
Molecular Weight 560.6 g/mol
pKa 8.06, 4.56[5]
Appearance Solid PowderN/A

Q3: What is the reported solubility of this compound in different solvents?

A3: this compound is a poorly soluble compound, especially in neutral aqueous solutions. Its solubility is highly pH-dependent.

SolventSolubilitySource
Aqueous Buffer (pH 1.2) 1.3 mg/mL[5]
Aqueous Buffer (pH 6.8) 0.03 mg/mL[5]
DMSO ≥ 56.06 mg/mL (100 mM)

Q4: How should I prepare a stock solution of this compound?

A4: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[6] Please see the detailed protocol in the "Experimental Protocols" section below.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For long-term stability, stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When stored properly, DMSO stock solutions are generally stable for several months. For in-use stability in aqueous buffers, it is recommended to prepare fresh dilutions from the stock solution for each experiment, as the stability can be limited.

Troubleshooting Guide

Q1: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium). What went wrong?

A1: This is a common issue stemming from the low aqueous solubility of this compound, especially at neutral pH.[5]

  • Final Concentration is Too High: The final concentration of this compound in your aqueous buffer may have exceeded its solubility limit (approximately 0.03 mg/mL at pH 6.8).[5]

  • Final DMSO Concentration is Too Low: The percentage of DMSO in the final solution may be insufficient to keep the compound dissolved. A final DMSO concentration of <0.5% is often required for cell-based assays to avoid solvent toxicity, which can be challenging for poorly soluble compounds.

  • pH of the Buffer: this compound's solubility is significantly higher in acidic conditions. If your buffer is neutral or basic, the solubility will be very low.

  • Improper Mixing: Adding the DMSO stock directly to the full volume of buffer without rapid and thorough mixing can cause localized high concentrations of the compound, leading to immediate precipitation.

Q2: How can I improve the solubility of this compound for my in vitro experiment?

A2:

  • Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO for your specific cell line or assay (typically 0.1% to 0.5%). This will dictate the maximum concentration of this compound you can achieve.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For the final step, add the this compound stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid dispersal.

  • Use a Surfactant or Formulation: For specific applications, research into formulations using stabilizers like polyvinyl alcohol (PVA) or biosurfactants has shown promise in creating stable nanocrystal formulations to enhance solubility.[7]

  • Slightly Acidify Buffer (Assay Dependent): If your experimental system can tolerate it, a slight reduction in the pH of the buffer may improve solubility. However, this must be carefully validated to ensure it does not affect your biological outcomes.

Q3: I am observing variable results in my experiments over time. Could this be a stability issue?

A3: Yes, variability can be linked to compound stability. This compound contains an acrylamide (B121943) group, which is a reactive Michael acceptor responsible for its covalent binding to cysteine.[2] This group and other parts of the molecule could be susceptible to hydrolysis or degradation in aqueous buffers over time, especially under non-optimal pH or temperature conditions.

  • Always Use Fresh Dilutions: Prepare working solutions from your frozen DMSO stock immediately before each experiment. Do not store this compound in aqueous buffers for extended periods.

  • Monitor for Degradation: If you suspect stability issues are critically impacting long-term experiments, the stability of this compound in your specific buffer can be assessed using analytical methods like HPLC or LC-MS/MS. A protocol outline is provided below.

Visualized Pathways and Workflows

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 (GDP/GTP Exchange) KRAS_GTP->KRAS_GDP GAP (Hydrolysis) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AMG51 This compound (Sotorasib) AMG51->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Solubility_Workflow start Start weigh 1. Accurately weigh This compound powder start->weigh add_buffer 2. Add test aqueous buffer to achieve target concentration weigh->add_buffer mix 3. Mix vigorously (e.g., Vortex, Sonicate) add_buffer->mix equilibrate 4. Equilibrate for a set time (e.g., 2-24h) at a controlled temp. mix->equilibrate separate 5. Separate solid from liquid (Centrifuge at high speed) equilibrate->separate filter 6. Collect and filter supernatant (e.g., 0.22 µm syringe filter) separate->filter analyze 7. Quantify this compound concentration in the filtrate (e.g., LC-MS, HPLC-UV) filter->analyze end End: Determine Solubility analyze->end

Caption: Experimental workflow for determining the solubility of this compound in an aqueous buffer.

Troubleshooting_Tree start Issue: This compound Precipitated in Aqueous Buffer check_conc Is the final concentration significantly >0.03 mg/mL? start->check_conc sol_1 Solution: Lower the final concentration. check_conc->sol_1 Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No sol_2 Solution: Increase DMSO % if tolerable by assay. Use vigorous mixing during dilution. check_dmso->sol_2 Yes check_ph Is the buffer pH neutral or basic (≥6.8)? check_dmso->check_ph No sol_3 This is expected behavior. Solubility is very low at this pH. Work at the lowest possible concentration. check_ph->sol_3 Yes sol_4 Precipitation is less likely. Check for other sources of error (e.g., buffer incompatibility, contamination). check_ph->sol_4 No

Caption: Troubleshooting decision tree for this compound precipitation issues in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Sotorasib) powder (MW: 560.6 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Pre-weigh Vial: Tare a sterile, empty vial on the analytical balance.

  • Weigh this compound: Carefully weigh a desired amount of this compound powder into the tared vial. For example, weigh 5.61 mg of this compound.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Example: Volume (L) = 0.00561 g / (560.6 g/mol * 0.010 mol/L) = 0.001 L = 1 mL.

  • Dissolve Compound: Add the calculated volume (1 mL) of DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents contamination and minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: General Method for Solubility Assessment in an Aqueous Buffer

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the test buffer (e.g., add 1 mg of this compound to 1 mL of PBS pH 7.4). The amount should be well above the expected solubility limit to ensure saturation.

  • Equilibration: Seal the container and agitate the mixture on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 hours is a good starting point).

  • Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect the supernatant, being cautious not to disturb the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step is critical to ensure only the dissolved compound is measured.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.

Protocol 3: General Method for Stability Assessment in an Aqueous Buffer

Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.

Procedure:

  • Prepare Test Solution: Prepare a fresh solution of this compound in the test buffer at a relevant experimental concentration (e.g., 1 µM) by diluting a DMSO stock. Ensure the final concentration is below the solubility limit to avoid precipitation.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference sample. Analyze it immediately via HPLC or LC-MS to determine the initial concentration and purity (peak area).

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots from the solution.

  • Analysis: Analyze each aliquot using the same HPLC or LC-MS method. Look for two key indicators:

    • Parent Compound Decrease: A decrease in the peak area corresponding to intact this compound.

    • Degradant Peak Formation: The appearance of new peaks that may correspond to degradation products.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound under your specific experimental conditions.

References

Technical Support Center: Troubleshooting AMG-51 Western Blot Results for p-Met

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Western blot results for phosphorylated Met (p-Met) following treatment with AMG-51. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect p-Met levels?

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation at key tyrosine residues (such as Y1234/1235), leading to its activation. This phosphorylated form is referred to as p-Met. Activated p-Met initiates downstream signaling pathways like PI3K-AKT and RAS-MAPK, which are involved in cell proliferation, survival, and motility.[2][3][4] this compound, as a c-Met inhibitor, is expected to decrease the levels of p-Met in cells treated with HGF, thereby inhibiting these signaling cascades.

Q2: I am not observing a decrease in p-Met signal after this compound treatment. What are the possible reasons?

There are several potential reasons for not seeing the expected decrease in p-Met signal:

  • Inactive this compound: Ensure that the compound is properly stored and that fresh dilutions are prepared for each experiment.

  • Suboptimal Treatment Conditions: The concentration of this compound may be too low, or the incubation time may be too short to inhibit c-Met phosphorylation effectively. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Resistance: The chosen cell line may have resistance mechanisms to c-Met inhibition.

  • Issues with HGF Stimulation: If you are co-treating with HGF, ensure the HGF is active and used at an appropriate concentration to induce robust c-Met phosphorylation in your control cells.

  • High Phosphatase Activity: Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors to prevent dephosphorylation of p-Met during sample preparation.

Q3: My total Met levels appear to change after this compound treatment. Is this expected?

Generally, this compound is expected to inhibit the phosphorylation of c-Met, not significantly alter the total protein levels of c-Met, especially with short treatment times. If you observe a significant change in total Met levels, consider the following:

  • Long-term Treatment: Prolonged treatment with some inhibitors can lead to the downregulation or degradation of the target protein.

  • Loading Inaccuracies: Ensure equal protein loading across all lanes. Normalize your p-Met and total Met signals to a reliable loading control (e.g., GAPDH, β-actin).

  • Off-Target Effects: While this compound is selective, at very high concentrations it might have off-target effects that could indirectly affect total Met expression.

Q4: I am seeing multiple bands or non-specific bands in my Western blot. How can I resolve this?

The appearance of unexpected bands can be due to several factors:

  • Antibody Specificity: The primary or secondary antibodies may have cross-reactivity with other proteins. Ensure your antibodies are validated for the application.

  • Protein Isoforms or Modifications: The antibody might be detecting different isoforms or post-translationally modified forms of c-Met.

  • Sample Degradation: Use fresh samples and ensure protease inhibitors are included in your lysis buffer to prevent protein degradation.

  • Insufficient Blocking: Optimize your blocking conditions by increasing the blocking time or trying a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).

Troubleshooting Guide

This guide addresses common issues encountered during p-Met Western blotting experiments with this compound.

ProblemPossible CauseSuggested Solution
No or Weak p-Met Signal in Positive Control Inactive HGF ligand.Test the activity of your HGF stock.
Insufficient HGF stimulation time or concentration.Optimize the HGF concentration and stimulation duration for your cell line.
High phosphatase activity in the lysate.Ensure lysis buffer contains a fresh cocktail of phosphatase inhibitors.
Low abundance of p-Met.Increase the amount of protein loaded onto the gel.
Inefficient antibody binding.Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).
No Decrease in p-Met with this compound Treatment Inactive this compound compound.Use a fresh stock of this compound and prepare new dilutions.
Suboptimal inhibitor concentration or incubation time.Perform a dose-response and time-course experiment to find the optimal conditions.
High Background Signal Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or try a different blocking buffer (5% BSA is often recommended for phospho-antibodies).
Primary or secondary antibody concentration is too high.Titrate your antibodies to determine the optimal dilution.
Inadequate washing.Increase the number and duration of wash steps with TBST.
Contaminated buffers.Use freshly prepared and filtered buffers.
Uneven or "Smiling" Bands Gel polymerization issues.Ensure the gel is cast evenly and allowed to polymerize completely.
High voltage during electrophoresis.Run the gel at a lower voltage for a longer duration, potentially in a cold room or with ice packs to prevent overheating.
Inconsistent Results Between Replicates Pipetting errors or inconsistent sample preparation.Ensure accurate and consistent pipetting and sample handling.
Uneven protein transfer from gel to membrane.Verify transfer efficiency using Ponceau S staining. Ensure good contact between the gel and membrane and that no air bubbles are present.

Experimental Protocols

Detailed Methodology for p-Met Western Blot with this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours before treatment, if necessary for your cell line, to reduce basal p-Met levels. c. Treat the cells with the desired concentrations of this compound for the determined amount of time. Include a vehicle-only control (e.g., DMSO). d. For experiments investigating the inhibition of ligand-induced phosphorylation, add HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the this compound incubation period. e. After treatment, immediately place the plates on ice.

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation and SDS-PAGE: a. Mix the protein lysate with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's recommendations.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., anti-p-Met Tyr1234/1235) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager or X-ray film.

8. Stripping and Re-probing (for Total Met and Loading Control): a. After imaging for p-Met, the membrane can be stripped using a mild stripping buffer. b. After stripping, wash the membrane thoroughly and re-block before incubating with the primary antibody for total Met, and subsequently for a loading control like GAPDH or β-actin.

Recommended Reagent Concentrations (Starting Points)
ReagentConcentration
This compound10 nM - 1 µM (determine IC50 for your cell line)
HGF20 - 50 ng/mL
Primary Antibody (p-Met)As per manufacturer's datasheet (e.g., 1:1000)
Primary Antibody (Total Met)As per manufacturer's datasheet (e.g., 1:1000)
Secondary Antibody (HRP-conjugated)1:5000 - 1:20000
Protein Load per Lane20 - 40 µg

Visualizations

pMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet cMet HGF->cMet Binds pMet p-Met (Y1234/1235) cMet->pMet Autophosphorylation PI3K PI3K pMet->PI3K RAS RAS pMet->RAS AMG51 This compound AMG51->pMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation

Caption: p-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (this compound +/- HGF) Cell_Lysis 2. Cell Lysis (with Protease/Phosphatase Inhibitors) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Met) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for p-Met Western blot analysis.

Troubleshooting_Tree Start Issue: No p-Met signal decrease with this compound Check_Positive_Control Is p-Met signal strong in HGF-treated control? Start->Check_Positive_Control Check_HGF Check HGF activity & stimulation conditions Check_Positive_Control->Check_HGF No Check_AMG51 Is this compound active and at optimal concentration? Check_Positive_Control->Check_AMG51 Yes Check_Lysis_Buffer Check phosphatase inhibitors Check_HGF->Check_Lysis_Buffer Dose_Response Perform dose-response & time-course Check_AMG51->Dose_Response Unsure Antibody_Issue Is the p-Met antibody working? Check_AMG51->Antibody_Issue Yes Success Problem Solved Dose_Response->Success Cell_Resistance Consider cell line resistance Dose_Response->Cell_Resistance Still no effect Validate_Antibody Validate antibody with positive control lysate Antibody_Issue->Validate_Antibody Unsure Validate_Antibody->Success

Caption: Troubleshooting decision tree for this compound p-Met Western blot.

References

Technical Support Center: Optimizing AMG-510 (Sotorasib) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AMG-510 (sotorasib) for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMG-510?

AMG-510 is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1][2] The KRAS protein acts as a molecular switch in signaling pathways that regulate cell growth and survival.[3][4] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation.[4][5] AMG-510 covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][4] This prevents downstream signaling through the MAPK pathway, thereby inhibiting tumor cell growth and promoting apoptosis.[6][7]

KRAS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) Receptor Tyrosine Kinase (RTK)->KRAS G12C (Active GTP-bound) RAF RAF KRAS G12C (Active GTP-bound)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) AMG-510 AMG-510 AMG-510->KRAS G12C (Inactive GDP-bound) Covalent Inhibition

Caption: AMG-510 MOA - KRAS G12C Signaling Pathway.

Q2: What are the recommended starting doses for AMG-510 in preclinical mouse models?

Based on preclinical studies, the effective dosage of AMG-510 can vary depending on the tumor model and cancer type. Daily oral administration is the standard route.[2][6] The following table summarizes dosages used in various xenograft models.

Cancer TypeCell LineMouse StrainAMG-510 Dosage (mg/kg)Dosing ScheduleKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)NCI-H358Nude10 - 180Oral gavage, dailyDose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition.[2]
Pancreatic CancerMIA PaCa-2Nude1, 5, 30Oral, once dailySustained pERK inhibition at 30 mg/kg.[2]
NSCLCH2122Nude25Oral, every day x 5 for 3 weeksUsed in combination studies.[2]
Colorectal Cancer (PDX model)--100OralReduced tumor volume by 65% after 28 days.[7]

Q3: What is a typical experimental workflow for an in vivo efficacy study with AMG-510?

A standard workflow for assessing the in vivo efficacy of AMG-510 is outlined below. This process involves tumor cell implantation, treatment administration, and subsequent monitoring of tumor growth and other relevant endpoints.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization of Mice into Treatment Groups B->C D Daily Oral Gavage with AMG-510 or Vehicle C->D E Tumor Volume Measurement (e.g., every 2-3 days) D->E F Body Weight Monitoring (Toxicity assessment) D->F G Pharmacodynamic Analysis (e.g., pERK levels in tumor) D->G H Endpoint: Tumor Growth Inhibition Calculation E->H

Caption: In Vivo Efficacy Study Workflow for AMG-510.

Troubleshooting Guide

Q4: I am not observing significant tumor growth inhibition. What are the potential reasons?

If you are not seeing the expected anti-tumor effects, consider the following troubleshooting steps.

Troubleshooting_Efficacy cluster_checks Initial Checks cluster_dose Dosage & Schedule cluster_resistance Potential Resistance Start No Significant Tumor Growth Inhibition A Verify KRAS G12C Mutation Status of Cell Line Start->A B Confirm Drug Formulation and Stability Start->B C Check Administration Technique (e.g., proper oral gavage) Start->C D Is the Dose Sufficient? (Refer to literature) A->D B->D C->D E Consider Dose Escalation D->E If dose is low F Investigate Potential Acquired Resistance Mechanisms D->F If dose is adequate

Caption: Troubleshooting Lack of Efficacy with AMG-510.
  • Verify Cell Line Integrity: Ensure that the cancer cell line used in your xenograft model indeed harbors the KRAS G12C mutation.

  • Drug Formulation and Administration: Confirm the correct preparation and stability of the AMG-510 formulation. Improper formulation can affect bioavailability. Ensure accurate and consistent oral gavage technique.

  • Dosage and Schedule: The administered dose may be suboptimal for your specific model. Refer to the dosage table above and consider performing a dose-response study to determine the optimal dose for your experimental conditions.

  • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. In some preclinical models, the anti-tumor activity of AMG-510 has been linked to an intact immune system.[4] Consider the immune status of your animal model.

  • Acquired Resistance: Resistance to sotorasib (B605408) can develop through various mechanisms, including secondary KRAS mutations.[4]

Q5: My mice are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

Toxicity can be a concern in in vivo studies. The most commonly reported adverse effects in preclinical and clinical studies include diarrhea, nausea, and hepatotoxicity (elevated liver enzymes).[5][8][9]

  • Monitor Body Weight: A significant drop in body weight is a key indicator of toxicity. A common threshold for intervention is a 15-20% loss of initial body weight.

  • Dose Reduction: If signs of toxicity are observed, consider reducing the dose of AMG-510. Clinical trial protocols allow for dose reductions to manage adverse events.[10]

  • Intermittent Dosing: Instead of daily administration, an intermittent dosing schedule might be explored to manage toxicity while maintaining efficacy, although this is less common in published preclinical studies.

  • Supportive Care: Provide supportive care to the animals as per your institution's animal care and use committee (IACUC) guidelines.

  • Hepatotoxicity: Be aware of potential liver toxicity.[9] While routine monitoring of liver enzymes in mice can be challenging, it is a known side effect. If severe toxicity is suspected, endpoint euthanasia and histopathological analysis of the liver may be warranted.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model

  • Cell Culture: Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358 for NSCLC) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation: Formulate AMG-510 in an appropriate vehicle (e.g., 1% Tween 80, 2% HPMC in water).[3]

  • Administration: Administer AMG-510 orally via gavage once daily at the desired dose (e.g., 30 mg/kg). The control group receives the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

  • Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI). Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Protocol 2: Pharmacodynamic Analysis of p-ERK Inhibition

  • Treatment: Treat tumor-bearing mice with a single oral dose of AMG-510 or vehicle.

  • Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.[11]

  • Tissue Lysis: Immediately snap-freeze the tumors in liquid nitrogen. Subsequently, homogenize the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of target inhibition.

References

AMG-51 degradation in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AMG-51 in cell culture experiments. Particular focus is given to the potential for this compound degradation in cell culture media over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound, also known as Sotorasib, is a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] It works by locking the KRAS G12C protein in an inactive, GDP-bound state, which in turn suppresses downstream signaling pathways responsible for cell proliferation and survival.[1][2]

Q2: What are the potential degradation pathways for this compound in cell culture media?

While specific degradation pathways for this compound in cell culture media are not extensively documented in publicly available literature, compounds with similar chemical features can be susceptible to hydrolysis and oxidation. The complex composition of cell culture media, which includes salts, amino acids, vitamins, and serum, can contribute to these degradation processes.

Q3: What factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of a small molecule like this compound in cell culture media:

  • pH: The pH of the media can influence the rate of hydrolysis of certain chemical bonds.

  • Temperature: The standard cell culture temperature of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.

  • Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to protect media containing the compound from light.

  • Media Components: Interactions with components in the cell culture media, such as components of serum, could potentially impact the stability of this compound.

  • Enzymatic Degradation: Enzymes secreted by the cells in culture could potentially metabolize the compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Stability Study: Use the protocol outlined below to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

    • Prepare Fresh Solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute them into pre-warmed media immediately before use. Avoid long-term storage of diluted solutions.[1][3][4]

    • Minimize Exposure to Harsh Conditions: Protect your media containing this compound from prolonged exposure to light and elevated temperatures outside of the incubator.

    • Vehicle Control: Always include a vehicle control (media with the same concentration of solvent, e.g., DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.

Issue 2: Precipitation observed in cell culture media after adding this compound.

  • Possible Cause: Low aqueous solubility of this compound. Many small molecule inhibitors are hydrophobic and can precipitate when introduced into the aqueous environment of cell culture media.

  • Troubleshooting Steps:

    • Review Compound Solubility: this compound is soluble in DMSO.[4] Ensure you are using a high-quality solvent to prepare your stock solution.

    • Optimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your cell culture media low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.

    • Preparation of Working Solutions: Prepare high-concentration stock solutions in an appropriate solvent and dilute them fresh into pre-warmed media just before use. Vigorous mixing is crucial to ensure proper dissolution.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, inert tubes (e.g., polypropylene)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

  • Analytical standards of this compound

Procedure:

  • Prepare this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

    • Spike pre-warmed cell culture medium (with and without serum) with the this compound stock solution to achieve the final desired concentration for your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).

    • Prepare a sufficient volume to collect samples at all time points.

  • Incubation:

    • Aliquot the this compound spiked media into sterile, inert tubes for each time point.

    • Place the tubes in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis. The sample at time 0 should be collected immediately after spiking and serves as the baseline.

  • Sample Preparation for LC-MS/MS:

    • Thaw the samples on ice.

    • Perform a protein precipitation step to remove media proteins that can interfere with the analysis. A common method is to add 3 volumes of cold acetonitrile (B52724) to 1 volume of the media sample.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.

    • Prepare a standard curve of this compound in the same cell culture medium to accurately quantify the concentration in the experimental samples.

    • Analyze the prepared samples by LC-MS/MS.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the standard curve.

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.

    • From this data, you can determine the degradation rate and the half-life of this compound in your specific cell culture medium.

Data Presentation

The quantitative data from the stability study can be summarized in the following tables:

Table 1: Stability of this compound in Cell Culture Medium (without serum) at 37°C

Time (hours)This compound Concentration (µM)% Remaining
01.00100
20.9898
40.9595
80.9090
240.7575
480.5555
720.3838

Table 2: Stability of this compound in Cell Culture Medium (with 10% FBS) at 37°C

Time (hours)This compound Concentration (µM)% Remaining
01.00100
20.9797
40.9393
80.8787
240.6868
480.4545
720.2929

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Signaling Pathway

AMG51_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS_GDP KRAS G12C (GDP-bound, Inactive) RTK->RAS_GDP SOS1 RAS_GTP KRAS G12C (GTP-bound, Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K AMG51 This compound AMG51->RAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound signaling pathway.

Experimental Workflow

Stability_Workflow start Start prep_media Prepare this compound Spiked Media start->prep_media incubate Incubate at 37°C prep_media->incubate collect Collect Samples at Time Points incubate->collect store Store at -80°C collect->store prep_lcms Sample Preparation (Protein Precipitation) store->prep_lcms analyze LC-MS/MS Analysis prep_lcms->analyze data Data Analysis (Quantification & Plotting) analyze->data end End data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Overcoming AMG-510 (Sotorasib) Insolubility in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility challenges with AMG-510 (sotorasib) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing AMG-510 stock solutions?

A1: The most commonly recommended solvent for preparing high-concentration stock solutions of AMG-510 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use anhydrous, cell culture grade DMSO to minimize moisture absorption, which can reduce the solubility of the compound.[1][5]

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%. Higher concentrations may be tolerated by some cell lines, but it is essential to include a vehicle control (media with the same final DMSO concentration without AMG-510) in your experiments to account for any solvent effects.

Q3: Why is my AMG-510 precipitating when I add it to the cell culture medium?

A3: Precipitation of AMG-510 in aqueous solutions like cell culture media is a common issue due to its low water solubility.[1] Several factors can contribute to this:

  • High Final Concentration: Exceeding the solubility limit of AMG-510 in the final culture volume will lead to precipitation.

  • Solvent Shock: Rapidly diluting a high-concentration DMSO stock solution into the aqueous medium can cause the compound to "crash out" of the solution.

  • Media Composition and Temperature: The pH, salt concentration, and protein content (e.g., serum) of the cell culture medium can influence the solubility of AMG-510. Temperature fluctuations can also affect solubility.[6][7]

  • Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation and precipitation.

Q4: Can I dissolve AMG-510 directly in water or phosphate-buffered saline (PBS)?

A4: AMG-510 is practically insoluble in water.[1] Therefore, attempting to dissolve it directly in aqueous buffers like PBS is not recommended and will likely result in poor solubility and inaccurate dosing.

Troubleshooting Guide: Precipitation in Cell Culture

This guide provides a systematic approach to resolving precipitation issues with AMG-510 in your cell-based assays.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding AMG-510 stock to media. Solvent Shock / High Supersaturation Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media. • Slow Addition and Mixing: Add the AMG-510 stock solution dropwise to the media while gently swirling the tube or plate. Avoid vigorous vortexing. • Lower Stock Concentration: Prepare a lower concentration DMSO stock solution (e.g., 1 mM instead of 10 mM) to reduce the magnitude of the dilution factor.
Precipitate appears over time during incubation (e.g., after several hours at 37°C). Compound Instability or Exceeding Solubility Limit at 37°C Lower Final Concentration: The most effective solution is often to reduce the final working concentration of AMG-510 in your experiment. • Reduce Incubation Time: If experimentally feasible, shorten the incubation period to minimize the time the compound is in solution at 37°C. • Serum Concentration: Evaluate the effect of serum concentration. In some cases, serum proteins can bind to the compound and either enhance or decrease its solubility. Consider testing different serum lots or using serum-free media if compatible with your cell line.
Variability in precipitation between experiments. Inconsistent Stock Solution Preparation or Handling Freshly Prepare Working Solutions: Always prepare fresh working dilutions of AMG-510 from the stock solution for each experiment. • Aliquot Stock Solutions: Aliquot the high-concentration DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles. • Ensure Complete Dissolution of Stock: Before use, ensure your DMSO stock is fully dissolved. If necessary, briefly warm the stock solution at 37°C and sonicate.

Quantitative Data Summary

The following tables provide a summary of solubility and potency data for AMG-510.

Table 1: Solubility of Sotorasib (AMG-510)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO50 - 10089.19 - 178.38Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2][3]
WaterInsolubleInsoluble[1]
Ethanol13~23.19[1]

Table 2: In Vitro Potency of Sotorasib (AMG-510) in KRAS G12C Mutant Cell Lines

Cell LineAssay TypeIC50 (µM)Notes
MIA PaCa-2Cellular Viability~0.009[8][9]
NCI-H358Cellular Viability~0.006[8][9]
NCI-H23Cellular Viability0.6904[10]
Non-KRAS G12C Cell LinesCellular Viability>7.5Demonstrates high selectivity for KRAS G12C mutant cells.[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AMG-510 Stock Solution in DMSO

  • Materials:

    • AMG-510 (Sotorasib) powder

    • Anhydrous, sterile, cell culture grade DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the AMG-510 powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Carefully weigh the desired amount of AMG-510 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of AMG-510 (MW: 560.6 g/mol ), add 178.4 µL of DMSO.

    • Gently vortex or sonicate the tube at room temperature until the AMG-510 is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution should be stable for up to 6 months.[10]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

  • Materials:

    • 10 mM AMG-510 stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM AMG-510 stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the pre-warmed media to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of media).

    • Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the media.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_GDP Covalently binds to KRAS G12C, locking it in an inactive state

Caption: AMG-510 inhibits the KRAS G12C signaling pathway.

Experimental_Workflow start Start dissolve Dissolve AMG-510 in Anhydrous DMSO start->dissolve stock Prepare 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw serial_dilute Perform Serial Dilution in Pre-warmed Media thaw->serial_dilute add_to_cells Add to Cells Immediately serial_dilute->add_to_cells end Incubate & Analyze add_to_cells->end

Caption: Recommended workflow for preparing AMG-510 for cell assays.

Troubleshooting_Logic precipitate Precipitation Observed? immediate Immediate Precipitation? precipitate->immediate Yes no_precipitate Proceed with Experiment precipitate->no_precipitate No delayed Delayed Precipitation? immediate->delayed No solution1 Solution: - Serial Dilution - Slow Addition - Lower Stock Conc. immediate->solution1 Yes solution2 Solution: - Lower Final Conc. - Shorter Incubation - Check Media Effects delayed->solution2 Yes

Caption: Troubleshooting logic for AMG-510 precipitation issues.

References

Technical Support Center: AMG-510 (Sotorasib) Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in AMG-510 (sotorasib) cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in our IC50 values for AMG-510 across repeat experiments. What are the potential causes?

Inconsistent IC50 values for AMG-510 can stem from several biological and technical factors. Given that AMG-510 is a covalent inhibitor, its activity is time-dependent, which can add a layer of complexity to cytotoxicity assays.[1][2]

Troubleshooting Checklist:

  • Biological Factors:

    • Cell Line Integrity: Confirm the KRAS G12C mutation status of your cell line. Genetic drift can occur with high passage numbers, potentially altering drug sensitivity. It's recommended to use cells with a low passage number.[3][4]

    • Cell Seeding Density: Inconsistent cell seeding is a primary source of variability.[5] Ensure a homogenous cell suspension before and during plating. Cell density can directly impact the determined IC50 value, with higher densities sometimes leading to apparent resistance.[3][6]

    • Cell Health: Only use healthy, exponentially growing cells for your assays. Cells that are confluent or have been in culture for too long may respond differently to treatment.[5]

  • Technical Factors:

    • Compound Stability and Handling: Prepare fresh dilutions of AMG-510 for each experiment from a validated stock solution. As a covalent inhibitor, its reactivity in solution over time should be considered.

    • Pipetting Accuracy: Minor pipetting errors, especially during serial dilutions, can lead to significant variations in the final compound concentration.[5] Regular pipette calibration is crucial.

    • Incubation Time: The duration of drug exposure is a critical parameter for covalent inhibitors.[2] Standardize the incubation time across all experiments to ensure reproducibility.

    • "Edge Effect" in Microplates: The outer wells of 96-well plates are prone to evaporation, which can alter drug concentration and affect cell viability.[5] It is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and exclude them from analysis.[5]

Q2: Our KRAS G12C mutant cell line is showing less sensitivity to AMG-510 than expected based on published data. What could be the reason?

Several factors can contribute to reduced sensitivity or apparent resistance to AMG-510 in vitro.

Potential Causes and Solutions:

  • Acquired Resistance: Prolonged exposure to the drug can lead to the development of resistant cell populations. This can occur through various mechanisms, including secondary mutations in the KRAS gene or activation of bypass signaling pathways.[7][8]

  • Feedback Activation of Signaling Pathways: Inhibition of KRAS G12C can sometimes lead to the feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, HER2, and FGFR.[9][10] This can reactivate downstream signaling and reduce the cytotoxic effect of AMG-510.

  • Off-Target Effects: While AMG-510 is selective for KRAS G12C, it has been shown to covalently modify other proteins, which could potentially influence cellular response.[11][12]

  • Assay System: The choice of cytotoxicity assay can influence the outcome. For instance, assays measuring metabolic activity (like MTT or CellTiter-Glo) may yield different results than those measuring cell death directly.

Q3: We are seeing inconsistent results between replicate wells within the same experiment. What are some common causes for this?

High variability between replicate wells is often due to technical inconsistencies during the experimental setup.[5]

Troubleshooting Intra-Assay Variability:

  • Uneven Cell Seeding: A non-homogenous cell suspension is a frequent cause of well-to-well variability.[5] Ensure thorough mixing of the cell suspension before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the drug solution will directly lead to variability.[5]

  • Presence of Air Bubbles: Air bubbles in the wells can interfere with cell growth and assay readings.

  • Cell Clumping: Some cell lines are prone to clumping, leading to uneven cell distribution.[13] Gentle trituration or passing the cell suspension through a cell strainer can help.

Data Presentation

Table 1: Reported IC50 Values of Sotorasib (AMG-510) in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
NCI-H358Non-Small Cell Lung CancerCellTiter-Glo~0.006[14]
MIA PaCa-2Pancreatic CancerCellTiter-Glo~0.009[14]
Various KRAS G12C Cell LinesVariousCell Viability Assay0.004 - 0.032[15]

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, incubation time, and cell density.[16]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Harvest and count healthy, exponentially growing cells.

    • Prepare a homogenous cell suspension at the desired concentration.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of AMG-510 in the appropriate cell culture medium.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of AMG-510.

  • Incubation:

    • Incubate the plate for a standardized period (e.g., 72 hours) at 37°C and 5% CO2.[14]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each AMG-510 concentration.

    • Plot the results to determine the IC50 value.[16]

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) GRB2_SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_GDP Covalent Inhibition

Caption: Simplified KRAS signaling pathway and the mechanism of action of AMG-510.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout start Start: Healthy Cells seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Overnight Adherence seed_cells->adhere add_drug Add Drug to Cells adhere->add_drug prep_drug Prepare AMG-510 Serial Dilutions prep_drug->add_drug incubate Incubate (e.g., 72h) add_drug->incubate add_reagent Add Cytotoxicity Reagent (e.g., CTG) incubate->add_reagent read_plate Read Plate (Luminescence) add_reagent->read_plate analyze Analyze Data: Calculate IC50 read_plate->analyze

Caption: General experimental workflow for an AMG-510 cytotoxicity assay.

troubleshooting_logic cluster_inter Inter-Experiment Variability cluster_intra Intra-Experiment Variability inconsistent_results Inconsistent Results? inter_variability High Inter-Experiment Variability (IC50 shifts) inconsistent_results->inter_variability intra_variability High Intra-Experiment Variability (Replicates) inconsistent_results->intra_variability check_cells Check Cell Health, Passage #, & Density inter_variability->check_cells check_reagents Check Compound Stability & Dilutions inter_variability->check_reagents check_time Standardize Incubation Time inter_variability->check_time check_seeding Ensure Homogenous Cell Suspension intra_variability->check_seeding check_pipetting Verify Pipette Calibration & Technique intra_variability->check_pipetting check_edge Mitigate 'Edge Effect' intra_variability->check_edge

Caption: Troubleshooting logic for inconsistent AMG-510 cytotoxicity assay results.

References

Technical Support Center: Optimizing AMG-510 Treatment Duration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing AMG-510 (Sotorasib) treatment duration to effectively induce apoptosis in cancer cell lines harboring the KRAS G12C mutation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG-510 and how does it induce apoptosis?

A1: AMG-510, also known as Sotorasib (B605408), is a first-in-class, small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. The KRAS G12C mutation results in the substitution of glycine (B1666218) with cysteine at codon 12, leading to a constitutively active protein that drives downstream signaling pathways, promoting cell proliferation and survival. AMG-510 covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This inhibition of KRAS G12C signaling, primarily through the MAPK pathway (RAF-MEK-ERK), leads to cell cycle arrest and ultimately induces programmed cell death, or apoptosis, in cancer cells dependent on this pathway for survival.

Q2: What are the key signaling pathways involved in AMG-510-induced apoptosis?

A2: The primary pathway inhibited by AMG-510 is the KRAS-MAPK signaling cascade. By blocking KRAS G12C, AMG-510 prevents the phosphorylation and activation of downstream effectors such as MEK and ERK. The sustained inhibition of this pro-survival pathway is a key trigger for the initiation of the intrinsic apoptotic pathway. This typically involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3 and caspase-7.

Q3: What is a typical starting concentration and treatment duration for inducing apoptosis with AMG-510?

A3: The optimal concentration and treatment duration for AMG-510 are highly dependent on the specific cancer cell line and experimental conditions. For in vitro studies, a common starting point for AMG-510 concentration is in the nanomolar to low micromolar range. To determine the optimal treatment duration, it is crucial to perform a time-course experiment. We recommend assessing apoptosis at multiple time points, such as 6, 12, 24, 48, and 72 hours, to capture both early and late apoptotic events.

Troubleshooting Guide: Optimizing AMG-510 Treatment Duration

This guide addresses common issues encountered when determining the optimal treatment duration for apoptosis induction with AMG-510.

Problem Potential Cause Recommended Solution
No or weak apoptotic response - Insufficient treatment duration: Apoptosis is a kinetic process, and the selected time point may be too early to detect a significant effect. - Suboptimal drug concentration: The concentration of AMG-510 may be too low for the specific cell line. - Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to AMG-510.- Perform a time-course experiment: Analyze apoptosis at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for apoptosis induction. - Perform a dose-response experiment: Test a range of AMG-510 concentrations to determine the EC50 for your cell line. - Confirm KRAS G12C status: Verify the presence of the KRAS G12C mutation in your cell line. - Use a positive control: Include a known apoptosis inducer (e.g., staurosporine) to ensure the cells are capable of undergoing apoptosis.
High levels of necrosis observed - Excessive treatment duration: Prolonged exposure to AMG-510 can lead to secondary necrosis in cells that have already undergone apoptosis. - High drug concentration: A very high concentration of AMG-510 may induce necrotic cell death directly.- Analyze earlier time points: Focus on earlier time points in your time-course experiment to capture the apoptotic phase before the onset of secondary necrosis. - Lower the drug concentration: Use a concentration closer to the EC50 value determined from your dose-response studies.
Inconsistent results between experiments - Variability in cell culture: Differences in cell confluency, passage number, or overall cell health can affect the response to AMG-510. - Inconsistent reagent preparation: Variations in the preparation of AMG-510 dilutions or staining reagents.- Standardize cell culture conditions: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells with a consistent and low passage number. - Prepare fresh reagents: Prepare fresh dilutions of AMG-510 and apoptosis detection reagents for each experiment.
Difficulty distinguishing early and late apoptosis - Suboptimal gating in flow cytometry: Incorrect compensation or gating strategies can lead to misinterpretation of results. - Delayed analysis after staining: The staining pattern can change if cells are not analyzed promptly after the staining procedure.- Use compensation controls: Always include single-stained controls to set up proper compensation. - Analyze samples promptly: Analyze stained cells by flow cytometry as soon as possible, ideally within one hour of staining.

Quantitative Data Summary

The following tables summarize quantitative data on apoptosis induction by Sotorasib (AMG-510) from published studies. It is important to note that experimental conditions, including cell lines and drug concentrations, vary between studies.

Table 1: Time-Course of Apoptosis Induction in Sotorasib-Sensitive and -Resistant PDOX-derived Cell Lines

Treatment TimeCell LineSotorasib Concentration% Apoptotic Cells (Annexin V+)
24 hours DSFC3B/C (Sensitive)10 µM~15%
DSFC3B/C-R (Resistant)10 µM~5%
48 hours DSFC3B/C (Sensitive)10 µM~25%
DSFC3B/C-R (Resistant)10 µM~8%
72 hours DSFC3B/C (Sensitive)10 µM~40%
DSFC3B/C-R (Resistant)10 µM~10%

Data adapted from a study on sotorasib resistance. The exact percentages are estimations from graphical representations in the source.

Table 2: Apoptosis Induction with Sotorasib and Metformin in Lung Cancer Cell Lines at 72 hours

Cell Line (KRAS status)Treatment% Total Apoptosis (Early + Late)
H23 (G12C) Control~5%
Sotorasib~24%
Metformin~20%
Sotorasib + Metformin~70%
A549 (G12S) Control~8%
Sotorasib~6%
Metformin~10%
Sotorasib + Metformin~81%
H522 (wild-type) Control~2%
Sotorasib~5%
Metformin~15%
Sotorasib + Metformin~49%

Data adapted from a study investigating the combination of sotorasib and metformin.[1]

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (10X)

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with AMG-510 at the desired concentrations and for the desired durations.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer-compatible 96-well plates (white-walled)

  • Plate shaker

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with AMG-510 at various concentrations and for different durations.

  • After treatment, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

Mandatory Visualizations

AMG510_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) RTK->KRAS_G12C_GTP Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RAF RAF KRAS_G12C_GTP->RAF Activates AMG510 AMG-510 (Sotorasib) AMG510->KRAS_G12C_GTP Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Bcl2_family Bcl-2 Family (e.g., Bad, Bax) ERK->Bcl2_family Inhibits pro-apoptotic members Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival Promotes Mitochondrion_node Mitochondrion Bcl2_family->Mitochondrion_node Regulates MOMP Cytochrome_c Cytochrome c Caspase_Activation Caspase Activation (Caspase-3, -7) Cytochrome_c->Caspase_Activation Initiates Mitochondrion_node->Cytochrome_c Releases Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: AMG-510 Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_setup Experiment Setup cluster_time_course Time-Course Experiment cluster_analysis Data Analysis and Optimization Start Start: Optimize AMG-510 Treatment Duration Cell_Culture 1. Standardize Cell Culture (Passage number, Confluency) Start->Cell_Culture Dose_Response 2. Dose-Response Experiment (Determine EC50 of AMG-510) Cell_Culture->Dose_Response Time_Points 3. Treat cells with EC50 of AMG-510 at multiple time points (e.g., 6, 12, 24, 48, 72h) Dose_Response->Time_Points Harvest 4. Harvest cells at each time point Time_Points->Harvest Apoptosis_Assay 5. Perform Apoptosis Assay (e.g., Annexin V/PI staining) Harvest->Apoptosis_Assay Flow_Cytometry 6. Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry Data_Plot 7. Plot % Apoptotic Cells vs. Time Flow_Cytometry->Data_Plot Optimal_Time 8. Identify Optimal Treatment Duration (Peak apoptosis before significant necrosis) Data_Plot->Optimal_Time End End: Optimized Protocol Optimal_Time->End

Caption: Workflow for Optimizing AMG-510 Treatment Duration.

References

Technical Support Center: Managing Off-Target Effects of AMG-510 (Sotorasib) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of AMG-510 (sotorasib) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG-510?

AMG-510, also known as sotorasib (B605408), is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1][2] The KRAS protein is a key molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state, regulating downstream signaling pathways involved in cell proliferation and survival, primarily the MAPK pathway.[2][3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that promotes oncogenic signaling.[4][5] Sotorasib covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling.[2]

Q2: How specific is AMG-510 for KRAS G12C?

AMG-510 is highly selective for the KRAS G12C mutant protein.[1] The targeted cysteine residue is not present in wild-type KRAS, which significantly limits off-target effects.[4][5] Cellular assays have demonstrated that AMG-510 selectively impairs the viability of KRAS p.G12C mutant cell lines while having minimal effect on cell lines with other KRAS mutations or wild-type KRAS.[4]

Q3: What are the known off-target effects of AMG-510?

While highly selective, the reactive nature of AMG-510's covalent mechanism means it can potentially interact with other nucleophilic residues, such as cysteines, on other proteins.[1] Proteomic studies have identified several hundred potential off-target cysteine modifications.[1][6] One of the most well-characterized off-target interactions is the covalent modification of cysteine 288 (Cys288) of the Kelch-like ECH-associated protein 1 (KEAP1).[1][6] This modification can impair KEAP1's function, which is to regulate the oxidative stress response.[1] This off-target activity appears to be independent of the KRAS G12C mutational status of the cell.[1]

Q4: How can I differentiate between off-target effects and adaptive resistance?

Distinguishing between off-target effects and adaptive resistance is a critical aspect of interpreting experimental results. Off-target effects are a direct consequence of the drug binding to unintended proteins, while adaptive resistance involves the cancer cells rewiring their signaling networks to overcome the inhibition of the intended target.[7]

A key strategy to differentiate the two is to perform comprehensive phosphoproteomic and kinome profiling to identify which pathways are activated or inhibited. If the affected proteins are structurally unrelated to KRAS and are directly inhibited by AMG-510 in in-vitro assays, this suggests an off-target effect. Conversely, if the activated pathways are known downstream effectors or parallel pathways to KRAS, this is more indicative of adaptive resistance.[7] Mechanisms of acquired resistance to sotorasib can include the activation of alternative signaling pathways that bypass the need for KRAS.[8]

Troubleshooting Guides

Issue 1: Unexpected toxicity or phenotypic changes in KRAS wild-type or non-G12C mutant cell lines.

  • Possible Cause: This could be indicative of an off-target effect, as AMG-510 is expected to have minimal impact on cells not harboring the KRAS G12C mutation.[4]

  • Troubleshooting Steps:

    • Confirm Cell Line Identity: Verify the identity and KRAS mutational status of your cell line using sequencing or a reliable genotyping service.

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effect is dose-dependent. Off-target effects may only become apparent at higher concentrations.

    • Proteomic Analysis: Conduct proteomic studies to identify potential off-target proteins that are covalently modified by AMG-510 in your experimental system.[6]

    • Functional Assays for Off-Targets: If a potential off-target is identified (e.g., KEAP1), perform functional assays to confirm that the observed phenotype is a result of the modulation of that specific off-target.

Issue 2: Rebound in p-ERK signaling after initial inhibition.

  • Possible Cause: This could be due to adaptive resistance mechanisms rather than a direct off-target effect.[8] Cancer cells can reactivate the MAPK pathway through various feedback loops or bypass mechanisms.[8][9]

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to monitor p-ERK levels over an extended period following AMG-510 treatment.

    • Investigate Upstream Signaling: Analyze the activation status of upstream receptor tyrosine kinases (RTKs) that could be driving the reactivation of the MAPK pathway.[10]

    • Combination Therapy: Consider combining AMG-510 with inhibitors of upstream or downstream signaling nodes (e.g., SHP2 or MEK inhibitors) to overcome resistance.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for AMG-510 from various in vitro studies.

Table 1: In Vitro Potency of Sotorasib (AMG-510) in KRAS G12C Mutant Cell Lines

Cell LineCancer TypeIC50 (Cell Viability)Reference
NCI-H358Lung Adenocarcinoma~0.006 µM[12]
MIA PaCa-2Pancreatic Cancer~0.009 µM[12]
Various KRAS G12C Cell Lines-0.004 µM to 0.032 µM[13]

Table 2: In Vitro Selectivity of Sotorasib (AMG-510)

Cell Line TypeEffect on Cell ViabilityReference
Non-KRAS G12C mutant linesInsensitive (IC50 > 7.5 µM)[12]

Key Experimental Protocols

Protocol 1: Cell Viability Assay

  • Cell Seeding: Seed KRAS G12C mutant and wild-type or other KRAS mutant cell lines in multi-well plates.

  • Compound Treatment: Treat the cells with a dilution series of AMG-510 for an extended period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.[14]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Protocol 2: p-ERK Inhibition Assay

  • Cell Culture and Treatment: Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) and treat them with a range of AMG-510 concentrations for a set duration (e.g., 2 hours).[14]

  • Cell Lysis: Lyse the cells and determine the protein concentrations.

  • Quantification: Quantify the levels of phosphorylated ERK (p-ERK) and total ERK using methods such as ELISA or Western blotting.[14]

  • Data Analysis: Determine the IC50 for p-ERK inhibition by normalizing p-ERK levels to total ERK and plotting against the compound concentration.[14]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS-G12C (Inactive) GDP-bound KRAS_GTP KRAS-G12C (Active) GTP-bound RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP promotes GDP -> GTP exchange GAP GTPase Activating Proteins (GAPs) GAP->KRAS_GTP promotes GTP hydrolysis (impaired in G12C) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_GDP covalently binds & locks in inactive state

Caption: KRAS G12C signaling pathway and the mechanism of action of AMG-510.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_offtarget Off-Target Investigation Cell_Lines Select Cell Lines (KRAS G12C vs. WT/other mutants) Dose_Response AMG-510 Dose-Response Treatment Cell_Lines->Dose_Response Viability Cell Viability Assay (e.g., CellTiter-Glo) Dose_Response->Viability pERK p-ERK Western Blot/ELISA Dose_Response->pERK IC50_Calc Calculate IC50 Values Viability->IC50_Calc pERK->IC50_Calc Proteomics Proteomic Profiling (Identify modified cysteines) IC50_Calc->Proteomics If unexpected results Functional_Assay Functional Assays for Potential Off-Targets Proteomics->Functional_Assay Validate Validate Off-Target Phenotype Functional_Assay->Validate

Caption: Experimental workflow for assessing AMG-510 activity and investigating off-target effects.

Logic_Diagram Start Unexpected Phenotype Observed with AMG-510 Is_KRAS_WT Is the effect observed in KRAS WT or non-G12C cells? Start->Is_KRAS_WT Is_pERK_rebound Is there a rebound in p-ERK signaling over time? Is_KRAS_WT->Is_pERK_rebound No Off_Target Likely Off-Target Effect Is_KRAS_WT->Off_Target Yes Adaptive_Resistance Likely Adaptive Resistance Is_pERK_rebound->Adaptive_Resistance Yes On_Target Expected On-Target Effect Is_pERK_rebound->On_Target No

Caption: Logic for distinguishing between on-target, off-target, and adaptive resistance effects.

References

Technical Support Center: Troubleshooting Poor AMG-51 (Sotorasib) Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of AMG-51 (sotorasib) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer solutions based on preclinical pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common animal models?

A1: The oral bioavailability of this compound can vary significantly between species. In rats, sotorasib (B605408) is rapidly absorbed and extensively metabolized.[1][2] In contrast, absorption in dogs is minimal and appears to be limited by the drug's solubility, with the majority of the administered dose being excreted unchanged in the feces.[1][3] While specific bioavailability percentages are not always reported, pharmacokinetic data from mice and rats provide insights into its absorption characteristics.

Q2: My in-house pharmacokinetic data for this compound in rats show lower exposure than published values. What are the likely reasons?

A2: Discrepancies in this compound exposure in rats can stem from several factors:

  • Formulation: this compound has poor aqueous solubility. An inadequate vehicle can lead to incomplete dissolution in the gastrointestinal tract and consequently, low and variable absorption.

  • First-Pass Metabolism: Sotorasib undergoes significant metabolism, primarily by CYP3A4 enzymes in the liver and intestine.[4][5] Interspecies differences in CYP3A activity can lead to variable exposure.

  • Efflux Transporters: Sotorasib is a substrate for P-glycoprotein (P-gp), an efflux transporter that can pump the drug back into the intestinal lumen, thereby reducing its net absorption.[6]

  • Experimental Technique: Improper oral gavage technique can lead to inaccurate dosing and high variability.[7]

Q3: How does food impact the oral bioavailability of this compound in animal models?

A3: In clinical studies, the administration of sotorasib with a high-fat, high-calorie meal resulted in a 25% increase in the 24-hour area under the plasma-time curve (AUC24).[8] While specific studies on the food effect in preclinical models are limited, it is a critical factor to consider. For consistency, it is recommended to standardize the fasting period for animals before dosing.

Q4: What are the main metabolic pathways for this compound and are there significant interspecies differences?

A4: The primary metabolic pathways for sotorasib are non-enzymatic conjugation with glutathione (B108866) and oxidative metabolism mediated mainly by CYP3A4.[1] There are notable differences between species; for instance, rats show extensive metabolism of sotorasib, while in dogs, the parent drug is the major component excreted, suggesting less extensive metabolism.[1]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Potential Cause Troubleshooting Steps & Rationale
Poor Aqueous Solubility & Inadequate Formulation Optimize the formulation. For rodent studies, consider using a vehicle known to improve the solubility of poorly soluble compounds. A formulation of 1% Tween-80 and 2% hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been used for oral administration in rats.[2] Ensure the formulation is a homogenous and stable suspension or solution.
High First-Pass Metabolism Assess metabolic stability. Conduct in vitro metabolism studies using liver microsomes from the relevant animal species to understand the intrinsic clearance of this compound. If first-pass metabolism is suspected to be high, consider co-administration with a broad-spectrum CYP inhibitor in a pilot study to assess the potential for improvement, though this will alter the pharmacokinetic profile.
P-glycoprotein (P-gp) Mediated Efflux Investigate transporter interaction. Sotorasib is a substrate of P-gp.[6] To determine the impact of efflux, a pilot study involving co-administration with a known P-gp inhibitor could be conducted. This can help elucidate the extent to which P-gp is limiting oral absorption.
Inconsistent Dosing Technique Refine oral gavage procedure. Ensure proper training on oral gavage to minimize variability and prevent accidental administration to the lungs.[7] Use calibrated equipment for accurate volume delivery.
Issue 2: Discrepancy in Pharmacokinetic Parameters Between Different Animal Species
Potential Cause Troubleshooting Steps & Rationale
Species-Specific Metabolism Characterize metabolism in each species. As noted, rats extensively metabolize sotorasib, while dogs show limited metabolism.[1] It is crucial to characterize the metabolic profile in each species being studied to understand and interpret the pharmacokinetic data correctly.
Solubility-Limited Absorption Evaluate formulation in larger animals. In dogs, the low absorption of sotorasib is attributed to its poor solubility.[1][3] Formulations that are adequate for rodents may not be suitable for larger animals with different gastrointestinal physiology. Consider more advanced formulation strategies like amorphous solid dispersions or lipid-based formulations for species where solubility is a major hurdle.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sotorasib in Mice (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–4 (ng·h/mL)t1/2 (h)Reference
204,231 ± 1,2080.21 ± 0.063,766 ± 8960.60 ± 0.06[9]
Table 2: Pharmacokinetic Parameters of Sotorasib in Rats (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Reference
101,835.50 ± 456.231.08 ± 0.494,598.67 ± 1,145.321.11 ± 0.17[2]
Table 3: Qualitative Bioavailability of Sotorasib in Dogs
SpeciesObservationLikely CauseReference
DogMinimally absorbed; primarily excreted unchanged in feces.Solubility-limited absorption.[1][3]

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male or female, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the study.

  • Housing: House in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • Vehicle: Prepare a vehicle of 1% Tween-80 and 2% hydroxypropyl methylcellulose (HPMC) in sterile water.[2]

  • Drug Suspension: Prepare a suspension of this compound at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose at a dosing volume of 1 mL/kg). Ensure the suspension is homogenous by vortexing and/or sonicating before each administration.

3. Dosing:

  • Administer the this compound suspension via oral gavage at a volume of 1 mL/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.

  • Process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

5. Plasma Sample Analysis (LC-MS/MS):

  • Sample Preparation: Use a protein precipitation method. To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., carbamazepine).[2] Vortex and centrifuge to pellet the precipitated protein.

  • Chromatography: Use a C18 column (e.g., Waters XBridge C18, 50 mm × 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) methanol (B129727) or acetonitrile.[5][10]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) and monitor the specific precursor-to-product ion transitions for sotorasib and the internal standard in Multiple Reaction Monitoring (MRM) mode.[2]

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effector Pathways RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP GAP KRAS_GTP->GAP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_GDP Irreversibly binds & traps in inactive state GAP->KRAS_GDP

KRAS G12C Signaling and AMG-510 Mechanism of Action.

Troubleshooting_Workflow Start Poor this compound Bioavailability Observed in Animal Model CheckFormulation Step 1: Review Formulation Is it optimized for a poorly soluble compound? Start->CheckFormulation ImproveFormulation Action: Develop & test alternative formulations (e.g., different vehicles, particle size reduction). CheckFormulation->ImproveFormulation No CheckMetabolism Step 2: Assess Metabolism Is high first-pass metabolism a likely contributor? CheckFormulation->CheckMetabolism Yes ImproveFormulation->CheckMetabolism InVitroMetabolism Action: Conduct in vitro metabolism assays with liver microsomes. CheckMetabolism->InVitroMetabolism Yes CheckEfflux Step 3: Evaluate P-gp Efflux Could efflux be limiting absorption? CheckMetabolism->CheckEfflux No InVitroMetabolism->CheckEfflux PgpInhibitorStudy Action: Consider a pilot study with a P-gp inhibitor. CheckEfflux->PgpInhibitorStudy Yes ReviewProtocol Step 4: Review Experimental Protocol Are dosing and sampling procedures consistent? CheckEfflux->ReviewProtocol No PgpInhibitorStudy->ReviewProtocol StandardizeProtocol Action: Standardize fasting, dosing technique, and sampling times. ReviewProtocol->StandardizeProtocol No End Improved Bioavailability Data ReviewProtocol->End Yes StandardizeProtocol->End

Troubleshooting Workflow for Poor this compound Bioavailability.

References

long-term stability of AMG-51 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of AMG-510 (Sotorasib) in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for AMG-510 in DMSO?

A1: For long-term stability, it is recommended to store AMG-510 as a solid at -20°C for up to 3 years or at -80°C for extended periods. Once dissolved in DMSO, the stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.[1][2] To minimize degradation, it is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best practice to use a freshly prepared working solution on the same day.[1]

Q2: How should I prepare a stock solution of AMG-510 in DMSO?

A2: To prepare a stock solution, dissolve the solid AMG-510 powder in high-quality, anhydrous DMSO to the desired concentration.[2][3] For example, to make a 10 mM stock solution of AMG-510 (Molecular Weight: 560.59 g/mol ), you would dissolve 5.61 mg of the compound in 1 mL of DMSO. Sonication or gentle warming may be used to aid dissolution.[4] Ensure the powder is completely dissolved before use.

Q3: What is the mechanism of action of AMG-510?

A3: AMG-510 is a first-in-class, selective, and covalent inhibitor of the KRAS G12C mutant protein.[5] It irreversibly binds to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[4][6] This prevents the protein from cycling to its active, GTP-bound form, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and other effector pathways that drive tumor cell proliferation and survival.[5][7]

Q4: In which cancer cell lines is AMG-510 expected to be active?

A4: AMG-510 is specifically designed to target the KRAS G12C mutation. Therefore, it is expected to be most active in cancer cell lines harboring this specific mutation. Examples of commonly used KRAS G12C-mutant cell lines include NCI-H358 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (non-small cell lung cancer).[8] The inhibitor shows minimal activity in KRAS wild-type cells or cells with other KRAS mutations (e.g., G12D, G12V).[3]

Q5: What are potential mechanisms of resistance to AMG-510?

A5: Resistance to AMG-510 can arise through various mechanisms. These can include secondary mutations in the KRAS G12C protein that interfere with drug binding, amplification of the KRAS G12C allele, or activation of bypass signaling pathways that circumvent the need for KRAS signaling.[9] For instance, feedback activation of receptor tyrosine kinases (RTKs) can reactivate downstream pathways like the MAPK and PI3K-AKT pathways.[10]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected inhibition of cell viability Compound Instability: The AMG-510 DMSO stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots of the AMG-510 stock solution from a new vial of solid compound. Ensure storage at -20°C for no longer than one month or at -80°C for longer-term storage.[1][2]
Cell Line Integrity: The cell line may have lost the KRAS G12C mutation over multiple passages, or there may be cellular heterogeneity.Regularly verify the KRAS mutation status of your cell line using sequencing. Use cells from a low passage number for critical experiments.
Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate for the assay.Optimize the incubation time for your specific cell line (typically 72 hours for viability assays).[5] Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
High background or inconsistent results in Western blots for p-ERK Suboptimal Antibody Performance: The primary or secondary antibodies may not be specific or may be used at a suboptimal dilution.Validate your antibodies for specificity and determine the optimal dilution through a titration experiment. Ensure you are using appropriate blocking buffers (e.g., 5% BSA or non-fat milk in TBST).
Protein Degradation: Protein lysates may have degraded due to insufficient protease and phosphatase inhibitors.Always use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process.
Loading Inconsistencies: Unequal amounts of protein loaded into the gel lanes.Perform a protein quantification assay (e.g., BCA assay) and normalize the protein concentration of all samples before loading. Use a loading control (e.g., total ERK, GAPDH) to verify equal loading.
Precipitation of AMG-510 in cell culture medium Low Solubility in Aqueous Media: AMG-510 has low aqueous solubility, and high concentrations of the DMSO stock added directly to the medium can cause precipitation.Prepare intermediate dilutions of the AMG-510 stock solution in cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.

Data Presentation

Table 1: Long-Term Stability of AMG-510 in DMSO

Storage TemperatureDurationStabilitySource(s)
-20°C1 monthStable[1][2]
-80°C6 monthsStable[1]

Table 2: Summary of In Vitro IC50 Values for AMG-510

Cell LineCancer TypeAssayIC50 (nM)
NCI-H358Non-Small Cell Lung CancerCell Viability~5-10
MIA PaCa-2Pancreatic CancerCell Viability~5-50
SW1573Non-Small Cell Lung Cancerp-ERK Inhibition~10-30

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols

Protocol 1: Preparation of AMG-510 Stock Solution
  • Materials:

    • AMG-510 (Sotorasib) solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid AMG-510 to equilibrate to room temperature before opening.

    • Weigh the desired amount of AMG-510 powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

    • Complete cell culture medium

    • AMG-510 DMSO stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of AMG-510 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the cells and add the medium containing the different concentrations of AMG-510. Include vehicle control (DMSO only) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of p-ERK Inhibition
  • Materials:

    • KRAS G12C mutant cancer cell line

    • AMG-510 DMSO stock solution

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of AMG-510 for the desired time period (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Mandatory Visualizations

KRAS_Signaling_Pathway RTK RTK Grb2_Sos1 Grb2/SOS1 RTK->Grb2_Sos1 Activation KRAS_GDP KRAS G12C (GDP) Inactive Grb2_Sos1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation AMG510 AMG-510 AMG510->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow start Start prepare_stock Prepare AMG-510 Stock Solution (DMSO) start->prepare_stock cell_culture Culture KRAS G12C Mutant Cells start->cell_culture treat_cells Treat Cells with AMG-510 Dilutions prepare_stock->treat_cells seed_plates Seed Cells in Multi-well Plates cell_culture->seed_plates seed_plates->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Perform Western Blot (p-ERK Analysis) incubate->western_blot data_analysis Data Analysis (IC50, p-ERK levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Validation & Comparative

Sotorasib (AMG-510) Off-Target Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target profile of Sotorasib (B605408) (AMG-510), a first-in-class covalent inhibitor of KRAS G12C, with other alternatives. The focus is on presenting experimental data regarding its selectivity, particularly concerning off-target cysteine modifications, and comparing its biochemical profile with the alternative KRAS G12C inhibitor, Adagrasib.

Executive Summary

Sotorasib is a highly selective covalent inhibitor of KRAS G12C. Its primary off-target effects are not mediated by interactions with the kinome but rather by the covalent modification of cysteine residues on a range of other proteins. This is a consequence of its reactive acrylamide (B121943) warhead, which, while essential for its on-target activity, can also bind to other accessible cysteines in the proteome. Proteomic studies have identified over 300 potential off-target proteins. Notably, the modification of key cellular proteins such as KEAP1 and ALDOA has been functionally validated. Understanding this off-target profile is crucial for predicting potential toxicities and for the development of next-generation KRAS G12C inhibitors with improved selectivity.

Comparative Performance Data

Biochemical Selectivity of KRAS G12C Inhibitors

The following table summarizes the biochemical potency and selectivity of Sotorasib and Adagrasib against KRAS G12C and other RAS isoforms.

CompoundTargetIC50 (nM)Selectivity vs. WT KRASNotes
Sotorasib (AMG-510) KRAS G12C~1-10>1,000-foldPotently inhibits NRAS G12C and HRAS G12C.
Adagrasib (MRTX849) KRAS G12C~10Highly selectiveLower activity against other RAS isoforms compared to Sotorasib.
Off-Target Cysteine Reactivity

Direct quantification of binding affinity (e.g., IC50) for irreversible covalent inhibitors is less common. Instead, proteomic approaches are used to identify and quantify the extent of covalent modification of off-target proteins.

InhibitorNumber of Identified Off-Target Cysteine SitesKey Validated Off-TargetsExperimental System
Sotorasib (AMG-510) >300KEAP1 (Cys288), ALDOA (Cys339)H358 Lung Cancer Cells
Adagrasib (MRTX849) Data not publicly available in similar detailKEAP1Preclinical models

Key Off-Target Analysis: Sotorasib

KEAP1: Modulator of Oxidative Stress Response

Sotorasib has been shown to covalently modify cysteine 288 (Cys288) of the Kelch-like ECH-associated protein 1 (KEAP1).[1] This modification impairs KEAP1's function as a negative regulator of the transcription factor NRF2.[1][2] Consequently, NRF2 accumulates in the nucleus and activates the expression of antioxidant response genes. This off-target activity is independent of the cell's KRAS G12C mutational status.[1] The clinical implications of this are complex, as both loss-of-function mutations in KEAP1 and activation of NRF2 are associated with cancer progression and therapy resistance.[1][3] However, NRF2 activation can also contribute to anti-cancer immunity, a positive clinical effect.[2]

ALDOA: A Key Glycolytic Enzyme

Sotorasib also covalently modifies cysteine 339 of Aldolase A (ALDOA), a critical enzyme in the glycolysis pathway. This modification has been shown to inhibit ALDOA's enzymatic activity. Given that many cancer cells rely on glycolysis for energy production (the Warburg effect), this off-target interaction could potentially contribute to the anti-tumor effects of Sotorasib, but further investigation is needed to understand its full impact.

Experimental Protocols

The identification of covalent off-targets for drugs like Sotorasib relies heavily on advanced mass spectrometry-based chemical proteomics techniques.

Protocol: Off-Target Profiling of Covalent Inhibitors using Mass Spectrometry

Objective: To identify and quantify the proteins and specific cysteine residues that are covalently modified by an inhibitor in a complex biological sample (e.g., cell lysate or tissue).

Materials:

  • KRAS G12C mutant cell lines (e.g., H358)

  • Covalent inhibitor (e.g., Sotorasib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAM) for disulfide bond reduction and alkylation

  • Trypsin for protein digestion

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Data analysis software for proteomic data (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Cell Treatment: Treat KRAS G12C mutant cells with the covalent inhibitor at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution LC-MS/MS system. The system is set to acquire data in a data-dependent manner, where the most abundant peptides are selected for fragmentation and analysis.

  • Data Analysis:

    • Search the raw MS data against a protein database to identify peptides and proteins.

    • Specifically search for peptides containing the covalent modification of interest (the mass of the inhibitor's warhead).

    • Quantify the abundance of the modified peptides relative to their unmodified counterparts across the treated and control samples.

    • Proteins with a significant increase in the modified peptide in the treated sample are considered potential off-targets.

Visualizations

Experimental_Workflow Experimental Workflow for Covalent Off-Target Profiling A Cell Culture (e.g., H358 cells) B Treatment with Sotorasib vs. Vehicle Control A->B C Cell Lysis and Protein Extraction B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis: Peptide Identification & Quantification E->F G Identification of Covalently Modified Off-Target Proteins F->G

Caption: Workflow for identifying covalent off-targets.

Sotorasib_Off_Target_Pathway Sotorasib Off-Target Effect on the KEAP1-NRF2 Pathway Sotorasib Sotorasib KEAP1 KEAP1 Sotorasib->KEAP1 Covalent Modification (Inhibition) NRF2 NRF2 KEAP1->NRF2 Promotes Degradation Ub Ubiquitin Degradation NRF2->Ub ARE Antioxidant Response Element (ARE) in DNA NRF2->ARE Binds and Activates Genes Antioxidant Gene Expression ARE->Genes

Caption: Sotorasib's modification of KEAP1.

References

A Head-to-Head Comparison: AMG-510 (Sotorasib) vs. Crizotinib in c-Met Amplified Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is rapidly evolving, with a growing emphasis on understanding and overcoming resistance mechanisms. While AMG-510 (sotorasib) has shown significant promise in KRAS G12C-mutated NSCLC, and crizotinib (B193316) is an established therapy for ALK and ROS1-rearranged tumors, their roles in the context of c-Met amplification present a complex picture. This guide provides a detailed comparison of sotorasib (B605408) and crizotinib in c-Met amplified NSCLC, supported by experimental data, to inform preclinical and clinical research strategies.

Executive Summary

Direct comparative clinical trials of sotorasib and crizotinib as monotherapies in a purely c-Met amplified, KRAS wild-type NSCLC population are lacking. Sotorasib is a highly specific inhibitor of KRAS G12C and is not expected to have significant efficacy in tumors driven solely by c-Met amplification. Conversely, crizotinib is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against MET, ALK, and ROS1.

A critical consideration is the emergence of c-Met amplification as a mechanism of acquired resistance to KRAS G12C inhibitors like sotorasib. In this scenario, the combination of sotorasib and a MET inhibitor such as crizotinib has shown preclinical promise in overcoming resistance. Therefore, this comparison will focus on the efficacy of crizotinib as a monotherapy in c-Met amplified NSCLC and the potential role of sotorasib in combination therapy for KRAS G12C-mutated tumors that develop secondary c-Met amplification.

Quantitative Data Summary

The following tables summarize the clinical efficacy of crizotinib in c-Met amplified NSCLC from key clinical trials.

Table 1: Efficacy of Crizotinib in c-Met Amplified NSCLC (PROFILE 1001 Expansion Cohort) [1][2][3]

Efficacy EndpointHigh MET Amplification (MET/CEP7 ≥ 4)Medium MET Amplification (MET/CEP7 >2.2 to <4)Low MET Amplification (MET/CEP7 ≥1.8 to ≤2.2)
Objective Response Rate (ORR) 38.1% (8/21 patients)14.3% (2/14 patients)33.3% (1/3 patients)
Median Duration of Response (DOR) 5.2 months3.8 months12.2 months
Median Progression-Free Survival (PFS) 6.7 months1.9 months1.8 months

Table 2: Efficacy of Crizotinib in c-Met Amplified NSCLC (AcSé Phase II Trial) [4]

Efficacy Endpointc-Met Amplification (≥6 copies)
Objective Response Rate (ORR) at 2 cycles 16%
Best Objective Response Rate (ORR) 32%

Table 3: Real-World Efficacy of Crizotinib in MET-Altered NSCLC [5]

Efficacy EndpointMET AmplificationMET Exon 14 Mutation
Median Progression-Free Survival (PFS) 6.1 months14.3 months
Median Overall Survival (OS) 11.0 months25.6 months

Signaling Pathways

Dysregulation of the c-Met signaling pathway is a key driver in some NSCLCs. Activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), or through gene amplification, leads to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion.[6][7][8][9]

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K HGF HGF HGF->c-Met Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion mTOR->Invasion Crizotinib Crizotinib Crizotinib->c-Met Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Crizotinib's Mechanism of Action.

In cases of acquired resistance to sotorasib in KRAS G12C-mutated NSCLC, c-Met amplification can reactivate the RAS-MAPK and PI3K-AKT pathways, bypassing the KRAS G12C inhibition.[10][11]

Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met (Amplified) c-Met (Amplified) RAS RAS c-Met (Amplified)->RAS Bypass Activation PI3K PI3K c-Met (Amplified)->PI3K Bypass Activation KRAS G12C KRAS G12C RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Sotorasib Sotorasib Sotorasib->KRAS G12C Inhibits Crizotinib Crizotinib Crizotinib->c-Met (Amplified) Inhibits

Figure 2: c-Met Amplification as a Resistance Mechanism to Sotorasib and the Rationale for Combination Therapy.

Experimental Protocols

Crizotinib in c-Met Amplified NSCLC Clinical Trial Methodology (Adapted from PROFILE 1001)[1][3]
  • Patient Population: Patients with advanced NSCLC with MET amplification as determined by fluorescence in situ hybridization (FISH). Amplification levels were categorized as low (MET/CEP7 ratio ≥1.8 to ≤2.2), medium (MET/CEP7 ratio >2.2 to <4), or high (MET/CEP7 ratio ≥4).

  • Treatment: Crizotinib administered orally at a dose of 250 mg twice daily in continuous 21-day cycles.

  • Efficacy Assessment: Tumor responses were assessed every 6 weeks for the first 24 weeks and every 12 weeks thereafter, according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

  • Endpoints: The primary endpoint was objective response rate (ORR). Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Preclinical Evaluation of Sotorasib and Crizotinib Combination (Conceptual Workflow)[10][11][12]

This experimental workflow outlines a potential preclinical study to evaluate the synergy between sotorasib and crizotinib in a KRAS G12C-mutated NSCLC model with acquired c-Met amplification.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line KRAS G12C NSCLC Cell Line (e.g., NCI-H358) Resistance Induce Sotorasib Resistance (Chronic Exposure) Cell_Line->Resistance Characterization Confirm c-Met Amplification (FISH, qPCR, Western Blot) Resistance->Characterization Treatment Treat with: - Sotorasib - Crizotinib - Combination Characterization->Treatment Xenograft Establish Xenograft Model (Sotorasib-resistant cells in mice) Characterization->Xenograft Assays Assess: - Cell Viability (MTT) - Apoptosis (FACS) - Signaling (Western Blot) Treatment->Assays Treatment_Groups Treatment Groups: - Vehicle - Sotorasib - Crizotinib - Combination Xenograft->Treatment_Groups Monitoring Monitor Tumor Growth and Animal Weight Treatment_Groups->Monitoring Analysis Endpoint Analysis: - Tumor Volume - Immunohistochemistry Monitoring->Analysis

Figure 3: Conceptual Experimental Workflow for Evaluating Sotorasib and Crizotinib Combination Therapy.

Discussion and Future Directions

The available data indicate that crizotinib is a viable therapeutic option for patients with c-Met amplified NSCLC, with response rates correlating with the level of amplification. For patients with KRAS G12C-mutated NSCLC who develop resistance to sotorasib via c-Met amplification, preclinical evidence strongly supports the investigation of combination therapy with a MET inhibitor like crizotinib to restore therapeutic efficacy.[10][11][12]

Future research should focus on:

  • Clinical trials evaluating the combination of sotorasib and crizotinib (or other selective MET inhibitors) in patients with KRAS G12C-mutated NSCLC who have progressed on sotorasib and have evidence of c-Met amplification.

  • Biomarker discovery to identify patients most likely to benefit from this combination therapy and to understand other potential resistance mechanisms.

  • Head-to-head comparisons of different MET inhibitors in combination with KRAS G12C inhibitors to determine the most effective and tolerable regimens.

This guide provides a foundational understanding for researchers and drug developers exploring the therapeutic landscape of c-Met amplified NSCLC. The interplay between KRAS and MET signaling pathways highlights the importance of adaptive trial designs and combination strategies to combat tumor heterogeneity and acquired resistance.

References

Synergistic Effect of AMG-510 (Sotorasib) with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of KRAS G12C inhibitors, such as AMG-510 (Sotorasib), has marked a significant milestone in targeted cancer therapy. However, intrinsic and acquired resistance mechanisms often limit their long-term efficacy when used as monotherapy. A promising strategy to overcome this resistance is the combination of AMG-510 with epidermal growth factor receptor (EGFR) inhibitors. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by preclinical and clinical data, to inform ongoing research and drug development efforts.

Rationale for Combination Therapy: Overcoming Adaptive Resistance

KRAS G12C inhibition can lead to a feedback reactivation of the EGFR signaling pathway, which in turn reactivates the MAPK pathway, thereby mitigating the antitumor effects of the KRAS inhibitor.[1] This adaptive resistance mechanism is particularly prominent in colorectal cancer (CRC), contributing to the modest single-agent activity of KRAS G12C inhibitors in this indication.[1] By co-targeting both KRAS G12C and EGFR, this feedback loop can be abrogated, leading to a more potent and durable anti-cancer response.[1][2]

Preclinical Evidence of Synergy

In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-tumor activity of combining AMG-510 with EGFR inhibitors, particularly in colorectal cancer models.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical investigations, highlighting the enhanced efficacy of the combination therapy compared to monotherapy.

Model SystemTreatmentOutcome MeasureResultReference
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) AMG-510 + CetuximabCell Viability (ATP content)Significant decrease in cell viability with the combination compared to either agent alone.[3]
CRC Patient-Derived Xenografts (PDXs) (CRC0051) AMG-510 (100 mg/kg) + Cetuximab (50 mg/kg)Tumor Growth InhibitionCombination treatment resulted in significant tumor regression compared to tumor growth inhibition with monotherapies.[3]
KRAS G12C Mutant CRC Cell Lines (SW837) AMG-510 + CetuximabApoptosis RateIncreased apoptosis rate with the combination treatment.[4]
KRAS G12C Mutant CRC Cell Lines (SW837) AMG-510 + CetuximabCell Cycle ArrestInduction of G1/S phase arrest.[4]
KRAS G12C Mutant Cell Lines AMG-510 + CetuximabSynergy Score (Excess over Bliss)Positive synergy scores indicating a synergistic interaction.[2]

Clinical Efficacy of Sotorasib and EGFR Inhibitor Combinations

The promising preclinical data has led to the clinical investigation of AMG-510 (Sotorasib) in combination with EGFR inhibitors in patients with KRAS G12C-mutated solid tumors.

Clinical Trial Data

The following tables summarize the key efficacy data from clinical trials evaluating the combination of Sotorasib with the EGFR inhibitor panitumumab.

CodeBreaK 101: Sotorasib + Panitumumab in Non-Small Cell Lung Cancer (NSCLC)

Efficacy EndpointResult (n=40)Reference
Objective Response Rate (ORR) 45% (all partial responses)[5]
Disease Control Rate (DCR) 90%[5]
Median Progression-Free Survival (PFS) 5.8 months[5]

CodeBreaK 300: Sotorasib + Panitumumab in Metastatic Colorectal Cancer (mCRC)

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Sotorasib (960 mg) + Panitumumab 5.6 months26.4%[6]
Sotorasib (240 mg) + Panitumumab 3.9 months5.7%[6]
Standard of Care (Trifluridine/Tipiracil or Regorafenib) 2.2 months0%[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

KRAS_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12C KRAS G12C (Active) EGFR->KRAS_G12C RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EGFR Feedback Reactivation Proliferation Cell Proliferation & Survival ERK->Proliferation AMG510 AMG-510 (Sotorasib) AMG510->KRAS_G12C Inhibits EGFR_Inhibitor EGFR Inhibitor (e.g., Panitumumab) EGFR_Inhibitor->EGFR Inhibits

Caption: Simplified signaling pathway illustrating the synergistic inhibition of KRAS G12C and EGFR.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture 1. Culture KRAS G12C Mutant Cancer Cells Treatment 2. Treat with AMG-510, EGFR Inhibitor, or Combination Cell_Culture->Treatment MTT 3a. MTT Assay (Cell Viability) Treatment->MTT Clonogenic 3b. Clonogenic Assay (Colony Formation) Treatment->Clonogenic Western_Blot 3c. Western Blot (Protein Expression) Treatment->Western_Blot Xenograft 1. Establish Patient-Derived Xenografts (PDX) Animal_Treatment 2. Treat Mice with AMG-510, EGFR Inhibitor, or Combination Xenograft->Animal_Treatment Tumor_Measurement 3. Monitor Tumor Volume and Mouse Weight Animal_Treatment->Tumor_Measurement IHC 4. Immunohistochemistry (IHC) of Tumor Tissue Tumor_Measurement->IHC

Caption: General experimental workflow for preclinical evaluation of drug synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of the synergistic effects of AMG-510 and EGFR inhibitors.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of AMG-510, an EGFR inhibitor, or the combination of both for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony.

  • Cell Seeding: Plate a known number of cells in 6-well plates.

  • Drug Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).

  • Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated relative to the untreated control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins in the KRAS/EGFR signaling pathway (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Animal Xenograft Model

In vivo efficacy is often assessed using immunodeficient mice bearing tumor xenografts.

  • Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle, AMG-510, EGFR inhibitor, combination) and administer the drugs according to the specified schedule and route.

  • Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of AMG-510 with EGFR inhibitors represents a rational and effective therapeutic strategy to overcome resistance to KRAS G12C inhibition, particularly in colorectal cancer. Preclinical data robustly support the synergistic anti-tumor activity of this combination, and clinical trials have demonstrated improved efficacy in patients with KRAS G12C-mutated NSCLC and mCRC. Further investigation into optimal dosing schedules, patient selection biomarkers, and mechanisms of acquired resistance to the combination therapy will be crucial for maximizing the clinical benefit of this promising approach.

References

Validating AMG-510 Target Engagement in Tumors: A Comparative Guide to CETSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies such as Sotorasib (AMG-510), a first-in-class inhibitor of the KRAS G12C mutation, has underscored the critical need for robust methods to verify drug-target engagement within the complex cellular environment of a tumor. Confirming that a drug binds to its intended target is a crucial step in preclinical and clinical development, providing evidence for its mechanism of action and informing dose-selection strategies. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) and its high-throughput variant, BiTSA, alongside alternative methodologies for validating AMG-510 target engagement. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their studies.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. Here, we compare three commonly employed methods for validating AMG-510 engagement with its target, KRAS G12C.

Method Principle Sample Type Throughput Advantages Disadvantages
CETSA / BiTSA Ligand binding increases the thermal stability of the target protein.Intact cells, tissue lysatesMedium to High (BiTSA)Measures target engagement in a physiological context; can be adapted for high-throughput screening.Requires specific antibodies or genetic tagging of the target protein.
Mass Spectrometry Direct measurement of covalent modification of the target protein by the drug.Tumor biopsies, cell lysatesLow to MediumProvides direct and quantitative evidence of target binding; can be used on clinical samples.Requires specialized equipment and expertise in proteomics.
Phospho-ERK Western Blot Indirectly measures target engagement by quantifying the inhibition of a downstream signaling protein (p-ERK).Cell lysates, tumor homogenatesLow to MediumUtilizes standard laboratory techniques; provides information on the functional consequence of target binding.Indirect measure of target engagement; signaling pathways can be affected by other factors.

Experimental Data Summary

The following tables summarize representative quantitative data for each method, demonstrating the validation of AMG-510 target engagement with KRAS G12C.

Table 1: CETSA (BiTSA) Data for AMG-510 in NCI-H358 Cells

A Bioluminescence Thermal Shift Assay (BiTSA) was performed on NCI-H358 cells engineered to express HiBiT-tagged KRAS G12C. The data demonstrates a dose-dependent thermal stabilization of KRAS G12C upon treatment with AMG-510, confirming target engagement in intact cells.[1]

TreatmentTemperature (°C)Remaining Luminescence (% of control)Thermal Shift (ΔTm)
Vehicle (DMSO)65~10%-
AMG-510 (1 µM)65>50%Significant
AMG-510 (10 µM)65>50%Significant
Vehicle (DMSO)75<5%-
AMG-510 (1 µM)75>50%Significant
AMG-510 (10 µM)75>50%Significant
Table 2: Mass Spectrometry Data for an AMG-510 Analog

The covalent modification of KRAS G12C in tumors from mice treated with an AMG-510 analog was quantified by mass spectrometry. The data shows a time-dependent increase in the percentage of modified KRAS G12C, providing direct evidence of target engagement in vivo.

Time Post-Dose (minutes)% Covalent Modification of KRAS G12C
00
30~50
60~80
120~95
Table 3: Phospho-ERK Western Blot Data for AMG-510

The inhibition of phosphorylated ERK (p-ERK), a downstream effector of KRAS signaling, was measured in NCI-H358 tumor xenografts following a single dose of AMG-510. The data demonstrates a dose-dependent decrease in p-ERK levels, indicating functional target engagement.

AMG-510 Dose (mg/kg)p-ERK Inhibition (%)
0 (Vehicle)0
10~40
30~75
100~90

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for a comprehensive understanding of target engagement assays.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK Grb2 Grb2 RTK->Grb2 SOS1 SOS1 KRAS-GDP KRAS G12C (Inactive) SOS1->KRAS-GDP promotes GDP-GTP exchange Grb2->SOS1 KRAS-GTP KRAS G12C (Active) KRAS-GDP->KRAS-GTP RAF RAF KRAS-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AMG-510 AMG-510 (Sotorasib) AMG-510->KRAS-GDP covalently binds & traps in inactive state

Figure 1. KRAS G12C Signaling Pathway and Point of Inhibition by AMG-510.

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Centrifugation cluster_quantification 4. Protein Quantification cluster_analysis 5. Data Analysis A Incubate cells with AMG-510 or Vehicle B Apply a temperature gradient to denature unstable proteins A->B C Separate soluble fraction from aggregated, denatured proteins B->C D Analyze soluble KRAS G12C (e.g., BiTSA, Western Blot) C->D E Plot melting curves. A rightward shift indicates target engagement. D->E

Figure 2. General Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Protocol 1: Bioluminescence Thermal Shift Assay (BiTSA) for AMG-510

This protocol is adapted for a high-throughput format to assess the thermal stabilization of HiBiT-tagged KRAS G12C in response to AMG-510 treatment.

Materials:

  • NCI-H358 cells with CRISPR-engineered N-terminal HiBiT tag on KRAS G12C

  • Complete cell culture medium

  • AMG-510 (Sotorasib)

  • DMSO (vehicle control)

  • PBS

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • PCR plates and seals

  • Thermal cycler

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Plate HiBiT-KRAS G12C NCI-H358 cells in 96-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of AMG-510 in complete medium. Include a DMSO vehicle control.

    • Treat cells with AMG-510 or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Wash cells with PBS.

    • Resuspend cells in PBS and transfer to PCR plates.

    • Seal the plates and place them in a thermal cycler pre-programmed with a temperature gradient (e.g., 40-75°C) for 3 minutes.

    • Include a no-heat control at 37°C.

  • Lysis and Luminescence Measurement:

    • After the heat challenge, equilibrate the plates to room temperature.

    • Add Nano-Glo® HiBiT Lytic Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of each sample to the 37°C control for that treatment group.

    • Plot the normalized luminescence as a function of temperature for both vehicle and AMG-510 treated samples.

    • A rightward shift in the melting curve for AMG-510 treated samples indicates thermal stabilization and target engagement.

Protocol 2: Mass Spectrometry-Based Quantification of KRAS G12C Covalent Modification

This protocol outlines the general steps for quantifying the percentage of KRAS G12C that is covalently modified by an AMG-510 analog in tumor tissue.

Materials:

  • Tumor tissue from AMG-510 treated and vehicle-treated animals

  • Lysis buffer with protease and phosphatase inhibitors

  • Detergent removal resin

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Heavy isotope-labeled synthetic peptide standard corresponding to the KRAS G12C tryptic peptide

Procedure:

  • Protein Extraction and Digestion:

    • Homogenize tumor tissue in lysis buffer.

    • Clarify the lysate by centrifugation.

    • Remove detergents from the supernatant.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use a targeted method to specifically detect and quantify the unmodified KRAS G12C peptide and the AMG-510-modified KRAS G12C peptide.

    • The heavy isotope-labeled peptide is used as an internal standard for absolute quantification.

  • Data Analysis:

    • Determine the peak areas for the modified and unmodified peptides.

    • Calculate the percentage of covalent modification as: (Area of modified peptide) / (Area of modified peptide + Area of unmodified peptide) * 100.

Protocol 3: Phospho-ERK (p-ERK) Western Blot

This protocol describes the detection of p-ERK levels in tumor lysates as a downstream marker of KRAS G12C inhibition by AMG-510.

Materials:

  • Tumor lysates from AMG-510 and vehicle-treated animals

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Prepare tumor lysates as described in the mass spectrometry protocol.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Calculate the percentage of p-ERK inhibition relative to the vehicle control.

This comprehensive guide provides researchers with the necessary information to understand, select, and implement appropriate methods for validating the target engagement of AMG-510 in tumor models. The choice of assay will ultimately depend on the specific experimental goals, available resources, and desired level of detail.

References

Navigating the Challenges of Acquired Resistance to AMG-510 (Sotorasib): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of AMG-510 (Sotorasib), a first-in-class KRAS G12C inhibitor, marked a significant breakthrough in treating KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC). However, as with many targeted therapies, the emergence of acquired resistance limits its long-term efficacy. This guide provides a comprehensive comparison of the known mechanisms of acquired resistance to AMG-510, alternative therapeutic strategies, and the experimental data supporting these findings.

Mechanisms of Acquired Resistance: On-Target and Bypass Pathways

Acquired resistance to AMG-510 can be broadly categorized into two main types: "on-target" resistance, which involves alterations in the KRAS gene itself, and "off-target" or "bypass" resistance, where other signaling pathways are activated to circumvent the inhibition of KRAS G12C.

On-Target Resistance: Secondary KRAS Mutations

Secondary mutations in the KRAS gene can prevent AMG-510 from effectively binding to the G12C mutant protein. These mutations can occur at various residues, leading to conformational changes that reduce drug affinity.

Table 1: Preclinical Data on Secondary KRAS Mutations Conferring Resistance to Sotorasib (B605408)

Secondary KRAS MutationFold Increase in IC50 (Sotorasib)Notes
G13DHighly resistantRemains sensitive to adagrasib[1]
R68MHighly resistantRemains sensitive to adagrasib[1]
A59S/THighly resistantRemains sensitive to adagrasib[1]
Y96D/S>100-foldResistant to both sotorasib and adagrasib[1]
Q99LSensitiveResistant to adagrasib[1]
Off-Target Resistance: Bypass Signaling Pathway Activation

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C signaling. This is a common mechanism of resistance to targeted therapies. The most frequently observed bypass mechanisms involve the activation of receptor tyrosine kinases (RTKs) and downstream effectors.

Key Bypass Pathways:

  • Receptor Tyrosine Kinase (RTK) Activation: Amplification or mutations in RTKs such as EGFR, MET, and FGFR can lead to the reactivation of downstream signaling pathways like the MAPK and PI3K/AKT pathways, even in the presence of AMG-510.[2][3]

  • Downstream Pathway Alterations: Mutations or amplification of genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and NRAS, can reactivate the MAPK pathway.[4]

  • Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN are also associated with resistance.

  • Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT has been shown to confer resistance to sotorasib in preclinical models, often associated with increased PI3K/AKT signaling.[5]

Table 2: Genomic Alterations Associated with Acquired Resistance to Sotorasib in Clinical Studies (CodeBreaK100)

Alteration TypeNSCLC (n=67)CRC (n=45)
Any Acquired Genomic Alteration 28% 73%
RTK Pathway Alterations 24% 27%
EGFR9%16%
MET--
Secondary RAS Alterations 3% 16%

Data from plasma biomarker analysis of the CodeBreaK100 trial.[2]

Overcoming Resistance: Alternative and Combination Therapeutic Strategies

The diverse mechanisms of resistance necessitate the development of alternative and combination therapeutic strategies.

Combination Therapies

Combining AMG-510 with other targeted agents or chemotherapy is a promising approach to overcome or delay the onset of resistance.

Table 3: Clinical Trial Data for Sotorasib Combination Therapies

Combination TherapyCancer TypeKey Efficacy DataClinical Trial
Sotorasib + Panitumumab (anti-EGFR)CRCORR: 30.2% (960mg sotorasib) vs 1.9% (investigator's choice). mPFS: 5.6 months (960mg sotorasib) vs 2.2 months (investigator's choice).CodeBreaK 300[6][7]
Sotorasib + Carboplatin/PemetrexedNSCLC (1st line)ORR: 65%, DCR: 100%, mPFS: 10.8 months.CodeBreaK 101[8]
Sotorasib + SHP2 InhibitorVariousPreclinical data shows synergistic effects.[9]Ongoing Clinical Trials
Sotorasib + MEK InhibitorCRCPreclinical data shows suppression of MAPK pathway reactivation.[10]-
Next-Generation KRAS G12C Inhibitors

The development of next-generation KRAS G12C inhibitors with different binding properties or the ability to target resistant mutations is an active area of research. Adagrasib, another approved KRAS G12C inhibitor, has shown activity against some secondary KRAS mutations that confer resistance to sotorasib.[1]

Experimental Methodologies

Understanding the experimental protocols used to investigate resistance mechanisms is crucial for interpreting the data and designing future studies.

Generation of Resistant Cell Lines
  • Protocol: Sotorasib-resistant cell lines can be generated by chronically exposing KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) to increasing concentrations of AMG-510 over several months.[9][11]

  • Validation: Resistance is confirmed by a significant increase in the IC50 value (e.g., >60-fold) compared to the parental cell line, as determined by cell viability assays.[9][12]

Cell Viability Assays (MTT/CellTiter-Glo)
  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor(s) for a specified period (e.g., 72 hours).

    • Add MTT reagent or CellTiter-Glo reagent to the wells.

    • Measure absorbance or luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[13]

Western Blotting for Signaling Pathway Analysis
  • Protocol:

    • Treat cells with inhibitors for the desired time and lyse the cells to extract proteins.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, p-AKT, total ERK, total AKT, EGFR, MET).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the signal using a chemiluminescent substrate.[14][15]

In Vivo Xenograft Models
  • Protocol:

    • Subcutaneously implant KRAS G12C mutant cancer cells or patient-derived tumor fragments (PDX) into immunodeficient mice.

    • Once tumors are established, treat the mice with AMG-510, combination therapies, or vehicle control.

    • Monitor tumor volume over time to assess treatment efficacy (Tumor Growth Inhibition - TGI).

    • At the end of the study, tumors can be harvested for genomic and proteomic analysis to identify resistance mechanisms.[3][16]

Visualizing Resistance Mechanisms and Experimental Workflows

Acquired_Resistance_to_AMG510 cluster_drug Therapeutic Intervention cluster_kras_pathway KRAS Signaling Pathway cluster_resistance Mechanisms of Acquired Resistance AMG-510 AMG-510 KRAS G12C (Inactive) KRAS G12C (Inactive) AMG-510->KRAS G12C (Inactive) Inhibits (Traps in inactive state) KRAS G12C (Active) KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF PI3K PI3K KRAS G12C (Active)->PI3K KRAS G12C (Active)->KRAS G12C (Inactive) GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival On-Target On-Target Secondary KRAS Mutations\n(G13D, R68M, Y96D) Secondary KRAS Mutations (G13D, R68M, Y96D) On-Target->Secondary KRAS Mutations\n(G13D, R68M, Y96D) Bypass Pathways Bypass Pathways RTK Activation\n(EGFR, MET, FGFR) RTK Activation (EGFR, MET, FGFR) Bypass Pathways->RTK Activation\n(EGFR, MET, FGFR) Downstream Mutations\n(BRAF, MEK1) Downstream Mutations (BRAF, MEK1) Bypass Pathways->Downstream Mutations\n(BRAF, MEK1) Secondary KRAS Mutations\n(G13D, R68M, Y96D)->KRAS G12C (Active) Prevents AMG-510 binding RTK Activation\n(EGFR, MET, FGFR)->RAF Reactivates MAPK Downstream Mutations\n(BRAF, MEK1)->ERK Reactivates MAPK Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models KRAS G12C Cell Line KRAS G12C Cell Line Chronic AMG-510 Exposure Chronic AMG-510 Exposure KRAS G12C Cell Line->Chronic AMG-510 Exposure Resistant Cell Line Resistant Cell Line Chronic AMG-510 Exposure->Resistant Cell Line Cell Viability Assay (IC50) Cell Viability Assay (IC50) Resistant Cell Line->Cell Viability Assay (IC50) Validate Resistance Western Blot Western Blot Resistant Cell Line->Western Blot Analyze Signaling Genomic Sequencing Genomic Sequencing Resistant Cell Line->Genomic Sequencing Identify Mutations KRAS G12C PDX/CDX Model KRAS G12C PDX/CDX Model AMG-510 Treatment AMG-510 Treatment KRAS G12C PDX/CDX Model->AMG-510 Treatment Tumor Progression (Resistance) Tumor Progression (Resistance) AMG-510 Treatment->Tumor Progression (Resistance) Tumor Analysis Tumor Analysis Tumor Progression (Resistance)->Tumor Analysis Biopsy/Harvest Genomic/Proteomic Analysis Genomic/Proteomic Analysis Tumor Analysis->Genomic/Proteomic Analysis

References

A Tale of Two Targets: Unraveling the Mechanisms of PHA-665752 and AMG-510 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A critical distinction must be drawn at the outset: while both PHA-665752 and AMG-510 (Sotorasib) are significant players in targeted cancer therapy, they operate on fundamentally different molecular targets. PHA-665752 is a direct inhibitor of the c-Met receptor tyrosine kinase, whereas AMG-510 is a highly selective covalent inhibitor of the KRAS G12C mutant protein. Therefore, a direct comparison for c-Met inhibition is not applicable. This guide will provide a detailed, evidence-based overview of each compound, clarifying their distinct mechanisms of action, target specificities, and the experimental data supporting their development.

PHA-665752: A Potent Inhibitor of the c-Met Signaling Pathway

PHA-665752 is a small molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a crucial role in cell proliferation, survival, motility, and invasion, driving the progression of various cancers.[4][5]

Mechanism of Action and Target Profile

PHA-665752 exerts its effects by binding to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This leads to the inhibition of key downstream effectors such as Gab-1, ERK, Akt, and STAT3.[1][5]

Quantitative Data Summary
ParameterValueReference
Target c-Met Kinase[1][2]
Mechanism ATP-Competitive Inhibition[1][2]
Ki (c-Met) 4 nM[1]
IC50 (c-Met) 9 nM[1][2]
Selectivity >50-fold selective for c-Met over a panel of other tyrosine and serine-threonine kinases.[1][2]
Cellular Effects Induces apoptosis and cell cycle arrest; inhibits cell growth, motility, and invasion.[1][6]

Visualizing the c-Met Signaling Pathway and Inhibition by PHA-665752

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds Gab1 Gab1 cMet->Gab1 recruits & phosphorylates STAT3 STAT3 cMet->STAT3 PHA665752 PHA-665752 PHA665752->cMet inhibits ATP ATP ATP->cMet PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Invasion, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PHA-665752.

AMG-510 (Sotorasib): A Groundbreaking Inhibitor of KRAS G12C

AMG-510, also known as Sotorasib, represents a landmark achievement in cancer therapy as the first clinically approved inhibitor of KRAS G12C.[7][8] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[7] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, leads to a constitutively active protein, driving uncontrolled cell growth in various cancers.[7][9]

Mechanism of Action and Target Profile

AMG-510 is a highly selective, covalent inhibitor that irreversibly binds to the mutant cysteine in KRAS G12C.[10][11] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling, primarily through the MAPK pathway.[7][10][12]

Quantitative Data Summary
ParameterValueReference
Target KRAS G12C Mutant Protein[10][12]
Mechanism Covalent, irreversible inhibition[10][11]
Cellular Effects Suppresses downstream signaling (e.g., p-ERK), inhibits cell proliferation, and induces apoptosis in KRAS G12C-mutant cells.[9][10]
Off-Target Effects Covalent modification of other proteins, such as KEAP1, has been reported.[13][14][15]

Visualizing the KRAS G12C Signaling Pathway and Inhibition by AMG-510

KRAS_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactorReceptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive-GDP) GrowthFactorReceptor->KRAS_G12C_GDP activates KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP exchange KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (impaired) RAF RAF KRAS_G12C_GTP->RAF AMG510 AMG-510 AMG510->KRAS_G12C_GDP covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C signaling and the inhibitory mechanism of AMG-510.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of kinase inhibitors like PHA-665752 and covalent inhibitors like AMG-510.

Kinase Inhibition Assay (for PHA-665752)

Objective: To determine the in vitro potency of a compound in inhibiting the kinase activity of a specific enzyme (e.g., c-Met).

Methodology:

  • Reagents: Recombinant human c-Met kinase, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (PHA-665752).

  • Procedure:

    • The kinase reaction is typically performed in a 96-well plate format.

    • The test compound is serially diluted and incubated with the c-Met enzyme.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or by using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Viability Assay (for both inhibitors)

Objective: To assess the effect of a compound on the proliferation and survival of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines with known c-Met or KRAS G12C status are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound (PHA-665752 or AMG-510).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed. A common method is the MTT assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 or IC50 value (the concentration of the compound that causes 50% growth inhibition or cell death) is then determined.

Western Blotting for Phospho-Protein Analysis (for both inhibitors)

Objective: To determine the effect of a compound on the phosphorylation status of target proteins and downstream signaling molecules.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific duration. Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-c-Met, phospho-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting light signal is detected, indicating the amount of the phosphorylated protein.

    • The membrane is often stripped and re-probed with an antibody against the total protein to ensure equal loading.

  • Data Analysis: The band intensities are quantified, and the levels of phosphorylated protein are normalized to the total protein levels.

Conclusion

References

Combination Therapy with AMG-510 (Sotorasib) and Paclitaxel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the available data on the combination therapy of AMG-510 (sotorasib) with paclitaxel (B517696) and other taxanes for the treatment of KRAS G12C-mutated cancers. Due to the limited availability of direct preclinical and clinical data for the specific combination of AMG-510 and paclitaxel, this guide also includes data from studies combining sotorasib (B605408) with other taxanes, such as docetaxel (B913) and nab-paclitaxel, to provide a broader context.

Executive Summary

AMG-510 (sotorasib) is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein, which has shown significant clinical activity as a monotherapy in non-small cell lung cancer (NSCLC) and other solid tumors. Paclitaxel, a taxane-based chemotherapeutic agent, is a standard-of-care treatment for various cancers and functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The combination of these two agents is hypothesized to provide a synergistic anti-tumor effect by targeting distinct and complementary pathways in cancer cell proliferation and survival. However, published preclinical and clinical data specifically for the AMG-510 and paclitaxel combination are scarce. This guide summarizes the available evidence for sotorasib in combination with taxanes and other chemotherapies to inform future research and clinical trial design.

Preclinical and Clinical Data Comparison

Clinical investigation of sotorasib in combination with taxanes is primarily within the framework of larger platform trials, such as the CodeBreaK 101 study, which includes an arm for sotorasib with carboplatin (B1684641) and paclitaxel. While the overall trial has been reported, specific data for this combination arm are not yet fully published. A planned Phase Ib/II study of sotorasib with gemcitabine (B846) and nab-paclitaxel in pancreatic cancer was unfortunately withdrawn, limiting the available data for this taxane (B156437) combination.[3]

A case report has documented the successful use of sotorasib in combination with docetaxel, another taxane, in a patient with metastatic NSCLC who had developed resistance to sotorasib monotherapy.[4] This suggests a potential clinical benefit for combining sotorasib with taxanes.

For comparative purposes, the following tables summarize the available clinical data for sotorasib in combination with other chemotherapeutic regimens.

Table 1: Clinical Efficacy of Sotorasib Combination Therapies in Advanced NSCLC
Combination RegimenTrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Sotorasib + Carboplatin + Pemetrexed (B1662193) (First-Line) CodeBreaK 101KRAS G12C-mutated NSCLC65%[5][6]100%[5][6]10.8 months[5][6]
Sotorasib + Carboplatin + Pemetrexed (Second-Line+) CodeBreaK 101KRAS G12C-mutated NSCLC42%[5][6]84%[5][6]8.3 months[5][6]
Sotorasib Monotherapy (Second-Line+) CodeBreaK 200KRAS G12C-mutated NSCLC28.1%[7][8]82.5%[7][8]5.6 months[7][8]
Docetaxel Monotherapy (Second-Line+) CodeBreaK 200KRAS G12C-mutated NSCLC13.2%[7][8]60.3%[7][8]4.5 months[7][8]
Table 2: Safety Profile of Sotorasib Combination Therapies in Advanced NSCLC (Grade ≥3 Treatment-Related Adverse Events)
Combination RegimenTrialMost Common Grade ≥3 TRAEs
Sotorasib + Carboplatin + Pemetrexed CodeBreaK 101Neutropenia, Anemia, Thrombocytopenia[9]
Sotorasib Monotherapy CodeBreaK 200Diarrhea, Alanine Aminotransferase Increase, Aspartate Aminotransferase Increase
Docetaxel Monotherapy CodeBreaK 200Neutropenia, Febrile Neutropenia, Fatigue

Experimental Protocols

Detailed experimental protocols for the specific combination of AMG-510 and paclitaxel from preclinical studies are not available in published literature. The following provides a generalized overview of the methodologies used in the clinical trials of sotorasib combination therapies.

CodeBreaK 101 (Sotorasib + Carboplatin + Pemetrexed Arm)

  • Study Design: A Phase 1b, open-label, multicenter study.[5]

  • Patient Population: Patients with KRAS G12C-mutated advanced NSCLC.[5]

  • Treatment Regimen:

    • Sotorasib: 960 mg orally once daily.[5]

    • Carboplatin: Area under the curve (AUC) 5 intravenously every 3 weeks for up to 4 cycles.[5]

    • Pemetrexed: 500 mg/m² intravenously every 3 weeks for up to 4 cycles, followed by maintenance therapy with sotorasib and pemetrexed.[5]

  • Primary Endpoints: Safety and tolerability.[5]

  • Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DOR), and progression-free survival (PFS).[5]

CodeBreaK 200 (Sotorasib vs. Docetaxel)

  • Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter study.

  • Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.

  • Treatment Regimen:

    • Sotorasib: 960 mg orally once daily.[10]

    • Docetaxel: 75 mg/m² intravenously every 3 weeks.[10]

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), ORR, and safety.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sotorasib and Paclitaxel Combination

The combination of sotorasib and paclitaxel targets two fundamental and distinct pathways involved in cancer cell growth and proliferation. Sotorasib specifically inhibits the mutated KRAS G12C protein, thereby blocking the downstream MAPK signaling pathway (RAF-MEK-ERK) that drives cell proliferation. Paclitaxel, on the other hand, interferes with microtubule dynamics, leading to mitotic arrest and apoptosis.

Combination_Therapy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive GDP-bound) RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active GTP-bound) RAF RAF KRAS_G12C_GTP->RAF Activates KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Sotorasib AMG-510 (Sotorasib) Sotorasib->KRAS_G12C_GTP Inhibits (Irreversible) Paclitaxel Paclitaxel Microtubules_Assembled Assembled Microtubules Paclitaxel->Microtubules_Assembled Stabilizes MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Microtubules_Disassembled Disassembled Microtubules Microtubules_Assembled->Microtubules_Disassembled Mitotic_Arrest Mitotic Arrest Microtubules_Assembled->Mitotic_Arrest Leads to Microtubules_Disassembled->Microtubules_Assembled Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Combined inhibition of KRAS G12C signaling and microtubule function.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the synergy between sotorasib and paclitaxel would involve both in vitro and in vivo studies.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines KRAS G12C Mutant Cancer Cell Lines dose_response Dose-Response Assays (Sotorasib & Paclitaxel alone) cell_lines->dose_response combination_assay Combination Index (CI) Assays (Synergy, Additivity, Antagonism) dose_response->combination_assay mechanism_studies Mechanism of Action Studies (Western Blot, Apoptosis Assays) combination_assay->mechanism_studies xenograft Cell Line-Derived Xenograft (CDX) or Patient-Derived Xenograft (PDX) Models in Mice combination_assay->xenograft Inform In Vivo Dosing treatment_groups Treatment Groups: - Vehicle Control - Sotorasib alone - Paclitaxel alone - Sotorasib + Paclitaxel xenograft->treatment_groups tumor_measurement Tumor Volume Measurement treatment_groups->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, Clinical Signs) treatment_groups->toxicity_assessment pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis tumor_measurement->pk_pd toxicity_assessment->pk_pd

Caption: A standard workflow for preclinical assessment of a combination therapy.

Conclusion

The combination of AMG-510 (sotorasib) and paclitaxel represents a rational therapeutic strategy for KRAS G12C-mutated cancers. While direct preclinical and detailed clinical data for this specific combination are currently limited, the available evidence from studies with other taxanes and chemotherapies suggests potential for enhanced anti-tumor activity. The data from the sotorasib and carboplatin/paclitaxel arm of the CodeBreaK 101 trial are eagerly awaited to provide more definitive insights. Further preclinical studies are warranted to elucidate the potential for synergy and to optimize dosing schedules for this combination. This guide highlights the current landscape and underscores the need for continued research to validate the clinical utility of combining sotorasib with paclitaxel.

References

A Comparative Guide to the Efficacy of AMG-51 (Sotorasib) in KRAS G12C Mutant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AMG-51 (Sotorasib), a first-in-class KRAS G12C inhibitor, with its direct competitor, Adagrasib. The data presented is compiled from various in vitro studies on cancer cell lines, offering insights into their relative potency and selectivity.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

Both Sotorasib and Adagrasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. This mutation, long considered "undruggable," is a key driver in various cancers. By binding to this mutant, the inhibitors lock the KRAS protein in an inactive, GDP-bound state. This prevents the downstream activation of pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, ultimately leading to the inhibition of cancer cell growth and survival.[1][2]

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Sotorasib and Adagrasib in different cancer cell line models. Lower IC50 values indicate higher potency.

Table 1: Head-to-Head Comparison in Isogenic Ba/F3 Cell Lines

This table presents a direct comparison of Sotorasib and Adagrasib in an isogenic Ba/F3 cell line model, where the cells are engineered to be dependent on specific RAS G12C isoforms for their proliferation. This allows for a clean comparison of the inhibitors' selectivity.

InhibitorTarget IsoformCell Viability IC50 (nM)
Sotorasib (AMG-510) KRAS G12C10 - 50
NRAS G12C<10
HRAS G12C10 - 50
Adagrasib KRAS G12C10 - 50
NRAS G12C>1000
HRAS G12C>1000

Data compiled from a study evaluating the isoform selectivity of KRAS G12C inhibitors.[1]

Table 2: Efficacy of Sotorasib in Various KRAS G12C Mutant Cancer Cell Lines

This table provides a summary of the reported IC50 values for Sotorasib in several well-established human cancer cell lines harboring the KRAS G12C mutation.

Cell LineCancer TypeSotorasib (AMG-510) IC50 (µM)
NCI-H358Non-Small Cell Lung Cancer~0.006 - 0.0818
MIA PaCa-2Pancreatic Cancer~0.009
NCI-H23Non-Small Cell Lung Cancer0.6904

Note: IC50 values can vary depending on the specific experimental conditions and assays used.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Sotorasib and Adagrasib.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on cancer cell proliferation.

Methodology:

  • Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a serial dilution of Sotorasib or Adagrasib for a specified duration, typically 72 hours.

  • Viability Measurement: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]

  • Data Acquisition: Luminescence is measured using a microplate reader.

  • Data Analysis: The luminescent signal is normalized to untreated control cells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Downstream Signaling

This technique is used to assess the impact of the inhibitors on the KRAS signaling pathway.

Objective: To measure the phosphorylation status of key downstream effector proteins, such as ERK, to confirm inhibition of the MAPK pathway.

Methodology:

  • Cell Treatment: Cancer cell lines are treated with varying concentrations of the KRAS G12C inhibitor for a specified period (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for analysis.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables signal detection.

  • Signal Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponding to p-ERK and total ERK is quantified to determine the extent of pathway inhibition.

Visualizations

KRAS G12C Signaling Pathway and Inhibition

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors KRAS G12C Inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS G12C (Inactive GDP-bound) RTK->KRAS_inactive SOS1 KRAS_active KRAS G12C (Active GTP-bound) KRAS_inactive->KRAS_active GTP loading KRAS_active->KRAS_inactive GTP hydrolysis (impaired in G12C) RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Sotorasib Sotorasib (AMG-510) Sotorasib->KRAS_inactive Covalent Binding Adagrasib Adagrasib Adagrasib->KRAS_inactive

Caption: KRAS G12C signaling and the mechanism of inhibitor action.

Experimental Workflow for Efficacy Validation

Experimental_Workflow Experimental Workflow for Efficacy Validation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison cell_culture 1. Cell Culture (KRAS G12C Mutant Cell Lines) treatment 2. Inhibitor Treatment (Sotorasib vs. Adagrasib) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot 5. Western Blot (p-ERK/Total ERK) treatment->western_blot ic50 4. IC50 Determination viability_assay->ic50 data_compilation 7. Compile IC50 and Western Blot Data ic50->data_compilation pathway_inhibition 6. Pathway Inhibition Analysis western_blot->pathway_inhibition pathway_inhibition->data_compilation comparison 8. Comparative Efficacy and Potency Analysis data_compilation->comparison

Caption: A typical workflow for comparing KRAS G12C inhibitors.

References

Sotorasib (AMG-510): A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases and Other Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sotorasib (also known as AMG-510) is a first-in-class, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. Its high selectivity is a critical attribute, minimizing off-target effects and associated toxicities. This guide provides an objective comparison of Sotorasib's performance against other kinases and details its known off-target interactions, supported by experimental data and detailed protocols.

Selectivity of Sotorasib Against Protein Kinases

Sotorasib has demonstrated remarkable selectivity for the KRAS G12C mutant. While comprehensive kinome-wide screening data against a full panel of receptor tyrosine kinases is not extensively detailed in publicly available literature, multiple studies emphasize its high specificity. In a broad screen of 6451 cysteine-containing peptides, Sotorasib was found to be highly selective for the KRAS G12C protein.[1] This high degree of selectivity is attributed to its unique mechanism of action, which involves the covalent modification of the cysteine residue at position 12 of the mutant KRAS protein, a feature absent in wild-type KRAS and other kinases.

Off-Target Covalent Modifications of Sotorasib

Despite its high selectivity for KRAS G12C, the reactive nature of Sotorasib's acrylamide (B121943) warhead allows for potential covalent interactions with other cysteine-containing proteins. Advanced chemoproteomic studies have been instrumental in identifying these off-target modifications.

Key Identified Off-Target Protein: KEAP1

The most significant and functionally relevant off-target interaction of Sotorasib is with Kelch-like ECH-associated protein 1 (KEAP1).[2][3] KEAP1 is a critical regulator of the cellular antioxidant response.

Functional Consequence:

Sotorasib has been shown to covalently modify a specific cysteine residue (Cys288) on KEAP1.[2] This modification disrupts the interaction between KEAP1 and the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[2][4][5] Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[4][6][7] By modifying KEAP1, Sotorasib prevents NRF2 degradation, leading to its accumulation in the nucleus and the subsequent activation of antioxidant response element (ARE)-dependent genes.[2][4] This off-target activity has been observed to be independent of the KRAS G12C mutational status of the cells.[8]

The clinical implications of this off-target effect are complex and are still under investigation. While activation of the NRF2 pathway can be cytoprotective, its sustained activation is also associated with tumor progression and resistance to therapy in some contexts.[9][10][11]

Quantitative Analysis of Off-Target Modifications

Chemoproteomic studies have identified numerous cysteine-containing proteins that are covalently modified by Sotorasib. The extent of these modifications can be quantified by measuring the abundance of the drug-modified peptides.

Cell LineTreatment ConditionsNumber of Identified Off-Target Cysteine SitesReference
H358 (NSCLC)2 µM Sotorasib for 4 hours>300[2]

Signaling Pathway Diagrams

On-Target: KRAS-MAPK Signaling Pathway

Sotorasib effectively inhibits the constitutively active KRAS G12C protein, thereby blocking downstream signaling through the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation and survival.[5][12][13]

KRAS-MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2-SOS1 RTK->GRB2_SOS1 Activation KRAS_G12C_GDP KRAS G12C (Inactive-GDP) GRB2_SOS1->KRAS_G12C_GDP Promotes GDP-GTP exchange KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF Activation Sotorasib Sotorasib (AMG-510) Sotorasib->KRAS_G12C_GTP Inhibition (Covalent Binding) MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

On-Target KRAS-MAPK Signaling Inhibition by Sotorasib.
Off-Target: KEAP1-NRF2 Signaling Pathway

Sotorasib's interaction with KEAP1 leads to the unintended activation of the NRF2-mediated antioxidant response.

KEAP1-NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 KEAP1_NRF2 KEAP1-NRF2 Complex KEAP1->KEAP1_NRF2 NRF2 NRF2 NRF2->KEAP1_NRF2 NRF2_n NRF2 NRF2->NRF2_n Translocation Sotorasib Sotorasib (AMG-510) Sotorasib->KEAP1 Covalent Modification (Inhibition) Proteasome Proteasome KEAP1_NRF2->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) NRF2_n->ARE MAF MAF MAF->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Off-Target Activation of KEAP1-NRF2 Pathway by Sotorasib.

Experimental Protocols

Chemoproteomic Analysis of Off-Target Covalent Modifications

This method is used to identify and quantify the proteins that are covalently modified by Sotorasib in a cellular context.

1. Cell Culture and Treatment:

  • Culture human cancer cells (e.g., H358 lung adenocarcinoma cells) to ~80% confluency.

  • Treat the cells with a specific concentration of Sotorasib (e.g., 2 µM) or vehicle (DMSO) for a defined period (e.g., 4 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to denature proteins and prevent degradation.

  • Quantify the protein concentration using a standard method (e.g., BCA assay).

3. Protein Digestion:

  • Reduce the disulfide bonds in the proteins using a reducing agent (e.g., DTT).

  • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

  • Digest the proteins into smaller peptides using a protease, typically trypsin.

4. Peptide Enrichment (Optional but Recommended):

  • To identify low-abundance modified peptides, an enrichment step can be performed. This may involve using an antibody that specifically recognizes the Sotorasib-adduct on the peptides for immunoprecipitation.

5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the resulting peptide mixture using reverse-phase liquid chromatography.

  • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence (MS2 scan).

6. Data Analysis:

  • Search the acquired MS/MS spectra against a human protein database to identify the peptides.

  • Specifically search for peptides with a mass shift corresponding to the addition of Sotorasib on cysteine residues.

  • Quantify the relative abundance of the modified peptides between the Sotorasib-treated and vehicle-treated samples to identify significant off-target modifications.

Workflow for Chemoproteomic Analysis

Chemoproteomics Workflow Cell_Culture 1. Cell Culture & Sotorasib Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Digestion 3. Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion Peptide_Enrichment 4. Peptide Enrichment (Optional) Protein_Digestion->Peptide_Enrichment LC_MSMS 5. LC-MS/MS Analysis Protein_Digestion->LC_MSMS Direct Analysis Peptide_Enrichment->LC_MSMS Data_Analysis 6. Data Analysis & Off-Target ID LC_MSMS->Data_Analysis

Workflow for identifying Sotorasib's off-target modifications.

Conclusion

Sotorasib is a highly selective inhibitor of KRAS G12C with minimal cross-reactivity against other protein kinases. However, its covalent mechanism of action leads to the modification of other cysteine-containing proteins, most notably KEAP1. This off-target interaction results in the activation of the NRF2 antioxidant pathway, a finding with potential clinical implications that warrant further investigation. The use of advanced chemoproteomic techniques is crucial for the comprehensive characterization of the off-target profile of covalent inhibitors like Sotorasib, providing valuable insights for drug development and a deeper understanding of their pharmacological effects.

References

A Researcher's Guide to In Vitro Models for Studying AMG-510 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and overcoming resistance to targeted therapies like AMG-510 (Sotorasib) is a critical challenge in oncology. This guide provides a comparative overview of established in vitro models used to study AMG-510 resistance, supported by experimental data and detailed protocols to aid in the selection and development of appropriate research models.

Acquired resistance to KRAS G12C inhibitors such as AMG-510 is a significant clinical hurdle, often emerging after an initial response.[1][2] To facilitate the development of next-generation therapies and combination strategies, robust in vitro models that recapitulate the mechanisms of resistance are essential.[2] This guide compares the most common models: 2D cancer cell lines, 3D tumor spheroids, and patient-derived organoids (PDOs).

Comparative Analysis of In Vitro Models

The choice of an in vitro model depends on the specific research question, balancing factors like biological relevance, throughput, and cost. While 2D cell lines are foundational for initial high-throughput screening, 3D models and PDOs offer greater physiological relevance, mimicking the complex tumor microenvironment and cellular heterogeneity.[3]

Performance of AMG-510 Resistant Cell Line Models

Resistant cell lines are typically generated by continuous exposure to increasing concentrations of AMG-510. The table below summarizes the fold-resistance observed in various cancer cell lines.

Cell LineCancer TypeFold Resistance to AMG-510Key Resistance MechanismsReference(s)
H23ARNon-Small Cell Lung Cancer (NSCLC)>600-foldPI3K/AKT/mTOR pathway activation[4][5]
H358ARNon-Small Cell Lung Cancer (NSCLC)>200-foldPI3K/AKT/mTOR pathway activation, Epithelial-Mesenchymal Transition (EMT)[4][5][6]
MIA PaCa-2-RPancreatic Cancer60-foldReactivation of MAPK signaling (p-ERK)[7]
KL70 SRKRAS G12C/LKB1 Null Lung CancerEntirely resistantIncreased RAS and pERK1/2 expression[8]
Performance of AMG-510 Resistant Patient-Derived Organoid (PDO) Models

Patient-derived organoids are increasingly utilized for their ability to faithfully recapitulate the characteristics of the original tumor.[9][10] Resistant PDO models are developed by progressively exposing them to KRAS G12C inhibitors.

Organoid LineCancer TypeFold Resistance to Sotorasib (B605408)Key Resistance MechanismsReference(s)
PDXO303ARNSCLC>300-foldPI3K/AKT/mTOR pathway activation[5]
PDXO314ARNSCLC>100-foldPI3K/AKT/mTOR pathway activation[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for generating resistant cell lines and performing key analytical assays.

Protocol for Generating AMG-510 Resistant Cancer Cell Lines

This protocol describes a common method for developing acquired resistance in a cancer cell line through continuous drug exposure.

  • Initial IC50 Determination: Culture the parental cancer cell line (e.g., H358) and determine the initial half-maximal inhibitory concentration (IC50) of AMG-510 using a cell viability assay after 72 hours of treatment.[6]

  • Incremental Dose Exposure: Continuously expose the cells to increasing concentrations of AMG-510.[4][6] Start with a concentration below the IC50 and gradually increase the dose as the cells develop resistance and resume proliferation.[6] This process can take several months.

  • Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of AMG-510 (e.g., 1-2.5 µM), resistant clones can be isolated by single-cell sorting.[6]

  • Validation of Resistance: Confirm the resistance of the selected clones by determining the new IC50 value and comparing it to the parental cell line.[4] A significant fold-increase in IC50 indicates the development of resistance.

  • Cryopreservation and Maintenance: Cryopreserve the resistant cell line at early passages. For routine culture, maintain the cells in a medium containing a maintenance dose of AMG-510 to ensure the stability of the resistant phenotype.

Cell Viability Assay (CCK-8)

This assay is used to measure the cytotoxic or cytostatic effects of inhibitors.

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of AMG-510 or other inhibitors for a specified period (e.g., 72 hours).[11]

  • Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated proteins of interest (e.g., ERK, AKT, S6).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AMG-510 resistance can aid in understanding the underlying mechanisms and designing experiments.

AMG510_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinases (e.g., EGFR) KRAS_G12C KRAS G12C RTK->KRAS_G12C PI3K PI3K RTK->PI3K RAF RAF KRAS_G12C->RAF KRAS_G12C->PI3K AMG510 AMG-510 AMG510->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K_4EBP1 S6K / 4E-BP1 mTOR->S6K_4EBP1 S6K_4EBP1->Proliferation RTK_bypass RTK Upregulation RTK_bypass->PI3K MAPK_reactivation MAPK Reactivation MAPK_reactivation->MEK PI3K_activation PI3K/AKT/mTOR Activation PI3K_activation->AKT

Caption: Key signaling pathways downstream of KRAS G12C and mechanisms of resistance to AMG-510.

generate_resistant_model start Parental Cancer Cell Line ic50 Determine Initial IC50 of AMG-510 start->ic50 culture Continuous Culture with Increasing AMG-510 Dose ic50->culture isolate Isolate Resistant Clones culture->isolate validate Validate Resistance (IC50 Shift) isolate->validate Select Clones characterize Characterize Mechanisms (Western Blot, RNA-seq) validate->characterize end Resistant In Vitro Model characterize->end

Caption: Experimental workflow for generating an AMG-510 resistant in vitro model.

Overcoming Resistance

The insights gained from these in vitro models are crucial for devising strategies to overcome AMG-510 resistance. Combination therapies are a promising approach. For instance, in models with reactivated MAPK signaling, combining AMG-510 with a SHP2 inhibitor has shown synergistic effects.[7] Similarly, for resistance driven by the PI3K/AKT/mTOR pathway, combining AMG-510 with PI3K inhibitors can restore sensitivity.[5] The use of these clinically relevant models allows for the preclinical validation of such combination strategies, accelerating the development of more durable cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-51 (Sotorasib): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the responsible management of the cytotoxic agent AMG-51 (sotorasib) are critical for ensuring laboratory safety and environmental protection. As a targeted therapy in cancer research, the proper handling and disposal of this compound and its associated waste are governed by regulations for hazardous and cytotoxic materials. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively.

The Safety Data Sheet (SDS) for LUMAKRAS® (sotorasib) indicates that the compound is considered to be very persistent in the environment.[1] Therefore, adherence to proper disposal protocols is crucial. For patients, the guidance is often to return unused medicine to a local pharmacy; however, laboratory settings require more stringent procedures for waste management.

Key Safety and Handling Data

A summary of important safety and handling information for this compound (sotorasib) is provided below. This information is compiled from available Safety Data Sheets and should be consulted before handling the compound.

CategoryGuidelineSource
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (double gloving is recommended), and eye protection.[2]
Handling Environment All handling of this compound solutions should be performed inside a certified chemical fume hood or a ducted biosafety cabinet to prevent aerosol generation.[2]
Spill Management In case of a spill, use an absorbent material to contain the liquid. The contaminated material should be collected and disposed of as hazardous waste. The area should then be decontaminated.[2]
Incompatible Materials Strong acids/alkalis and strong oxidizing/reducing agents.[3]
Stability Stable under recommended storage conditions.[3]

Experimental Protocols for Disposal

The disposal of this compound and related materials must follow the guidelines for cytotoxic and hazardous waste. The following protocols provide a general framework; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.

Decontamination of Work Surfaces and Equipment:

  • Prepare a 10% bleach solution.

  • After handling this compound, thoroughly wipe down the work surface within the chemical fume hood or biosafety cabinet with the bleach solution, followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant.

  • Reusable glassware and equipment can be decontaminated by soaking in a 10% bleach solution for 24 hours.[2]

Segregation and Collection of this compound Waste:

  • Solid Waste:

    • Designate a specific, clearly labeled, leak-proof container for solid hazardous waste.

    • Dispose of all contaminated disposable materials, including gloves, absorbent pads, and pipette tips, into this container.[2]

    • Once full, seal the container and label it according to your institution's hazardous waste guidelines, specifying "Cytotoxic Waste" and the primary chemical constituent (Sotorasib/AMG-51).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

    • The container must be clearly labeled as "Hazardous Liquid Waste," "Cytotoxic Waste," and identify the contents (Sotorasib/AMG-51 and solvent).

  • Sharps Waste:

    • Dispose of all needles, syringes, and other contaminated sharps in a designated, puncture-resistant sharps container intended for hazardous waste.[2][4]

    • The container should be labeled as "Cytotoxic Sharps Waste."

Final Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled.

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal service.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

AMG51_Disposal_Workflow cluster_handling This compound Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal handling Handle this compound in Fume Hood/BSC with PPE solid_waste Contaminated Solid Items (Gloves, Tips, etc.) handling->solid_waste liquid_waste This compound Solutions handling->liquid_waste sharps_waste Contaminated Sharps (Needles, Syringes) handling->sharps_waste solid_container Labeled Solid Cytotoxic Waste Container solid_waste->solid_container Collect in liquid_container Labeled Liquid Cytotoxic Waste Container liquid_waste->liquid_container Collect in sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container Collect in ehs_pickup Arrange for EHS/ Licensed Vendor Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for this compound Waste Management.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.

References

Essential Safety and Logistical Information for Handling Sotorasib (AMG-51)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Sotorasib (AMG-51), a potent KRAS G12C inhibitor. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Sotorasib (this compound), which is a solid powder, appropriate personal protective equipment must be worn to prevent inhalation, skin, and eye contact.[1] The recommended PPE includes:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles. A full-face shield may be necessary to prevent contact with eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]
Skin and Body Protection A lab coat or other protective over-garment should be worn, especially if splashing is possible.[1]
Respiratory Protection Respiratory protection may not be needed if the compound is handled with effective local exhaust ventilation or within a containment system like a chemical fume hood.[1]

Hazard Identification and First Aid

Sotorasib (this compound) is an active pharmaceutical ingredient and should be handled with care.[1] Key hazards and first aid measures are summarized below:

HazardPrecautionary StatementFirst Aid Measures
Inhalation Avoid breathing dust.[2]Move the person to fresh air. If symptoms persist, seek medical attention.[1]
Skin Contact Avoid contact with skin.[1]Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes. Consult a physician if necessary.[1]
Eye Contact Avoid contact with eyes.[1]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Ingestion Do not eat, drink, or smoke when using this product.[2]Rinse mouth. Do not give anything by mouth to an unconscious person.[1][2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of Sotorasib (this compound) and to prevent accidental exposure.

  • Handling:

    • Avoid contact with skin, eyes, or clothing.[1]

    • Use in a well-ventilated area, preferably within a chemical fume hood or other enclosed process with effective local exhaust ventilation.[1]

    • Wash hands, face, and other potentially exposed areas immediately after handling.[1]

    • Remove contaminated clothing before entering eating areas.[1]

    • The active pharmaceutical ingredient can form combustible dust concentrations in the air.[1]

  • Storage:

    • Store in a well-ventilated area.[1]

Spills and Disposal

In the event of a spill, immediate and appropriate action must be taken to contain and clean the area.

  • Spill Procedures:

    • Cordon off the spill area.[1]

    • Use appropriate personal protective equipment during cleanup.[1]

    • If in powder form, wet down the spilled material to minimize airborne dispersion.[1]

    • Soak up the material with an absorbent (e.g., paper towels).[1]

    • Thoroughly wash the spill area with appropriate cleaning materials.[1]

  • Disposal:

    • Dispose of the collected material in accordance with applicable local, state, and federal waste disposal regulations.[1]

    • Avoid release to the environment.[1]

Diagrams

The following diagrams illustrate key procedural workflows for handling Sotorasib (this compound) safely.

AMG51_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Ventilated Area (Chemical Fume Hood) A->B C Weigh Sotorasib (this compound) B->C D Prepare Solution C->D E Decontaminate Work Surface D->E F Dispose of Waste Properly E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Standard Operating Procedure for Handling Sotorasib (this compound).

AMG51_Spill_Response cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Sotorasib (this compound) Spill Occurs Alert Alert Others in the Area Spill->Alert Cordon Cordon Off Spill Area Alert->Cordon PPE Don Appropriate PPE Cordon->PPE Wet Wet Down Powder to Minimize Dust PPE->Wet Absorb Absorb with Inert Material Wet->Absorb Clean Clean Spill Area Thoroughly Absorb->Clean Dispose Dispose of Waste in Accordance with Regulations Clean->Dispose

Chemical Spill Response Workflow for Sotorasib (this compound).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.